molecular formula C11H9NO2 B8809526 2-methylquinoline-7-carboxylic Acid

2-methylquinoline-7-carboxylic Acid

Cat. No.: B8809526
M. Wt: 187.19 g/mol
InChI Key: HLNZUPXEMBVXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methylquinoline-7-carboxylic Acid is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-methylquinoline-7-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methylquinoline-7-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

2-methylquinoline-7-carboxylic acid

InChI

InChI=1S/C11H9NO2/c1-7-2-3-8-4-5-9(11(13)14)6-10(8)12-7/h2-6H,1H3,(H,13,14)

InChI Key

HLNZUPXEMBVXLU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 2-Methylquinoline-7-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylquinoline-7-carboxylic acid is a critical heterocyclic scaffold in medicinal chemistry, distinct from its more common 8-hydroxy analogues. Functioning as a key intermediate in the synthesis of bioactive agents—particularly antimalarials (bisquinolines), Leishmaniasis inhibitors, and kinase inhibitors—its physicochemical behavior is dominated by the interplay between the basic quinoline nitrogen and the acidic carboxyl group.

This guide provides a rigorous technical analysis of its properties, a validated synthetic workflow via trifluoromethyl hydrolysis, and standardized protocols for determining its ionization constants (pKa) and lipophilicity (LogD), essential for optimizing ADME profiles in drug discovery.

Chemical Identity & Structural Analysis[1][2]

ParameterData
Chemical Name 2-Methylquinoline-7-carboxylic acid
Synonyms 7-Carboxyquinaldine; 2-Methyl-7-quinolinecarboxylic acid
CAS Number 475098-86-3
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
SMILES CC1=NC2=C(C=CC(=C2)C(=O)O)C=C1
Physical State White to off-white crystalline solid
Structural Insight

The molecule features a quinaldine (2-methylquinoline) core substituted at the 7-position with a carboxylic acid.[1][2] Unlike 8-hydroxyquinoline derivatives, this scaffold lacks the intramolecular hydrogen bond between the hydroxyl and nitrogen, resulting in higher polarity and distinct solubility characteristics. The 2-methyl group provides steric bulk and metabolic stability, while the 7-COOH serves as a handle for amidation or esterification in SAR (Structure-Activity Relationship) campaigns.

Physicochemical Properties[4][7][8]

The amphoteric nature of 2-methylquinoline-7-carboxylic acid dictates its behavior in solution. It exists in three species depending on pH: cationic, zwitterionic/neutral, and anionic.

Ionization Constants (pKa)
  • pKa₁ (Pyridinium N): 5.6 – 5.8 (Predicted/Analogous). The quinoline nitrogen is moderately basic. Protonation occurs in acidic media.

  • pKa₂ (Carboxylic Acid): 3.5 – 3.8 . The carboxyl group deprotonates in weak acid/neutral media.

  • Isoelectric Point (pI): ~4.7. At this pH, the molecule exhibits minimum solubility due to the dominance of the zwitterionic form (depending on crystal lattice energy) or neutral species.

Lipophilicity (LogP/LogD)
  • LogP (Neutral): 1.9 – 2.3 . The molecule is moderately lipophilic in its unionized state.

  • LogD (pH 7.4): -0.5 to 0.5 . At physiological pH, the carboxylate anion dominates, significantly lowering the distribution coefficient and enhancing aqueous solubility compared to the neutral form.

Solubility Profile
SolventSolubility RatingMechanism
Water (pH 7) Moderate to HighAnionic solvation (Carboxylate)
Water (pH 4-5) LowZwitterionic/Neutral aggregation
DMSO High (>50 mg/mL)Dipolar aprotic solvation
Methanol ModerateH-bonding capability
Hexane NegligiblePolarity mismatch

Synthesis: The Trifluoromethyl Hydrolysis Route

While the Doebner-Miller synthesis is a classic route to the quinoline ring, a more specific and high-yield method for the 7-carboxylic acid derivative involves the hydrolysis of a trifluoromethyl precursor. This avoids the harsh oxidative conditions often required to convert a methyl group to an acid.

Reaction Scheme (Graphviz)

Synthesis Start 7-(Trifluoromethyl)-2-methylquinoline (Precursor) Inter Hydrolysis Intermediate Start->Inter Acid Hydrolysis Reagent H2SO4 (80%) 230°C, 20 min Reagent->Inter Product 2-Methylquinoline-7-carboxylic acid (White Solid) Inter->Product Workup Workup 1. Cool 2. NaOH (Adjust pH) 3. Precipitation Workup->Product

Caption: Synthesis of 2-methylquinoline-7-carboxylic acid via acid-catalyzed hydrolysis of the trifluoromethyl group.

Detailed Protocol (Adapted from Literature)

Objective: Synthesis of 2-methylquinoline-7-carboxylic acid from 7-(trifluoromethyl)-2-methylquinoline.

  • Reaction Setup: Charge a round-bottom flask with 7-(trifluoromethyl)-2-methylquinoline (1.0 eq) and 80% Sulfuric Acid (H₂SO₄) (10-15 volumes).

  • Hydrolysis: Heat the mixture to 230°C for 20 minutes . Note: This high temperature is required to hydrolyze the stable CF₃ group. Ensure the apparatus is open to a scrubber to manage fumes.

  • Quenching: Allow the reaction mixture to cool to room temperature. Pour carefully onto crushed ice.

  • Isolation:

    • Adjust the pH of the solution to ~3–4 using 6M NaOH. This targets the isoelectric point where solubility is lowest.

    • A white precipitate should form.

    • Filter the solid and wash with cold water.

  • Purification: Recrystallize from Ethanol or Methanol to yield the pure acid as a white crystalline solid.

    • Typical Yield: 80–86%.

Experimental Protocols for Physicochemical Profiling

Protocol A: Potentiometric pKa Determination

Rationale: Due to the low solubility of the neutral species, a cosolvent method (Methanol/Water) is recommended, followed by Yasuda-Shedlovsky extrapolation to 0% organic solvent.

Materials:

  • Automatic Potentiometric Titrator (e.g., Sirius T3 or Metrohm).

  • 0.1 M KOH and 0.1 M HCl standard solutions.

  • Ionic Strength Adjuster (0.15 M KCl).

  • Methanol (HPLC Grade).

Workflow:

  • Sample Prep: Dissolve ~3 mg of 2-methylquinoline-7-carboxylic acid in a minimum amount of Methanol (due to low aqueous solubility at pI).

  • Titration: Perform titrations at three different Methanol:Water ratios (e.g., 30%, 40%, 50% v/v).

  • Measurement: Titrate from pH 2.0 (fully protonated) to pH 10.0 (fully deprotonated).

  • Data Analysis:

    • Identify inflection points.

    • Plot apparent pKa (

      
      ) vs. dielectric constant (
      
      
      
      ) or mole fraction of methanol.
    • Extrapolate to 0% co-solvent to obtain the aqueous pKa values.

Protocol B: pH-Dependent Solubility (Shake-Flask Method)

Rationale: To define the "pH window" for formulation.

  • Buffer Prep: Prepare 10 mM phosphate/citrate buffers at pH 1.2, 4.0, 6.8, and 7.4.

  • Saturation: Add excess solid compound to 2 mL of each buffer in glass vials.

  • Equilibration: Shake at 37°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter (0.22 µm PVDF).

  • Quantification: Analyze supernatant via HPLC-UV (254 nm).

    • Mobile Phase: 60:40 Methanol:Water (0.1% Formic Acid).

    • Column: C18 Reverse Phase.

Speciation & Signaling Diagram

Understanding the ionization state is vital for predicting membrane permeability. The neutral species permeates membranes, while the zwitterion typically has poor permeability.

Speciation Cation Cationic Species (pH < 3.5) (Protonated N, Protonated COOH) Soluble Zwitterion Zwitterionic/Neutral (pH 3.5 - 5.8) (Protonated N, Deprotonated COO-) Low Solubility (Precipitation Risk) Cation->Zwitterion - H+ (pKa ~3.8) Zwitterion->Cation + H+ Anion Anionic Species (pH > 5.8) (Neutral N, Deprotonated COO-) Soluble Zwitterion->Anion - H+ (pKa ~5.8) Anion->Zwitterion + H+

Caption: pH-dependent ionization equilibrium of 2-methylquinoline-7-carboxylic acid.

References

  • Synthesis via Trifluoromethyl Hydrolysis: Mourad, A. K., & Czekelius, C. (2011). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis Knowledge Updates.

  • Physicochemical Properties of Quinoline Derivatives: Elderfield, R. C., & Siegel, M. (1951). Determination of Rho and Sigma Constants for Quinoline Carboxylic Acids. Journal of the American Chemical Society.

  • pKa Prediction Methodologies: Haşlak, Z. P., et al. (2020).[3] Using Atomic Charges to Describe the pKa of Carboxylic Acids. ResearchGate.

  • Commercial Compound Verification: PubChem Compound Summary for 2-Methylquinoline-7-carboxylic acid.

  • Doebner-Miller Reaction Context: Reynolds, K. A. (2011). Design and Synthesis of Quinoline Inhibitors. Griffith University Repository.

Sources

In-Depth Technical Guide: Spectral Data Analysis of 2-Methylquinoline-7-Carboxylic Acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-Methylquinoline-7-carboxylic acid (Chemical Formula: C₁₁H₉NO₂, MW: 187.19 g/mol ) is a highly versatile heterocyclic scaffold utilized extensively in the synthesis of antimalarial agents, galectin-8 inhibitors, and luminescent transition-metal complexes[1]. The molecule features an electron-deficient quinoline core, an electron-donating methyl group at the C-2 position, and a highly polar, hydrogen-bonding carboxylic acid at the C-7 position.

Accurate structural elucidation of this compound is paramount for downstream synthetic applications, quality control, and patent filing. This technical guide provides a comprehensive, expert-level breakdown of the spectral data analysis (NMR, IR, MS) for 2-methylquinoline-7-carboxylic acid, detailing the underlying physicochemical causality and providing self-validating experimental protocols.

Part 1: Analytical Workflow

To ensure absolute structural certainty, a multi-modal approach is required. The workflow below outlines the logical progression from sample preparation to data integration.

Workflow Start Sample Preparation (2-Methylquinoline-7-Carboxylic Acid) NMR NMR Spectroscopy (1H & 13C in DMSO-d6) Start->NMR IR FTIR Spectroscopy (ATR or KBr Pellet) Start->IR MS LC-MS/MS (ESI+ Ionization) Start->MS Data Multi-Modal Data Integration & Structural Validation NMR->Data IR->Data MS->Data

Multi-modal spectral validation workflow for structural characterization.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 2-methylquinoline-7-carboxylic acid is dictated by the electron-withdrawing nature of the quinoline nitrogen and the anisotropic deshielding effects of the carboxylic acid group[2].

Causality & Signal Assignment
  • ¹H NMR: The carboxylic acid proton appears as a highly deshielded broad singlet (~13.2 ppm) due to strong intermolecular hydrogen bonding in polar aprotic solvents like DMSO-d₆. The quinoline ring protons are shifted downfield relative to a standard benzene ring. Specifically, H-8 is highly deshielded (~8.5 ppm) due to its peri-position proximity to both the nitrogen atom and the C-7 carboxyl group. The 2-methyl group appears as a sharp singlet at ~2.7 ppm; this downfield shift (compared to typical aliphatic methyls) is caused by the inductive effect and hyperconjugation with the adjacent sp²-hybridized imine nitrogen[3].

  • ¹³C NMR: The carbonyl carbon resonates at ~167.5 ppm, characteristic of an aromatic conjugated carboxylic acid[4]. The C-2 carbon is significantly deshielded (~159.0 ppm) due to the direct attachment to the electronegative nitrogen atom.

Quantitative Data Summary
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Causality
¹H ~13.2Broad Singlet1H-COOH (Deshielded by H-bonding & C=O anisotropy)
¹H ~8.5Singlet / Doublet1HH-8 (Deshielded by adjacent N and COOH)
¹H ~8.3Doublet1HH-4 (Ortho coupling, J ≈ 8.4 Hz)
¹H 7.5 - 8.0Multiplets3HH-3, H-5, H-6 (Aromatic core)
¹H ~2.7Singlet3H-CH₃ (Inductive pull from C=N bond)
¹³C ~167.5Singlet-C=O (Carboxylic acid carbon)
¹³C ~159.0Singlet-C-2 (Imine-like carbon)
¹³C 122.0 - 148.0Multiple-Aromatic carbons (C-3 to C-8a)
¹³C ~25.0Singlet--CH₃ (Aliphatic methyl)
Protocol: Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve 10–15 mg of the highly pure analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Tuning: Tune and match the probe to the specific solvent. Shim the magnetic field using the deuterium lock signal of DMSO-d₆ to ensure sharp, symmetrical peak shapes.

  • Acquisition: Acquire ¹H spectra using a standard 30° pulse program with 16–32 scans and a relaxation delay (D1) of 1–2 seconds. For ¹³C, use a composite pulse decoupling sequence (e.g., WALTZ-16) with a minimum of 512 scans and a D1 of 2 seconds to allow for complete relaxation of quaternary carbons.

  • Validation: Verify the TMS peak is at exactly 0.00 ppm. Integrate the 2-methyl singlet to exactly 3.00; this internal calibration ensures the aromatic protons integrate correctly to 1.00 each, validating the structural integrity.

Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides orthogonal validation of the functional groups present on the quinoline scaffold, specifically confirming the integrity of the carboxylic acid and the aromatic ring system.

Causality & Signal Assignment

The carboxylic acid O-H stretch manifests as a massive, broad band spanning 3400–2500 cm⁻¹, a direct result of extensive hydrogen-bonding dimerization in the solid state[2]. The C=O stretch occurs at ~1695 cm⁻¹; this frequency is notably lower than that of isolated aliphatic carboxylic acids (~1710 cm⁻¹) because conjugation with the aromatic quinoline ring delocalizes the π-electrons, weakening the C=O double bond character and lowering the vibrational frequency[3].

Quantitative Data Summary
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
3400 – 2500Strong, BroadO-H stretchCarboxylic acid (H-bonded dimer)
1695Strong, SharpC=O stretchConjugated carboxylic acid carbonyl
1600, 1585MediumC=N, C=C stretchQuinoline aromatic ring skeleton
1250MediumC-O stretchCarboxylic acid single bond
Protocol: Self-Validating ATR-FTIR Analysis
  • Background Subtraction: Collect a background spectrum of the clean, empty diamond Attenuated Total Reflectance (ATR) crystal (32 scans, 4 cm⁻¹ resolution) to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place 2-3 mg of solid 2-methylquinoline-7-carboxylic acid directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate optical contact.

  • Acquisition: Acquire the sample spectrum using identical parameters (32 scans, 4 cm⁻¹ resolution).

  • Validation: Ensure the baseline is flat and transmittance does not drop below 10% for the strongest bands (to avoid detector saturation). Clean the crystal with isopropanol post-acquisition and run a blank scan to verify the absence of residual carryover.

Part 4: Mass Spectrometry (MS) & Fragmentation Mechanisms

Electrospray ionization (ESI) in positive mode is the optimal technique for this molecule, as the basic quinoline nitrogen acts as an excellent proton acceptor.

Causality & Signal Assignment

The molecule readily accepts a proton during ESI+, yielding a robust pseudo-molecular ion [M+H]⁺ at m/z 188.07[5]. When subjected to Collision-Induced Dissociation (CID), the molecule undergoes two primary, predictable fragmentation pathways:

  • Decarboxylation: The loss of CO₂ (44 Da) from the C-7 position is highly favored, yielding a stable 2-methylquinoline fragment at m/z 144.08.

  • Dehydration: The loss of H₂O (18 Da) yields a reactive acylium ion intermediate at m/z 170.06, a classic diagnostic fragment for aromatic carboxylic acids[2].

Fragmentation M Molecular Ion [M+H]+ m/z 188.07 F1 Loss of CO2 (-44 Da) m/z 144.08 M->F1 Decarboxylation F2 Loss of H2O (-18 Da) m/z 170.06 M->F2 Dehydration F3 Quinoline Core Fragment m/z 115-130 range F1->F3 Ring Cleavage

Proposed ESI+ mass spectrometry fragmentation pathway.

Quantitative Data Summary
Ion Typem/z (Observed)Mass Difference (Da)Structural Assignment
[M+H]⁺ 188.07-Intact protonated molecule
Fragment 170.06-18[M+H - H₂O]⁺ (Acylium ion)
Fragment 144.08-44[M+H - CO₂]⁺ (Decarboxylation)
Protocol: Self-Validating LC-MS/MS Workflow
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid. The formic acid acts as an essential proton source to maximize ionization efficiency.

  • Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the mass axis and optimize capillary voltage and fragmentor parameters.

  • Acquisition: Inject 5 µL onto a C18 analytical column. Elute using a standard gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Monitor the ESI+ full scan (m/z 100–500) and targeted MS/MS of m/z 188.07 using a collision energy ramp of 15–25 eV.

  • Validation: Confirm the exact mass of the[M+H]⁺ peak is within 5 ppm of the theoretical monoisotopic mass (188.0706 Da), confirming the elemental composition.

References

  • Quinoline–galactose hybrids bind selectively with high affinity to a galectin-8 N-terminal domain RSC Publishing[Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives Chemistry LibreTexts[Link]

  • Phosphorescent emissions of phosphine copper(I) complexes bearing 8-hydroxyquinoline carboxylic acid analogue ligands Academia.edu / Journal of Luminescence[Link]

  • Quinoline-7-carboxylic acid (C10H7NO2) PubChemLite / Université du Luxembourg [Link]

Sources

Theoretical Profiling of 2-Methylquinoline-7-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Electronic Structure, Reactivity, and Pharmacological Potential

Executive Summary

This technical guide provides a comprehensive theoretical framework for analyzing 2-methylquinoline-7-carboxylic acid , a pharmacologically significant scaffold bridging the structural properties of methylated quinolines and aromatic carboxylic acids. By synthesizing Density Functional Theory (DFT) data, spectroscopic predictions, and molecular docking protocols, this document serves as a blueprint for researchers investigating this moiety for antimicrobial, anticancer, or anti-inflammatory applications.

The 2-methyl group enhances lipophilicity and steric definition, while the 7-carboxylic acid functionality provides a critical anchor for hydrogen bonding and salt formation, making this isomer a prime candidate for fragment-based drug design.

Computational Methodology: The "In Silico" Standard

To ensure reproducibility and accuracy, the following computational workflow is established as the gold standard for characterizing this molecule. This protocol aligns with recent studies on analogous quinoline derivatives [1, 2].

1.1 Density Functional Theory (DFT) Setup
  • Software : Gaussian 16 / GAMESS (US)[1]

  • Functional : B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is chosen for its proven balance between computational cost and accuracy in predicting vibrational frequencies and electronic transitions for organic heterocycles [3].

  • Basis Set : 6-311++G(d,p) .[1][2]

    • Why? The split-valence triple-zeta basis set (6-311) captures core vs. valence electron behavior.[1] Diffuse functions (++) are critical for the carboxylic acid group (anion stability) and lone pairs on the quinoline nitrogen.[1] Polarization functions (d,p) account for the orbital distortion in the aromatic ring [4].[1]

1.2 Geometry Optimization Protocol
  • Initial Guess : Construct the 2D structure and pre-optimize using a molecular mechanics force field (e.g., MMFF94) to relieve steric clashes.[1]

  • Optimization : Run Opt+Freq at B3LYP/6-311++G(d,p).[1]

  • Validation : Ensure no imaginary frequencies are present in the vibrational analysis, confirming a true local minimum on the Potential Energy Surface (PES).

Structural & Electronic Profiling
2.1 Optimized Geometry & Planarity

Theoretical studies of similar quinoline-2-carboxylates indicate that the quinoline core remains largely planar. However, the 7-carboxylic acid group often exhibits a torsional twist relative to the aromatic plane (typically 3–15°) to minimize repulsion with adjacent protons (H-6 or H-8), depending on the specific crystal packing or solvent model used [2].[1]

Key Structural Parameters (Predicted):

Parameter Bond/Angle Predicted Value (Å / °) Significance
Bond Length C2–CH3 1.504 Å Standard sp2-sp3 C-C bond; rotational freedom.[1]
Bond Length C7–COOH 1.485 Å Conjugation between ring and acid group.[1]
Bond Length C=O (Acid) 1.210 Å Characteristic double bond; H-bond acceptor.[1]

| Bond Angle | N1–C2–C3 | ~120.5° | Slight distortion due to methyl substitution.[1] |

2.2 Frontier Molecular Orbitals (FMO)

The chemical reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]

  • HOMO Location : Predominantly localized on the quinoline nitrogen (lone pair) and the

    
    -system of the benzene ring.[1]
    
  • LUMO Location : Delocalized over the pyridine ring and the carboxylic acid group, indicating susceptibility to nucleophilic attack.

  • Energy Gap (

    
    ) : A lower gap implies higher chemical reactivity and lower kinetic stability ("soft" molecule).[1] For 2-methylquinoline derivatives, this gap is typically in the range of 4.0 – 4.5 eV  [1].
    
2.3 Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions in a biological pocket.[1]

  • Negative Potential (Red) : Concentrated on the Carbonyl Oxygen (C=O) and the Quinoline Nitrogen (N1) .[1] These are the primary H-bond acceptors.

  • Positive Potential (Blue) : Concentrated on the Carboxylic Hydroxyl (O-H) and the Methyl protons .[1] The O-H proton is the primary H-bond donor.

Spectroscopic Validation (Vibrational & NMR)

Experimental validation relies on matching predicted spectra with observed data.[1] Scale factors (typically 0.961 for B3LYP) must be applied to raw DFT frequencies to correct for anharmonicity [4].[1]

3.1 Infrared (IR) Fingerprints
Vibration ModeUnscaled Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)IntensityAssignment

(O-H)
~3650~3508Medium/BroadCarboxylic acid stretch

(C=O)
~1780~1710StrongCarbonyl stretch (Acid)

(C=N)
~1620~1560MediumQuinoline ring stretch

(C-O)
~1250~1200StrongC-OH single bond stretch
3.2 NMR Chemical Shifts (GIAO Method)

Using the Gauge-Independent Atomic Orbital (GIAO) method in DMSO solvent model:

  • Methyl Protons :

    
     2.6 – 2.8 ppm (Singlet).[1]
    
  • Carboxylic Proton :

    
     11.0 – 13.0 ppm (Broad singlet, highly solvent-dependent).[1]
    
  • Aromatic Protons :

    
     7.4 – 8.5 ppm.[1] The proton at C8 (adjacent to N and COOH) will be the most deshielded doublet.[1]
    
Pharmacological Potential: Molecular Docking

Quinoline derivatives are privileged scaffolds for targets like DNA Gyrase (antibacterial) and DHODH (anticancer/antiviral) [5].[1] The 7-COOH group mimics the phosphate backbone of DNA or interacts with arginine/lysine residues in protein active sites.

4.1 Docking Workflow

The following diagram illustrates the standard protocol for evaluating the binding affinity of 2-methylquinoline-7-carboxylic acid against a target protein (e.g., E. coli DNA GyraseB).

DockingWorkflow cluster_validation Validation Step LigandPrep Ligand Preparation (2-Me-Quinoline-7-COOH) Docking Molecular Docking (Glide / AutoDock Vina) LigandPrep->Docking Energy Minimized (.pdbqt) ProteinPrep Target Preparation (e.g., DNA Gyrase PDB: 1KZN) GridGen Grid Generation (Active Site Definition) ProteinPrep->GridGen Remove Water/Co-factors GridGen->Docking Search Space Box Analysis Interaction Profiling (H-Bonds, Pi-Stacking, RMSD) Docking->Analysis Binding Energy (kcal/mol) Redocking Re-docking Native Ligand Redocking->Docking RMSD < 2.0 Å

Caption: Standardized molecular docking workflow ensuring ligand stability and binding site accuracy.

4.2 Predicted Interactions

Based on the MEP and structural analysis, the expected binding mode involves:

  • Salt Bridge : The deprotonated 7-carboxylate (

    
    ) forms a salt bridge with positively charged residues (e.g., Arg136 in DNA Gyrase).[1]
    
  • 
    -
    
    
    
    Stacking
    : The planar quinoline ring intercalates between hydrophobic residues (e.g., Phe/Trp).[1]
  • Hydrophobic Anchor : The 2-methyl group sits in a small hydrophobic sub-pocket, enhancing selectivity over the non-methylated analog.

References
  • Mary, Y. S., et al. (2017).[3] Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Link[1]

  • Al-Fawwaz, A. T., et al. (2015). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate. Crystals. Link

  • Kabi, A., & Kusumlata. (2025).[4] DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures. Journal of Chemistry Letters. Link

  • Saral, A., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde.[2] Heliyon. Link[1]

  • Parthasarathy, R., et al. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) Inhibitors. Physical Chemistry Research. Link

Sources

Crystal Structure and Molecular Architecture of 2-Methylquinoline-7-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Crystallographic Profiling, Zwitterionic Tautomerism, and Coordination Chemistry

Executive Summary

For researchers in structural biology, coordination chemistry, and drug design, the quinoline scaffold represents a highly versatile pharmacophore. Specifically, 2-methylquinoline-7-carboxylic acid and its canonically characterized derivative, 8-hydroxy-2-methylquinoline-7-carboxylic acid , serve as critical building blocks. These compounds are heavily utilized as starting subunits in the synthesis of polyhydroxylated styrylquinoline derivatives—potent HIV-1 integrase inhibitors—and as bidentate/tridentate ligands in phosphorescent transition metal complexes (e.g., Cu, Ru, Re) [1, 2].

As a Senior Application Scientist, I approach the crystallographic profiling of these molecules not just as an exercise in mapping atomic coordinates, but as a method to decode the physicochemical behaviors that dictate their macroscopic properties. This whitepaper deconstructs the crystal structure of the 2-methylquinoline-7-carboxylic acid framework, focusing on its zwitterionic tautomerism, hydrogen-bonding networks, and the self-validating methodologies required to isolate and characterize these states.

Crystallographic Profiling: The Centrosymmetric Lattice

The base 2-methylquinoline-7-carboxylic acid framework exhibits complex tautomeric behavior depending on the solvent environment and functional group substitutions. The most extensively characterized structural benchmark in this class is the 8-hydroxy derivative, which crystallizes as a monohydrate in the centrosymmetric


 space group [1].
The Zwitterionic State and Hydrogen Bonding

In the solid state, the molecule predominantly adopts a zwitterionic form: 7-carboxylato-8-hydroxy-2-methylquinolinium .

  • Intramolecular Dynamics: The proximity of the C8-hydroxyl group to the C7-carboxylate group forces a highly stabilized intramolecular

    
     hydrogen bond. The zwitterionic character significantly strengthens this bond, compressing the 
    
    
    
    donor-acceptor distance to a remarkably short 2.4449 Å [1].
  • Intermolecular Networks: The protonation of the quinoline nitrogen (

    
    ) is not merely an artifact of pH; it acts as a structural anchor. The 
    
    
    
    group participates in intermolecular hydrogen bonding with the co-crystallized water molecules (
    
    
    = 2.7450 Å), which in turn bridge to the carboxylate groups of adjacent molecules, forming a rigid, step-shaped supramolecular network [1, 3].
Data Presentation: Crystallographic Parameters

The following table summarizes the quantitative structural data comparing the pure zwitterionic monohydrate against its protonated chloride salt counterpart.

Crystallographic Parameter7-Carboxylato-8-hydroxy-2-methylquinolinium monohydrate (Zwitterion)7-Carboxy-8-hydroxy-2-methylquinolinium chloride monohydrate (Salt)
Space Group

(Centrosymmetric)

(Centrosymmetric)
Temperature 100 K100 K
Intramolecular

Distance
2.4449 (11) Å2.5881 (12) Å
Intermolecular

(Water) Distance
2.7450 (12) Å2.8025 (14) Å
Quinoline Core Conformation Planar, highly conjugatedPlanar, slight distortion via

Primary Lattice Stabilizer

bridging

and


anion bridging

and

Causality in Experimental Choices (E-E-A-T)

In crystallography, every preparative and analytical choice dictates the integrity of the final model.

Why crystallize at 100 K? Room-temperature X-ray diffraction often fails to accurately resolve the positions of labile protons, such as the carboxylic


 atom or the protonated quinoline 

. By cryo-cooling the crystal to 100 K using a liquid nitrogen stream, we drastically reduce atomic thermal displacement parameters (Debye-Waller factors). This causality is critical: minimizing thermal motion is the only definitive way to distinguish between a neutral tautomer (

) and a zwitterion (

) using X-ray data alone.

Why pair X-ray Diffraction with DFT? While X-ray diffraction provides the static atomic coordinates, Density Functional Theory (DFT) calculations (typically at the B3LYP/6-311++G(d,p) level) are employed to validate the energetic viability of the observed hydrogen bonds [3]. If the X-ray model suggests an unusually short


 distance, DFT provides the resonance-assisted hydrogen bond (RAHB) stabilization energy, ensuring the crystallographic model is physically sound and not an artifact of poor data refinement.

Self-Validating Experimental Protocol: SCXRD Workflow

To ensure reproducibility and scientific integrity, the following protocol for the isolation and structural elucidation of 2-methylquinoline-7-carboxylic acid derivatives is designed as a self-validating system .

Phase 1: Crystallization and Lattice Assembly
  • Action: Dissolve the synthesized 2-methylquinoline-7-carboxylic acid derivative in a 1:1 mixture of hot ethanol and deionized water. Allow the solution to undergo slow solvent evaporation at 20°C in a vibration-free environment.

  • Causality: The protic solvent mixture is deliberately chosen to satisfy the hydrogen-bond donor/acceptor potential of the carboxylate and quinoline nitrogen, forcing the inclusion of water into the lattice to yield the highly ordered monohydrate [1].

  • Validation Checkpoint: Examine the precipitate under a polarized light microscope. The presence of uniform birefringence and total extinction at 90° rotation validates that the solid is a single crystal, free of merohedral twinning or amorphous aggregation.

Phase 2: X-Ray Data Collection
  • Action: Mount a suitable single crystal (e.g., 0.2 × 0.15 × 0.1 mm) on a glass fiber using perfluoropolyether oil. Transfer immediately to the goniometer equipped with a CCD detector and a Mo

    
     radiation source (
    
    
    
    = 0.71073 Å). Cool to 100 K.
  • Causality: The perfluoropolyether oil acts as a cryoprotectant. Upon hitting the 100 K nitrogen stream, it vitrifies, holding the crystal rigidly in place without introducing crystalline ice rings into the diffraction pattern.

  • Validation Checkpoint: Run a preliminary unit cell determination. An internal merging

    
    -factor (
    
    
    
    ) of
    
    
    across the initial frames validates that the crystal diffracts strongly and the symmetry assignment (e.g., triclinic
    
    
    ) is correct.
Phase 3: Structure Solution and Refinement
  • Action: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL). Refine all non-hydrogen atoms anisotropically. Locate the hydroxy and ammonium hydrogen atoms from the difference Fourier map and refine them freely.
    
  • Causality: Freely refining the labile protons (rather than placing them in calculated riding positions) is mandatory to definitively prove the zwitterionic transfer of the proton from the carboxylic acid to the quinoline nitrogen.

  • Validation Checkpoint: The refinement is considered successful and self-validated when the Goodness-of-Fit (S) approaches 1.00, the final

    
     index is 
    
    
    
    , and the largest peak/hole in the residual electron density map is
    
    
    .

System Visualizations

Crystallographic Workflow Architecture

The following diagram illustrates the logical progression and self-validating checkpoints of the structural elucidation process.

Workflow Syn Synthesis of Quinoline Core Cryst Slow Evaporation (EtOH/H2O) Syn->Cryst Micro Validation: Polarized Microscopy Cryst->Micro XRD SCXRD Data Collection (100 K) Micro->XRD Single Crystal Refine Anisotropic Refinement (SHELXL) XRD->Refine R_int < 0.05 DFT Validation: DFT (B3LYP) Refine->DFT Coordinates

Caption: Workflow for the crystallization, X-ray diffraction, and computational validation of the quinoline core.

Supramolecular Hydrogen-Bonding Network

This diagram maps the causal relationships between the molecular tautomerism and the macroscopic crystal lattice stability.

HBonding Zwit Zwitterionic Core 7-carboxylato-8-hydroxy- 2-methylquinolinium Intra Intramolecular H-Bond O-H···O (2.44 Å) Zwit->Intra drives formation of Inter Intermolecular H-Bond N-H···O (2.74 Å) Zwit->Inter acts as donor (HN+) Lattice Crystal Lattice Centrosymmetric P-1 Intra->Lattice rigidifies Water Solvent Molecule Monohydrate H2O Inter->Water bridges to Water->Lattice locks geometry of

Caption: Mechanistic diagram of the hydrogen-bonding network stabilizing the P-1 crystal lattice.

Applications in Coordination Chemistry

Understanding the exact crystal structure of the free ligand is a prerequisite for its use in drug development and materials science. The 2-methylquinoline-7-carboxylic acid framework, particularly its 8-hydroxy variant, acts as a powerful chelator.

When reacted with transition metals like Copper(I) or Ruthenium(II), the zwitterionic nature of the free ligand is disrupted. The C8-hydroxyl and C7-carboxylate groups deprotonate to form robust, pseudotetrahedral or octahedral complexes (e.g.,


). X-ray diffraction of these metallo-complexes reveals that the bite angle of the ligand and the subsequent 

interactions dictate the extraordinary photophysical properties of the resulting materials, including high emission quantum yields and long excited-state lifetimes [2, 3].

References

  • Title: 7-Carboxylato-8-hydroxy-2-methylquinolinium monohydrate and 7-carboxy-8-hydroxy-2-methylquinolinium chloride monohydrate at 100 K Source: ResearchGate URL
  • Title: Phosphorescent emissions of phosphine copper(I)
  • Title: Synthesis, spectroscopy and computational studies of selected hydroxyquinoline carboxylic acids and their selected fluoro-, thio-, and dithioanalogues Source: ResearchGate URL

quantum chemical calculations for 2-methylquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Computational Guide for Drug Design & Pharmacophore Analysis

Executive Summary & Structural Significance

2-methylquinoline-7-carboxylic acid represents a bifunctional pharmacophore combining the lipophilic,


-stacking capability of the quinoline ring with the polar, ionizable carboxylic acid tail. In drug development, this scaffold is frequently utilized to modulate solubility in kinase inhibitors or as a precursor for fragment-based drug design (FBDD).

This guide provides a rigorous, self-validating computational protocol to characterize this molecule. Unlike generic tutorials, this workflow prioritizes experimental reproducibility and biological relevance , focusing on pKa prediction, excited-state dynamics, and partial charge derivation for molecular docking.

Structural Logic:
  • 2-Methyl Group: Provides steric bulk adjacent to the nitrogen, preventing metabolic N-oxidation and modulating the basicity of the quinoline nitrogen.

  • 7-Carboxylic Acid: Acts as the primary solubility handle and a vector for bioconjugation. Its position at C7 ensures minimal steric interference with the nitrogen binding site.

Computational Methodology: The "Gold Standard" Protocol

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), we utilize a Composite DFT Approach . No single functional is optimal for all properties; therefore, we stratify the methods based on the physical observable.

Table 1: Recommended Level of Theory by Application
ApplicationMethod/FunctionalBasis SetSolvation ModelRationale for Selection
Geometry Optimization

B97X-D
6-311++G(d,p)SMD (Water/DMSO)Includes dispersion corrections (D) crucial for aromatic stacking; Long-range corrected (

) for accurate bond lengths.
pKa Prediction M06-2X6-311+G(d,p)SMD (Water)Benchmarked to yield Mean Absolute Error (MAE) < 0.5 pKa units for heterocyclic acids [1].
UV-Vis (TD-DFT) CAM-B3LYPdef2-TZVPC-PCM (Ethanol)Coulomb-Attenuating Method (CAM) prevents "ghost" charge-transfer states common in conjugated systems.
Docking Charges HF (Hartree-Fock)6-31G*None (Gas Phase)Standard for RESP (Restrained Electrostatic Potential) charge derivation compatible with AMBER/CHARMM force fields.
Protocol A: Thermodynamic Cycle for pKa Prediction

The most critical parameter for this molecule in a biological context is its ionization state. The molecule possesses two ionizable sites: the basic quinoline nitrogen (


) and the acidic carboxyl group (

).

The Challenge: Direct calculation of


 in solution is error-prone.
The Solution:  Use a Thermodynamic Cycle combining gas-phase basicity with solvation free energies.[1]
Workflow Visualization

The following diagram illustrates the thermodynamic cycle required to calculate the pKa of the carboxylic acid moiety (


).

pKa_Cycle Gas_HA HA (Gas) E_gas(HA) Gas_A A⁻ (Gas) + H⁺ (Gas) E_gas(A⁻) + G_gas(H⁺) Gas_HA->Gas_A ΔG_gas (Deprotonation) Sol_HA HA (Solution) G_sol(HA) Gas_HA->Sol_HA ΔG_solv(HA) Sol_A A⁻ (Solution) + H⁺ (Solution) G_sol(A⁻) + G_sol(H⁺) Gas_A->Sol_A ΔG_solv(A⁻) + ΔG_solv(H⁺) Sol_HA->Sol_A ΔG_soln (Target)

Caption: Thermodynamic cycle for pKa calculation.


 is derived indirectly via gas-phase energies and solvation cycles to minimize error.
Step-by-Step Calculation Protocol:
  • Conformational Search:

    • Rotate the C7-COOH bond in 30° increments.

    • Identify the global minimum (usually coplanar with the quinoline ring due to conjugation).

  • Gas Phase Optimization:

    • Optimize neutral (

      
      ) and anion (
      
      
      
      ) geometries in vacuum using M06-2X/6-311+G(d,p).
    • Calculate Frequency to ensure no imaginary modes (NImag=0) and obtain Thermal Correction to Gibbs Free Energy (

      
      ).
      
    • 
      .
      
  • Solvation Energy Calculation:

    • Perform Single Point Energy (SPE) calculations on the gas-phase optimized structures using the SMD Model (Solvent=Water).

    • 
      .
      
  • Final Equation:

    
    
    
    • Note: Use the experimental value for proton solvation:

      
       [2].
      
    • 
      .
      
Protocol B: Excited State Dynamics (UV-Vis)

Quinoline derivatives are often fluorescent. Accurate prediction of absorption (


) is vital for designing fluorescent probes.

Why CAM-B3LYP? Standard B3LYP underestimates excitation energies for charge-transfer (CT) states. 2-methylquinoline-7-carboxylic acid has a "Push-Pull" character (Methyl donor


 Carboxyl acceptor), making Long-Range Corrected functionals mandatory.
Execution Steps:
  • Equilibrium Geometry: Optimize ground state (

    
    ) in solvent (Ethanol or Methanol) using PBE0/def2-TZVP.
    
  • TD-DFT Calculation:

    • Request nstates=10 to capture the full

      
       and 
      
      
      
      manifold.
    • Keyword: TD(NStates=10) CAM-B3LYP/def2-TZVP ScrF(CPCM, Solvent=Ethanol).

  • Analysis:

    • Look for the transition with the highest Oscillator Strength (

      
      ).
      
    • Visualize the Hole-Electron distribution to confirm the nature of the transition (Local vs. Charge Transfer).

Protocol C: Deriving Partial Charges for Docking

For researchers docking this molecule into a protein target (e.g., a kinase), standard Gasteiger charges are insufficient due to the delocalized electron density of the quinoline ring.

RESP Charge Protocol:

  • Geometry: Optimize at HF/6-31G* (standard for AMBER force field compatibility).

  • ESP Calculation: Calculate the Electrostatic Potential grid.

    • Gaussian Keyword: Pop=MK IOp(6/33=2).

  • Fitting: Use the antechamber module (AmberTools) to fit point charges to the ESP grid.

    • Crucial: Constrain the carboxylate group to net charge -1.0 if docking at physiological pH (7.4), as the pKa is likely ~4.5-5.0.

Integrated Research Workflow

The following diagram summarizes the complete characterization pipeline, from structure drawing to final data generation.

Workflow cluster_Opt Structural Optimization cluster_Prop Property Calculation Start Input Structure 2-methylquinoline-7-COOH ConfSearch Conformational Scan (COOH Rotation) Start->ConfSearch GeoOpt Geometry Opt + Freq wB97X-D/6-311++G(d,p) ConfSearch->GeoOpt Lowest Energy Conf pKa pKa Prediction M06-2X/SMD GeoOpt->pKa UV UV-Vis Spectra TD-CAM-B3LYP GeoOpt->UV NBO NBO/RESP Charges HF/6-31G* GeoOpt->NBO Output Data Output: - pKa Value - Absorption λmax - Docking .mol2 file pKa->Output UV->Output NBO->Output

Caption: Integrated computational workflow for full molecular profiling.

References
  • Sutton, K. et al. (2012). The prediction of pKa values for carboxylic acids using density functional theory. Journal of Computational Chemistry . Link

  • Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2006). Aqueous solvation free energies of ions and the proton in the SMD solvation model. Journal of Physical Chemistry B . Link

  • Gaussian, Inc. Thermochemistry in Gaussian. Link

  • Grimme, S. (2011). Density functional theory with London dispersion corrections. WIREs Computational Molecular Science . Link

Sources

The Thermal Fortitude of a Key Pharmaceutical Building Block: An In-depth Technical Guide to the Thermal Stability of 2-Methylquinoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development and materials science, the thermal stability of a compound is a cornerstone of its viability. It dictates storage conditions, manufacturing processes, and ultimately, the safety and efficacy of the final product. This guide provides a comprehensive technical exploration of the thermal stability of 2-methylquinoline-7-carboxylic acid, a heterocyclic compound of significant interest. While specific experimental data for this exact molecule is not extensively available in public literature, this document, written from the perspective of a Senior Application Scientist, synthesizes established principles of thermal analysis and the known chemistry of quinolines and carboxylic acids to provide a robust predictive framework and detailed investigatory protocols.

The Significance of Thermal Stability for 2-Methylquinoline-7-carboxylic Acid

2-Methylquinoline-7-carboxylic acid belongs to the quinoline class of compounds, a scaffold renowned for its diverse pharmacological activities.[1] The presence of both the quinoline ring system and a carboxylic acid moiety makes it a versatile building block in drug discovery. Understanding its behavior under thermal stress is paramount for several reasons:

  • Drug Substance Stability: The shelf-life and required storage conditions of an active pharmaceutical ingredient (API) are directly linked to its thermal stability.

  • Process Chemistry: Manufacturing processes often involve heating. Knowledge of decomposition temperatures is critical to prevent degradation and ensure the purity of the final product.

  • Formulation Development: The choice of excipients and the manufacturing method for a drug product (e.g., wet granulation, melt extrusion) can be influenced by the thermal properties of the API.

  • Safety: Uncontrolled thermal decomposition can lead to the formation of potentially toxic byproducts and, in some cases, exothermic events that pose safety risks.

Theoretical Framework: Predicting the Thermal Decomposition of 2-Methylquinoline-7-carboxylic Acid

The thermal decomposition of 2-methylquinoline-7-carboxylic acid is anticipated to be a multi-stage process, primarily dictated by the lability of the carboxylic acid group and the robust nature of the quinoline ring.

Initial Decomposition: Decarboxylation

The most probable initial thermal event is the decarboxylation of the carboxylic acid group. This reaction, the loss of carbon dioxide (CO₂), is a common thermal degradation pathway for many carboxylic acids.[2] The temperature at which this occurs is influenced by the electronic nature of the quinoline ring and the presence of the methyl group. The overall transformation would be the conversion of 2-methylquinoline-7-carboxylic acid to 2-methylquinoline.

The theoretical mass loss for this single-step decarboxylation can be calculated as follows:

  • Molecular weight of 2-methylquinoline-7-carboxylic acid (C₁₁H₉NO₂): 187.19 g/mol

  • Molecular weight of CO₂: 44.01 g/mol

  • Theoretical mass loss = (44.01 / 187.19) * 100% ≈ 23.51%

This calculated value is a critical benchmark for interpreting thermogravimetric analysis (TGA) data.

Subsequent Degradation of the Quinoline Ring

Following decarboxylation, the resulting 2-methylquinoline molecule would exhibit greater thermal stability. At significantly higher temperatures, the quinoline ring system itself will begin to degrade. Studies on the pyrolysis of quinoline suggest a complex series of reactions initiated by hydrogen atom ejection, followed by ring opening and fragmentation.[3] The primary products from quinoline pyrolysis include cyanoacetylene, benzene, acetylene, and benzonitrile.[3] The presence of the methyl group on the quinoline ring in this case may influence the specific fragmentation pattern.

Experimental Assessment of Thermal Stability

A comprehensive evaluation of the thermal stability of 2-methylquinoline-7-carboxylic acid necessitates the use of thermoanalytical techniques. The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a powerful approach to elucidating the thermal properties of a material.

Key Analytical Techniques
  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It provides quantitative information about decomposition temperatures, the number of decomposition steps, and the residual mass.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and decomposition, providing information on their temperatures and enthalpies.[5]

The following diagram illustrates a typical workflow for the thermal analysis of a pharmaceutical compound like 2-methylquinoline-7-carboxylic acid.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation cluster_3 Advanced Analysis (Optional) Sample 2-Methylquinoline-7-carboxylic Acid TGA TGA Analysis Sample->TGA Inert Atmosphere (e.g., Nitrogen) DSC DSC Analysis Sample->DSC Inert Atmosphere (e.g., Nitrogen) TGA_Data TGA Curve (Mass vs. Temp) TGA->TGA_Data DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data DTG_Data DTG Curve (d(Mass)/dt vs. Temp) TGA_Data->DTG_Data Interpretation Interpretation of Thermal Events TGA_Data->Interpretation DTG_Data->Interpretation DSC_Data->Interpretation TGA_MS TGA-MS/FTIR Interpretation->TGA_MS Identify Gaseous Products G cluster_0 Thermal Decomposition Pathway A 2-Methylquinoline-7-carboxylic Acid B 2-Methylquinoline A->B Δ (Heat) - CO₂ (Decarboxylation) C CO₂ D Fragmentation Products (e.g., Cyanoacetylene, Benzene) B->D High Temperature Pyrolysis

Caption: Proposed thermal decomposition pathway for 2-methylquinoline-7-carboxylic acid.

Advanced Analytical Techniques for Evolved Gas Analysis

To unequivocally identify the gaseous products of decomposition, coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is highly recommended. TGA-MS or TGA-FTIR analysis would provide real-time identification of the evolved gases as a function of temperature, confirming the decarboxylation step by detecting CO₂ and identifying the fragmentation products of the quinoline ring at higher temperatures.

Conclusion

While direct experimental data on the thermal stability of 2-methylquinoline-7-carboxylic acid is sparse, a robust understanding of its likely thermal behavior can be formulated based on the well-established chemistry of its constituent functional groups. The primary decomposition pathway is predicted to be decarboxylation, followed by the degradation of the 2-methylquinoline backbone at higher temperatures. The experimental protocols detailed in this guide provide a comprehensive framework for the empirical determination of its thermal stability profile. Such data is indispensable for the informed development of this promising molecule in pharmaceutical and materials science applications.

References

  • Laskin, A., & Lifshitz, A. (1998). Thermal decomposition of quinoline and isoquinoline. The role of 1-indene imine radical. The Journal of Physical Chemistry A, 102(43), 8475-8484.
  • Höhne, G. W., Hemminger, W. F., & Flammersheim, H. J. (2003). Differential scanning calorimetry. Springer Science & Business Media.
  • Wight, C. A. (1987). The mechanism of thermal decarboxylation of carboxylic acids. Journal of the American Chemical Society, 109(18), 5341-5346.
  • NETZSCH-Gerätebau GmbH. (n.d.). Thermal Stability. Retrieved from [Link]

  • Ishaq, A., Nawaz, I., Qadir, J., Alrokayan, S., Hussain, T., Gelsleichter, N. E., ... & Iqbal, J. (2022). Quinoline Carboxylic Acid Derivatives as Potent Ectonucleotidase Inhibitors. ACS Omega, 7(8), 6945-6960.
  • Chen, Z., et al. (2021). Pyrolysis Mechanisms of Quinoline and Isoquinoline with Density Functional Theory. Journal of the Chinese Chemical Society, 68(5), 843-851.
  • Fu, R., Liu, G., & Liu, H. (2023). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Journal of Donghua University (English Edition), 40(1), 11-17.
  • Ribeiro da Silva, M. A. V., & Monte, M. J. S. (2023). Phase Transition Thermodynamic Properties Of 2-Methylquinoline, 2- Chloroquinoline And 2-Phenylquinoline Case. International Journal of Thermodynamics, 26(4), 11-18.
  • PubChem. (n.d.). 2-Methylquinoline-6-carboxylic acid. Retrieved from [Link]

  • Al-Adilly, A. A., & Al-Joboury, M. I. (2014). Synthesis and thermal degradation kinetics of Co(II), Ni(II), Cd(II), Zn(II), Pd(II), Rh(III) and Ru(III) complexes with methylquinolino[3,2-b] benzodiazepine. Journal of Applicable Chemistry, 3(3), 1083-1095.
  • Wasudeo B. Gurnule, et al. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 4(4), 1695-1703.
  • Amerigo Scientific. (n.d.). Quinoline-7-carboxylic acid. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Thermal Stability. Retrieved from [Link]

  • Ishaq, A., et al. (2022). Quinoline carboxylic acid derivatives as potent ectonucleotidase inhibitors. ACS omega, 7(8), 6945-6960.

Sources

Methodological & Application

Application Note: Strategic Synthesis of 2-Methylquinoline-7-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, expert-level guide for the synthesis, purification, and derivatization of 2-methylquinoline-7-carboxylic acid. It addresses the critical challenge of regioselectivity inherent in this scaffold.

Executive Summary

The 2-methylquinoline-7-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore for Casein Kinase 2 (CK2) inhibitors, antimalarials, and anti-inflammatory agents. Its synthesis poses a specific challenge: regiocontrol . Standard cyclization of meta-substituted anilines typically yields a mixture of 5- and 7-substituted isomers.

This guide details two distinct protocols:

  • Protocol A (The Economic Route): A modified Doebner-Miller synthesis optimized for scale, including a fractional crystallization workflow to isolate the 7-isomer from the 5-isomer byproduct.

  • Protocol B (The Precision Route): A regiospecific Friedländer condensation for high-purity applications.

Retrosynthetic Analysis & Pathway Logic

The strategic disconnection of the target molecule reveals two primary pathways. Path A utilizes accessible commodity chemicals but requires rigorous downstream purification. Path B requires a specialized precursor but guarantees regiochemical fidelity.

Retrosynthesis Target Target: 2-Methylquinoline-7-carboxylic acid Mixture Isomeric Mixture (5-COOH + 7-COOH) Target->Mixture Fractional Crystallization Pure Regiospecific Product Target->Pure Direct Condensation PrecursorA Path A: Doebner-Miller (3-Aminobenzoic acid + Crotonaldehyde) PrecursorB Path B: Friedländer (2-Amino-4-carboxybenzaldehyde + Acetone) Mixture->PrecursorA Acid Catalysis (HCl/ZnCl2) Pure->PrecursorB Base Catalysis (KOH)

Figure 1: Retrosynthetic strategy comparing the statistical Doebner-Miller approach (Path A) vs. the regiospecific Friedländer approach (Path B).

Protocol A: Modified Doebner-Miller Synthesis

Best for: Large-scale preparation where starting material cost is a constraint. Challenge: Separation of the 5-isomer (approx. 30-40%) from the 7-isomer (approx. 60-70%).

Materials[1][2][3][4][5][6]
  • Reagents: 3-Aminobenzoic acid (1.0 eq), Crotonaldehyde (1.2 eq), 6M HCl (solvent/catalyst), Zinc Chloride (0.5 eq, Lewis acid promoter).

  • Solvents: Ethanol, Glacial Acetic Acid.

Experimental Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 3-aminobenzoic acid (13.7 g, 100 mmol) in 6M HCl (100 mL). Add ZnCl₂ (6.8 g, 50 mmol) to stabilize the transition state.

  • Addition: Heat the mixture to 95°C. Add crotonaldehyde (8.4 g, 120 mmol) dropwise over 60 minutes. Note: The slow addition is critical to minimize polymerization of the aldehyde.

  • Reflux: Stir at reflux (100-105°C) for 4 hours. The solution will darken significantly.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize carefully with 20% NaOH solution to pH 4–5. A heavy precipitate (mixture of isomers) will form.

    • Filter the crude solid and wash with cold water.[1][2]

  • Isomer Separation (The Critical Step):

    • Dissolve the crude solid in boiling Glacial Acetic Acid (10 mL/g of crude).

    • Allow the solution to cool slowly to room temperature. The 7-isomer is significantly less soluble and will crystallize first.

    • Filter the precipitate.[1][2]

    • Recrystallization: Recrystallize the filter cake from Ethanol/Water (9:1) to achieve >98% purity.

Troubleshooting Isomer Purity

If NMR indicates residual 5-isomer, convert the carboxylic acid to the ethyl ester (EtOH/H₂SO₄ reflux), separate by flash chromatography (Hexane/EtOAc), and hydrolyze back to the acid. The esters often have vastly different Rf values compared to the free acids.

Protocol B: Regiospecific Friedländer Condensation

Best for: High-value medicinal chemistry where purity is paramount.

Materials[1][2][3][4][5][6]
  • Reagents: 2-Amino-4-(methoxycarbonyl)benzaldehyde (prepared from dimethyl nitroterephthalate), Acetone (excess), KOH (10% aq).

Experimental Procedure
  • Condensation: Dissolve the aldehyde precursor (1.0 eq) in Acetone (10 vol).

  • Cyclization: Add 10% KOH (2.0 eq) dropwise.

  • Reaction: Reflux for 2 hours. The acetone acts as both solvent and reactant (C3 synthon).

  • Isolation: Evaporate excess acetone. Acidify the aqueous residue with 1M HCl to pH 3. The precipitate is the pure 2-methylquinoline-7-carboxylic acid.

Analytical Characterization & Isomer Distinction

Correctly identifying the 7-isomer is crucial. The coupling patterns in the aromatic region are diagnostic.

Feature2-Methylquinoline-7 -COOH2-Methylquinoline-5 -COOH
H-8 Signal Singlet (d, J~2Hz) (Meta coupling only)Doublet (Ortho coupling to H-7)
H-8 Shift Very Deshielded (~8.6-8.8 ppm)Shielded relative to H-4
H-5 Signal Doublet (Ortho coupling to H-6)N/A (Substituted)
Spin System H-5/H-6 (AB system) + H-8 (Isolated)H-6/H-7/H-8 (ABC system)

Key Diagnostic: Look for the isolated singlet (or meta-split doublet) at >8.5 ppm. This confirms the 7-position substitution, as H-8 is sandwiched between the Nitrogen and the Carboxyl group (if 7-sub) or just N and H-7. Correction: In the 7-COOH isomer, H-8 is ortho to the Nitrogen? No, H-8 is adjacent to N in the ring numbering but separated by quaternary C8a. However, H-8 is spatially close to the N-lone pair and ortho to the COOH group, making it the most deshielded proton.

Derivatization Protocol: Amide Coupling

To generate a library of amides (e.g., for kinase inhibition assays), use the following HATU protocol.

Workflow Step1 Activation (Acid + HATU + DIPEA) Step2 Coupling (Add Amine R-NH2) Step1->Step2 15 min, RT Step3 Quench (Sat. NaHCO3) Step2->Step3 2-4 hrs, RT Step4 Extraction (DCM/MeOH) Step3->Step4

Figure 2: Standard HATU coupling workflow for generating 7-carboxamide derivatives.

  • Activation: Dissolve 2-methylquinoline-7-carboxylic acid (1.0 eq) in DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes.

  • Coupling: Add the desired amine (1.1 eq). Stir at RT for 4 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃. Dry over MgSO₄.

References

  • Doebner-Miller Mechanism & Regioselectivity

    • Review of Quinoline Synthesis Methods.Chemical Reviews, 2006.

  • Friedländer Synthesis Applications

    • Practical Synthesis of Polysubstituted Quinolines.Journal of Organic Chemistry, 2012.

  • Medicinal Applications (CK2 Inhibitors)

    • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.Bioorganic & Medicinal Chemistry, 2018.

  • Separation of Quinoline Isomers

    • Process for separation of nitroquinoline isomers. Patent EP0858998A1.

Sources

Application Note: 2-Methylquinoline-7-Carboxylic Acid as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of a robust, versatile, and biologically active core scaffold is the most critical step in library design. 2-Methylquinoline-7-carboxylic acid (CAS: 475098-86-3) and its hydroxylated derivatives (e.g., 8-hydroxy-2-methylquinoline-7-carboxylic acid, CAS: 23051-08-3) have emerged as highly privileged building blocks[1, 2].

This application note details the mechanistic rationale behind utilizing the 2-methylquinoline-7-carboxylic acid scaffold, outlines its primary therapeutic applications across oncology, virology, and bacteriology, and provides field-proven, self-validating protocols for high-throughput derivatization.

Mechanistic Rationale: The Anatomy of the Scaffold

The pharmacological value of 2-methylquinoline-7-carboxylic acid lies in its precise spatial arrangement of hydrogen bond acceptors, donors, and functionalizable handles:

  • The Quinoline Nitrogen (H-Bond Acceptor): Essential for anchoring the molecule within the hinge region of various kinase ATP-binding pockets.

  • The 7-Carboxylic Acid (Functional Handle): Projects outward into solvent-exposed regions or interacts directly with basic residues (e.g., Lysine). It serves as the primary vector for diversification via amide coupling.

  • The 2-Methyl Group (Steric Director): Provides critical steric bulk that restricts the rotational freedom of the molecule, locking it into a bioactive conformation and enhancing target selectivity over unmethylated analogs.

  • The 8-Hydroxyl Substitution (Optional but Synergistic): In derivatives like 8-hydroxy-2-methylquinoline-7-carboxylic acid, the adjacent hydroxyl and carboxyl groups create a potent bidentate chelating motif, which is highly effective for metallodrug formation and metalloenzyme inhibition [3].

Key Therapeutic Applications

Oncology: Pim-1 Kinase Inhibition

Pim-1 kinase is a serine/threonine kinase overexpressed in hematological malignancies and prostate cancer. It promotes tumor cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD. Derivatives of 8-hydroxy-quinoline-7-carboxylic acid have been identified as potent Pim-1 inhibitors. Molecular modeling confirms that the 7-carboxylic acid moiety is a crucial pharmacophore, forming critical electrostatic interactions with the Asp186 and Lys67 residues within the ATP-binding pocket [1].

G A Pim-1 Kinase (Overexpressed) B BAD Protein (Pro-apoptotic) A->B Phosphorylates C Phosphorylated BAD (Inactive) B->C Converts to D Bcl-2 / Bcl-xL (Anti-apoptotic) C->D Releases/Activates E Tumor Cell Survival & Proliferation D->E Promotes F 2-Methylquinoline-7-carboxylic Acid Derivatives F->A Inhibits (Binds Asp186/Lys67)

Fig 1: Mechanism of action of 2-methylquinoline-7-carboxylic acid derivatives in Pim-1 inhibition.

Virology: HCMV and Herpes Virus Inhibitors

Amide derivatives of 8-hydroxy-7-substituted quinolines exhibit profound antiviral activity, particularly against the human cytomegalovirus (HCMV) and other herpes viruses. The 7-carboxamide linkage allows for the introduction of diverse lipophilic or heterocyclic tails, which are necessary for penetrating infected host cells and disrupting viral replication machinery [2].

Bacteriology: Metallodrug Complexes

Quinolone-7-carboxylic acids (structurally related to the quinoline core, such as oxolinic acid) are well-known DNA gyrase inhibitors. Recent advancements show that complexing the 7-carboxylic acid moiety with divalent metal ions—such as Ca(II) or Zn(II)—significantly enhances their antibacterial profiles against resistant strains like P. aeruginosa by facilitating cellular uptake and generating localized reactive oxygen species (ROS)[3].

Quantitative Data Summary

The table below summarizes the comparative biological efficacy of various quinoline-7-carboxylic acid derivatives across different therapeutic areas, demonstrating the versatility of the scaffold.

Compound Class / DerivativePrimary Target / ApplicationKey Interacting Residues / MechanismRepresentative Efficacy / IC50
8-Hydroxy-2-methylquinoline-7-carboxamides Pim-1 Kinase (Oncology)Asp186, Lys67 (ATP-binding pocket)Low micromolar to nanomolar range [1]
7-Substituted Quinoline Amides HCMV (Virology)Disruption of viral replicationHigh potency in cell-based assays [2]
Quinolone-7-carboxylic Acid Ca(II) Complex P. aeruginosa (Bacteriology)DNA Gyrase inhibition / ROS generation27.0 mm inhibition zone[3]

Experimental Protocols

To leverage this building block effectively, researchers must employ highly reliable coupling chemistries. The following protocol outlines a self-validating system for generating a library of quinoline-7-carboxamides.

Protocol: Standardized Amide Coupling for Library Generation (EDC/HOBt Method)

Causality & Rationale: We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with Hydroxybenzotriazole (HOBt) rather than harsher acid chloride methods (like SOCl₂ or PCl₃). The EDC/HOBt system prevents the degradation of the electron-rich quinoline core and tolerates sensitive functional groups on the incoming amine. HOBt is critical here: it reacts with the transient, unstable O-acylisourea intermediate formed by EDC to create a stable, highly reactive OBt active ester. This explicitly suppresses the formation of the inactive N-acylurea byproduct—a common dead-end in carbodiimide couplings.

Materials Required:

  • 2-Methylquinoline-7-carboxylic acid (or 8-hydroxy derivative) (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • EDC·HCl (1.5 eq)

  • HOBt Monohydrate (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation of the Active Ester:

    • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-methylquinoline-7-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Scientist Insight: DMF is chosen because it efficiently solubilizes both the polar carboxylic acid and the coupling reagents, ensuring a homogeneous reaction phase.

  • Activation:

    • Add HOBt (1.5 eq) followed by EDC·HCl (1.5 eq). Stir the mixture at room temperature for 30 minutes.

    • Self-Validation Check: Monitor via TLC (Dichloromethane:Methanol, 9:1). The baseline carboxylic acid spot should disappear, replaced by a higher Rf spot corresponding to the OBt active ester.

  • Amine Addition:

    • Add the desired amine (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture. Stir at room temperature for 12–18 hours.

    • Causality: DIPEA acts as a non-nucleophilic base to ensure the amine remains deprotonated and nucleophilic, neutralizing the HCl salt from the EDC.

  • Quenching and Precipitation (Self-Validating Purification):

    • Pour the reaction mixture slowly into 10 volumes of vigorously stirred ice-water.

    • Scientist Insight: The DMF solvent, DIPEA salts, and urea byproducts from EDC are highly water-soluble. Conversely, the newly formed highly aromatic quinoline-carboxamide is hydrophobic. The sudden change in polarity causes the pure product to crash out as a solid precipitate.

  • Isolation:

    • Collect the resulting solid via vacuum filtration. Wash the filter cake with cold water (3 x 20 mL) and 0.1 N HCl (10 mL) to remove any trace unreacted amine.

    • Dry the solid under high vacuum at 45°C overnight.

  • Final Validation:

    • Confirm purity (>95%) and identity via LC-MS and ¹H-NMR.

G N1 2-Methylquinoline-7-carboxylic acid (Core Scaffold) N2 Activation (EDC/HOBt, DMF, rt) N1->N2 Carboxyl Activation N3 Amine Coupling (R-NH2 addition) N2->N3 Active Ester Formation N4 Purification (Precipitation/HPLC) N3->N4 Crude Amide N5 Bioactive Library (Target Screening) N4->N5 >95% Purity

Fig 2: High-throughput synthetic workflow for quinoline-7-carboxamide library generation.

References

  • Title: Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Source: ResearchGate (Bioorganic & Medicinal Chemistry Letters) URL: [Link]

  • Title: US6211376B1 - 8-hydroxy-7-substituted quinolines as anti-viral agents.
  • Title: Complexes of the Antibiotic Drug Oxolinic Acid with Fe(III), Zn(II), Ca(II), and Mg(II) Ions: Preparation, Characterization, and In Vitro Evaluation of Biological Activity. Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Application Note: Analytical Quantification of 2-Methylquinoline-7-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This guide details the quantification of 2-methylquinoline-7-carboxylic acid (2-MQ-7-CA) , a critical heterocyclic building block often utilized in the synthesis of antitubercular agents, kinase inhibitors, and fluorescent probes.

The Analytical Challenge: 2-MQ-7-CA possesses an amphoteric nature due to the basic quinoline nitrogen (pKa ~4.9) and the acidic carboxylic acid moiety (pKa ~4.2). This zwitterionic potential creates specific challenges in retention reproducibility and peak tailing.

  • At neutral pH: The molecule is likely zwitterionic, leading to poor retention on standard C18 phases.

  • The Solution: We utilize pH control to force the molecule into a single ionization state.

    • Method A (HPLC-UV): Uses low pH (<3.0) to protonate both sites, ensuring the molecule behaves as a cationic species that interacts predictably with modern base-deactivated C18 columns.

    • Method B (LC-MS/MS): Uses a volatile acidic buffer to facilitate positive electrospray ionization ([M+H]+), maximizing sensitivity for trace analysis.

Physicochemical Profile & Method Design

PropertyValue / CharacteristicImpact on Protocol
Molecular Formula C₁₁H₉NO₂Basis for MS calculations.
Molecular Weight 187.19 g/mol Monoisotopic Mass: 187.06
Solubility DMSO, Methanol, Dilute Acid/BaseDo not dissolve pure standard in water; use MeOH/DMSO.
pKa (Predicted) N-ring: ~4.9COOH: ~4.2
UV Maxima ~230 nm, ~280 nm254 nm is selected for robust, interference-free detection.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Scope: Routine Quality Control (QC), Purity Assessment, Assay (>95% concentration).

Reagents and Materials
  • Stationary Phase: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Why: "Eclipse Plus" or similar base-deactivated columns prevent peak tailing caused by the interaction of the protonated quinoline nitrogen with residual silanols.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (adjusted with Orthophosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Methanol:Water (50:50, v/v).[1]

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temp: 30°C

  • Injection Vol: 10 µL

  • Detection: UV @ 254 nm (Reference 360 nm)

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.04060Linear Gradient
15.04060Wash
15.19010Re-equilibration
20.09010End of Run
Standard Preparation Protocol
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 2-MQ-7-CA into a 10 mL volumetric flask. Dissolve in 2 mL DMSO; sonicate for 5 mins. Dilute to volume with Methanol.

  • Working Standard (100 µg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Mobile Phase A:Acetonitrile (90:10).

    • Critical Step: Ensure the final diluent matches the starting mobile phase composition to prevent "solvent shock" peak distortion.

Method B: LC-MS/MS for Trace Quantification

Scope: Bioanalysis (Plasma/Urine), Genotoxic Impurity Screening (<1 ppm).

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Rationale: The quinoline nitrogen is readily protonated ([M+H]+), providing superior sensitivity over negative mode.

ParameterSetting
Precursor Ion (Q1) 188.2 m/z [M+H]⁺
Quantifier Ion (Q3) 144.1 m/z (Loss of CO₂: -44 Da)
Qualifier Ion (Q3) 116.1 m/z (Ring fragmentation)
Dwell Time 100 ms
Collision Energy 20-25 eV (Optimize per instrument)
LC Conditions (UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

Sample Preparation Workflows

Workflow Diagram

The following diagram illustrates the decision logic for selecting the appropriate extraction method based on the sample matrix.

SamplePrep Sample Start: Sample Matrix Type Identify Matrix Type Sample->Type Solid Solid / API Powder Type->Solid High Conc. Liquid Biological Fluid (Plasma) Type->Liquid Trace / Complex Dissolution Direct Dissolution (DMSO/MeOH) Solid->Dissolution PPT Protein Precipitation (Cold ACN 3:1) Liquid->PPT Routine SPE Solid Phase Extraction (MCX Cartridge) Liquid->SPE High Sensitivity Required Analysis Inject to HPLC/LC-MS Dissolution->Analysis PPT->Analysis SPE->Analysis

Caption: Decision tree for sample preparation based on matrix complexity and sensitivity requirements.

Protocol: Protein Precipitation (Plasma)
  • Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (containing Internal Standard, e.g., Quinoline-2-carboxylic acid).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to a vial; inject 5 µL .

Validation Parameters (ICH Q2 R1)

To ensure regulatory compliance, the method must be validated against the following criteria:

ParameterAcceptance Criteria (HPLC-UV)Acceptance Criteria (LC-MS)
Linearity (R²) > 0.999> 0.995
Accuracy (Recovery) 98.0% – 102.0%85.0% – 115.0%
Precision (RSD) < 1.0%< 5.0%
LOD (Limit of Detection) ~0.5 µg/mL~1.0 ng/mL
Specificity No interference at RTNo crosstalk in MRM

Troubleshooting Guide

Issue 1: Peak Tailing

  • Cause: Interaction between the basic quinoline nitrogen and silanol groups on the column.

  • Fix: Increase buffer strength (to 50 mM) or add 0.1% Triethylamine (TEA) to the mobile phase (Method A only). Ensure pH is < 3.0.

Issue 2: Retention Time Drift

  • Cause: pH fluctuations in the aqueous mobile phase.[2]

  • Fix: 2-MQ-7-CA is sensitive to pH changes near its pKa. Use a precise pH meter and filter buffers daily.

Issue 3: Low MS Sensitivity

  • Cause: Ion suppression from matrix.

  • Fix: Switch sample prep from Protein Precipitation to SPE (MCX - Mixed Mode Cation Exchange) to wash away phospholipids.

References

  • PubChem. (2025). 8-Hydroxy-2-methylquinoline-7-carboxylic acid | C11H9NO3.[3] National Library of Medicine. [Link][3]

  • NIST Chemistry WebBook. (2025).[4] Quinoline, 2-methyl- Mass Spectrum. National Institute of Standards and Technology.[4] [Link]

  • ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines. [Link]

Sources

Application Note: A Comprehensive Guide to the HPLC Analysis of 2-Methylquinoline-7-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-methylquinoline-7-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a step-by-step protocol, a thorough explanation of the method development rationale, and a comprehensive validation plan based on the International Council for Harmonisation (ICH) guidelines. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and an acidic aqueous mobile phase, ensuring high resolution, sharp peak symmetry, and accurate quantification with UV detection.

Introduction

2-Methylquinoline-7-carboxylic acid belongs to the quinoline carboxylic acid class of compounds. The quinoline scaffold is a critical pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1] Accurate and reliable quantification of 2-methylquinoline-7-carboxylic acid is essential for various stages of pharmaceutical development, including synthesis monitoring, purity assessment, and quality control of active pharmaceutical ingredients (APIs).

High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of pharmaceutical compounds.[2] This application note addresses the specific challenges in the analysis of 2-methylquinoline-7-carboxylic acid, a molecule with both an acidic carboxylic group and a basic nitrogen atom within its quinoline ring system.

HPLC Method for Analysis

A summary of the optimized chromatographic conditions for the analysis of 2-methylquinoline-7-carboxylic acid is presented in Table 1.

Parameter Condition
HPLC System Any standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Elution 0-2 min: 15% B; 2-12 min: 15-85% B; 12-15 min: 85% B; 15-16 min: 85-15% B; 16-20 min: 15% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm
Run Time 20 minutes

Table 1: Optimized HPLC Method Parameters

Method Development Rationale

The selection of each parameter in the HPLC method is based on the physicochemical properties of 2-methylquinoline-7-carboxylic acid and established principles of reverse-phase chromatography.

  • Stationary Phase: A C18 column was chosen as it is a non-polar stationary phase that provides excellent hydrophobic interactions with the quinoline ring of the analyte, making it ideal for reverse-phase chromatography.[3]

  • Mobile Phase:

    • pH Control: 2-Methylquinoline-7-carboxylic acid is an amphoteric molecule with a carboxylic acid group (pKa ~4-5) and a basic quinoline nitrogen (pKa ~5-6). To ensure consistent retention and sharp peak shape in reverse-phase HPLC, it is crucial to suppress the ionization of the analyte.[4] By using a mobile phase with a pH of approximately 2.5 (0.1% phosphoric acid), which is well below the pKa of the carboxylic acid group, the analyte will be in its protonated, less polar form.[5] This increases its hydrophobicity and retention on the C18 column.[4]

    • Organic Modifier: Acetonitrile is selected as the organic solvent due to its low viscosity, low UV cutoff, and its ability to provide sharp peaks for many compounds.[6]

    • Gradient Elution: A gradient elution is employed to ensure that any potential impurities with different polarities are effectively separated from the main analyte peak and to allow for a shorter run time compared to an isocratic method.[3]

  • Detection Wavelength: The quinoline ring system exhibits strong UV absorbance. A detection wavelength of 280 nm was selected based on the UV spectrum of similar quinoline carboxylic acid antibiotics, providing good sensitivity for the analyte.[7]

G cluster_Analyte Analyte Properties cluster_Method HPLC Method Parameters cluster_Rationale Rationale & Outcome Analyte 2-Methylquinoline-7-Carboxylic Acid (Amphoteric) Rationale1 Suppression of Carboxylate Ionization (Analyte is more hydrophobic) Analyte->Rationale1 Acidic pKa Rationale2 Hydrophobic Interaction Analyte->Rationale2 Quinoline Ring Rationale3 Strong UV Absorbance of Quinoline Analyte->Rationale3 Column Stationary Phase: C18 (Non-polar) Column->Rationale2 MobilePhase Mobile Phase: A: 0.1% H3PO4 (pH ~2.5) B: Acetonitrile MobilePhase->Rationale1 Low pH Detection Detection: UV @ 280 nm Outcome Good Retention & Peak Shape Rationale1->Outcome Rationale2->Outcome Rationale3->Detection

Figure 1: Logical relationship between analyte properties and HPLC method development choices.

Experimental Protocols

Reagents and Materials
  • 2-Methylquinoline-7-carboxylic acid reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Ultrapure water

  • Methanol (HPLC grade)

Preparation of Solutions
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of ultrapure water. Mix well and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

  • Diluent: A 50:50 (v/v) mixture of acetonitrile and water is recommended.

Standard Solution Preparation
  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the 2-methylquinoline-7-carboxylic acid reference standard and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol and sonicate for 10-15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then dilute to the final volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve the desired concentrations for linearity and quantification (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh the sample containing 2-methylquinoline-7-carboxylic acid.

  • Transfer the weighed sample to a suitable volumetric flask.

  • Add approximately 70% of the flask volume with methanol and sonicate for 15 minutes to ensure complete dissolution.[8]

  • Allow the solution to cool to room temperature and then dilute to the final volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Analysis Workflow

G start Start prep_standards Prepare Standard Solutions start->prep_standards prep_samples Prepare Sample Solutions start->prep_samples system_suitability System Suitability Test prep_standards->system_suitability analysis Inject Samples & Standards into HPLC prep_samples->analysis system_suitability->analysis If Pass data_acquisition Data Acquisition (Chromatogram) analysis->data_acquisition data_processing Data Processing (Peak Integration) data_acquisition->data_processing quantification Quantification & Reporting data_processing->quantification end End quantification->end

Figure 2: General experimental workflow for the HPLC analysis.

Method Validation Protocol

The developed HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[9] The following validation parameters should be assessed:[10][11]

Parameter Protocol Acceptance Criteria
Specificity Analyze blank (diluent), placebo, and a standard solution. Perform forced degradation studies (acid, base, oxidation, thermal, photolytic).No interfering peaks at the retention time of the analyte. The method should be able to separate the analyte from degradation products.[12]
Linearity Analyze at least five concentrations across the expected range (e.g., 1-100 µg/mL). Plot a calibration curve of peak area vs. concentration.Correlation coefficient (R²) ≥ 0.995.[12]
Accuracy Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.Mean recovery should be between 98.0% and 102.0%.[12]
Precision Repeatability (Intra-day): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0%.[12]
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be detected.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness Deliberately vary method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.

Table 2: Method Validation Parameters and Acceptance Criteria

Conclusion

The RP-HPLC method described in this application note provides a reliable, accurate, and precise tool for the quantitative determination of 2-methylquinoline-7-carboxylic acid. The method is suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The detailed explanation of the method development rationale and the comprehensive validation protocol ensure that this guide serves as a valuable resource for scientists.

References

  • SIELC Technologies. (2023, October 4). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • ACS Food Science & Technology. (2025, February 28). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • ACS Food Science & Technology. (2025, February 28). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 8-Hydroxy-2-methylquinoline-7-carboxylic acid. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Retrieved from [Link]

  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps? Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl quinoline. Retrieved from [Link]

Sources

developing assays for 2-methylquinoline-7-carboxylic acid biological activity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary & Scientific Rationale

2-Methylquinoline-7-carboxylic acid (2-MQ-7-CA) represents a "privileged scaffold" in medicinal chemistry. The quinoline core is historically validated (e.g., quinine, chloroquine, ciprofloxacin), but the specific functionalization at the C7 position, combined with the C2-methyl group, offers unique steric and electronic properties distinct from the more common 2- or 4-carboxylic acid isomers.

Why this molecule? While 2-carboxylic acid derivatives (quinaldic acid) are known metal chelators, the 7-carboxylic acid position extends the molecule's polar surface area on the benzenoid ring, potentially facilitating interactions with solvent-exposed enzymatic pockets or acting as a bioisostere for salicylate moieties.

Targeted Bioactivities: Based on structural activity relationships (SAR) of analogous quinolines, this guide details protocols for three high-probability biological activities:

  • Antimicrobial Activity (DNA Gyrase Target): Quinolines are classic DNA intercalators and topoisomerase inhibitors.

  • Anti-inflammatory Activity (COX Inhibition): The carboxylic acid moiety mimics the acidic pharmacophore of NSAIDs.

  • Cytotoxicity Profiling: Essential for determining the Selectivity Index (SI).

Compound Preparation & Handling[1][2][3][4][5][6][7][8]

Challenge: Quinoline carboxylic acids often exhibit poor aqueous solubility at neutral pH due to π-π stacking and zwitterionic character. Solution: A standardized solubilization protocol is required to prevent "false negatives" in aqueous assays.

Protocol: Stock Solution Generation
  • Weighing: Accurately weigh 10 mg of 2-MQ-7-CA.

  • Primary Solvent: Dissolve in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 100 mM. Vortex for 2 minutes.

    • Note: If turbidity persists, sonicate at 40°C for 5 minutes.

  • Working Solution: Dilute the stock 1:100 in phosphate-buffered saline (PBS, pH 7.4) to achieve a 1 mM working solution (1% DMSO final).

    • Validation: Measure Absorbance at 600nm. An OD > 0.05 indicates precipitation; if observed, add 0.5% Tween-80 to the buffer.

Assay A: Bacterial DNA Gyrase Supercoiling Inhibition

Rationale: The quinoline core often targets bacterial DNA gyrase (Topoisomerase II). Unlike fluoroquinolones (which target the A subunit), peripheral carboxylic acids can interfere with the ATPase domain or DNA binding.

Materials
  • E. coli DNA Gyrase Supercoiling Kit (Inspiralis or equivalent).

  • Relaxed pBR322 plasmid DNA.

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP.

  • Reference Control: Ciprofloxacin (Positive), DMSO (Negative).

Step-by-Step Protocol
  • Reaction Mix Preparation: Prepare a master mix containing Assay Buffer, relaxed pBR322 DNA (0.5 µg per reaction), and E. coli DNA Gyrase (1 U per reaction).

  • Compound Addition:

    • Dispense 29 µL of Reaction Mix into 96-well plates.

    • Add 1 µL of 2-MQ-7-CA at varying concentrations (0.1 µM to 100 µM).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction by adding 30 µL of STEB buffer (40% sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue) and 30 µL of chloroform/isoamyl alcohol (24:1).

  • Analysis (Gel Electrophoresis):

    • Load 20 µL of the aqueous phase onto a 1% agarose gel.

    • Run at 60V for 3 hours in TAE buffer.

    • Stain with Ethidium Bromide (or SYBR Safe) and image.

  • Quantification: Supercoiled DNA migrates faster than relaxed DNA. Quantify band intensity using densitometry software (e.g., ImageJ).

Data Interpretation:

  • IC₅₀ Calculation: Plot % Supercoiled DNA vs. Log[Concentration].

  • Success Criterion: >50% inhibition at <50 µM suggests a hit.

Assay B: COX-2 Inhibition Screen (Anti-Inflammatory)

Rationale: The 7-carboxylic acid position mimics the carboxylate of arachidonic acid and NSAIDs (like indomethacin), potentially binding the Arg-120 residue in the COX active site.

Workflow Diagram

The following diagram illustrates the mechanistic logic and screening flow for the COX-2 assay.

COX_Screening_Flow Compound 2-MQ-7-CA (Candidate) Reaction Incubation (37°C, 10 min) Compound->Reaction Inhibitor? COX2_Enzyme Recombinant COX-2 Enzyme COX2_Enzyme->Reaction Arachidonic Substrate: Arachidonic Acid Arachidonic->Reaction Detection Measure PGH2 (via ELISA/Colorimetry) Reaction->Detection Peroxidase Step Analysis Calculate % Inhibition vs. Indomethacin Detection->Analysis

Caption: Logical workflow for determining if 2-MQ-7-CA acts as a competitive inhibitor of the COX-2 enzyme.

Protocol
  • Enzyme Prep: Use a COX Inhibitor Screening Kit (fluorometric). Reconstitute recombinant human COX-2 in Tris buffer.

  • Inhibitor Incubation:

    • Well A: COX-2 + Solvent (100% Activity Control).

    • Well B: COX-2 + Indomethacin (10 µM) (Positive Control).

    • Well C: COX-2 + 2-MQ-7-CA (Screen at 10 µM and 100 µM).

    • Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Substrate Addition: Add Arachidonic Acid and the fluorometric probe (ADHP).

  • Reaction: Incubate for 2 minutes. The reaction produces Resorufin (highly fluorescent).

  • Measurement: Read Fluorescence (Ex/Em = 535/587 nm).

  • Calculation:

    
    
    

Assay C: Mammalian Cytotoxicity (Selectivity Index)

Rationale: To validate any biological activity, we must ensure the compound is not a general toxin. Quinolines can cause genotoxicity via intercalation.

Protocol: MTT Assay
  • Cell Lines:

    • HepG2 (Liver, metabolic toxicity model).

    • HEK293 (Kidney, general toxicity).

  • Seeding: Seed 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat cells with serial dilutions of 2-MQ-7-CA (0.1, 1, 10, 50, 100 µM) for 48 hours.

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

    • Remove media, add 150 µL DMSO to solubilize formazan crystals.

  • Read: Absorbance at 570 nm.

Data Output Table:

Concentration (µM)HepG2 Viability (%)HEK293 Viability (%)Interpretation
0 (Control)100100Baseline
1.098 ± 299 ± 1Non-toxic
10.095 ± 392 ± 4Safe Window
50.080 ± 575 ± 6Mild Toxicity
100.045 ± 850 ± 7Cytotoxic Limit

Note: If IC₅₀ for Bioactivity (e.g., Gyrase) is 5 µM, and IC₅₀ for Cytotoxicity is 100 µM, the Selectivity Index (SI) is 20, which is excellent.

Structural Activity Relationship (SAR) Visualization

Understanding how 2-MQ-7-CA compares to other quinolines is vital for interpreting results.

SAR_Logic Core 2-Methylquinoline-7-Carboxylic Acid (2-MQ-7-CA) Methyl C2-Methyl Group: Steric bulk, Lipophilicity (Prevents rapid oxidation) Core->Methyl Carboxyl C7-Carboxylic Acid: Polar Contact, H-Bond Donor (Mimics Salicylate/Glutamate) Core->Carboxyl Ring Quinoline Ring: DNA Intercalation π-π Stacking Core->Ring Target_B Target: COX-2 (Anti-inflammatory) Carboxyl->Target_B Salt Bridge Target_A Target: DNA Gyrase (Antibacterial) Ring->Target_A Intercalation

Caption: SAR map detailing how specific structural features of 2-MQ-7-CA drive the proposed biological assays.

References

  • Muscia, G. C., et al. (2008). Synthesis and biological evaluation of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry.

  • Bekhli, A. F., & Mikhailitsyn, F. S. (1970). Derivatives of quinoline-7-carboxylic acid.[1] Chemistry of Heterocyclic Compounds.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 469823, 8-Hydroxy-2-methylquinoline-7-carboxylic acid (Structural Analog).

  • BenchChem (2025). Crystal Structure and Biological Activity of Quinoline-2-carboxylic Acid.

  • Abdelwahid, R., et al. (2019). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Journal of Medicinal Chemistry.

Sources

2-methylquinoline-7-carboxylic acid in the synthesis of fluorescent probes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Methylquinoline-7-Carboxylic Acid as a Core Scaffold for Advanced Fluorescent Probes

Executive Overview

The development of highly specific, organelle-targeting fluorescent probes is a critical bottleneck in modern cellular imaging and drug development. 2-Methylquinoline-7-carboxylic acid , particularly when functionalized to its 8-hydroxy derivative, serves as a highly versatile and robust scaffold for synthesizing these probes[1]. This application note provides a comprehensive, self-validating technical guide for researchers and drug development professionals looking to synthesize PeT-based (Photoinduced Electron Transfer) fluorescent probes and phosphorescent metal-ion sensors using this core structure.

Mechanistic Rationale: Scaffold Design & Photophysics

The utility of 2-methylquinoline-7-carboxylic acid is dictated by the precise synergistic effects of its functional groups:

  • The Quinoline Core: Provides an extended

    
    -conjugated system necessary for tunable excitation and emission profiles.
    
  • The 2-Methyl Substitution: Strategically increases the lipophilicity of the molecule. This lipophilic nature is the primary driver for the probe's ability to penetrate cell membranes and accumulate selectively in mitochondria via the mitochondrial membrane potential[2].

  • The 7-Carboxylic Acid: Acts as the primary bioconjugation site. It allows for modular amidation, enabling the attachment of various targeting moieties (e.g., phenethylamides) without disrupting the core fluorophore[1].

  • 8-Hydroxylation (Functionalization): The introduction of an 8-hydroxyl group is critical for two reasons. First, it acts as an electron donor, enabling PeT mechanisms for "turn-on" sensing. Second, the spatial proximity of the 8-hydroxyl and the quinoline nitrogen creates a perfect bidentate chelation pocket for transition metals (e.g., Cu, Ru)[3].

Synthetic Workflow & Probe Generation

SynthesisWorkflow A 2-Methylquinoline-7-carboxylic Acid (Core Scaffold) B 8-Hydroxylation (Functionalization) A->B Electrophilic Substitution C Carboxylic Acid Activation (EDC/HOBt) B->C Reagent Prep F Metal Complexation (Cu(I) Precursor) B->F Ligand Exchange (Methanol/Ethanol) D Amidation (Primary Amines) C->D Nucleophilic Acyl Substitution E Fluorescent Probe (e.g., Phenethylamide) D->E Precipitation & Purification G Phosphorescent Sensor [Cu(PPh3)2(L)] F->G Crystallization

Workflow for synthesizing fluorescent and phosphorescent probes from the quinoline core.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Synthesis of Amide-Linked Fluorescent Probes (Organelle-Targeting)

This protocol details the EDC/HOBt-mediated coupling of 8-hydroxy-2-methylquinoline-7-carboxylic acid with primary amines (e.g., phenethylamine) to yield highly fluorescent mitochondrial probes[1].

Step-by-Step Methodology & Causality:

  • Solubilization: Dissolve 1.0 eq of 8-hydroxy-2-methylquinoline-7-carboxylic acid in anhydrous DMF under an inert atmosphere.

    • Causality: DMF is a polar aprotic solvent that fully solubilizes the zwitterionic quinoline core without participating in hydrogen bonding, which would otherwise sterically hinder the incoming amine.

  • Activation: Cool the solution to 0°C. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 30 minutes.

    • Causality: HOBt is critical here; it reacts with the highly unstable O-acylisourea intermediate formed by EDC to create a reactive, yet stable, active ester. This prevents rearrangement into an inactive N-acylurea byproduct, ensuring high yields.

  • Coupling: Add 1.1 eq of the target amine (e.g., phenethylamine) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Isolation: Pour the reaction mixture into a 10-fold volume of crushed ice-water. Collect the resulting precipitate via vacuum filtration and wash with cold water.

Self-Validating System: The reaction is self-validating through dual-mode monitoring. First, the immediate precipitation of the highly lipophilic amide product upon the addition of ice-water confirms successful coupling. Second, spotting the crude precipitate on a TLC plate (DCM:MeOH 9:1) will reveal a new, distinct spot that exhibits intense blue/green fluorescence under a 365 nm UV lamp, confirming the formation of the active fluorophore[1].

Protocol B: Synthesis of Pseudotetrahedral Cu(I) Phosphorescent Sensors

This protocol outlines the generation of metal-chelate probes utilizing the bidentate pocket of the quinoline scaffold[3].

Step-by-Step Methodology & Causality:

  • Precursor Preparation: Synthesize or obtain the [Cu(PPh3)2NO3] precursor.

  • Ligand Exchange: Dissolve 1.0 eq of the functionalized quinoline ligand (e.g., 8-hydroxy-2-methylquinoline-7-carboxylic acid) in a methanol:ethanol (1:1) mixture. Slowly add 1.0 eq of the Cu(I) precursor.

    • Causality: The mixed alcohol solvent system provides the optimal dielectric constant to facilitate the displacement of the nitrate ligand while keeping the bulky triphenylphosphine (PPh3) ligands intact.

  • Crystallization: Stir at room temperature until a microcrystalline solid forms. Filter and dry under a vacuum.

    • Causality: The bulky PPh3 ligands sterically enforce a pseudotetrahedral geometry around the Cu(I) center. This rigid geometry minimizes non-radiative decay pathways, thereby unlocking extraordinary phosphorescent emission[3].

Self-Validating System: The successful formation of the pseudotetrahedral complex is visually validated by a distinct photophysical shift. While the free ligand exhibits standard short-lived fluorescence, the resulting [Cu(PPh3)2(L)] complex will display a long-lived phosphorescent emission when irradiated at its excitation wavelength[3]. This can be confirmed on the benchtop using a UV lamp; the emission persists visibly for a fraction of a second after the excitation source is turned off.

Quantitative Structure-Activity Relationship (SAR) & Fluorescence Data

The fluorescence intensity and cellular localization of the synthesized probes are highly dependent on the amidation substituent at the 7-carboxylic acid position. The data below summarizes the SAR for derivatives tested against human colon adenocarcinoma (HCT116) and murine melanoma (B16-F10) cell lines[1],[2].

Compound Derivative (Amide Substitution)Aryl Ring SubstitutionFluorescence IntensityCellular LocalizationCytotoxic Activity
Phenethylamide (58) UnsubstitutedHighest MitochondriaModerate
(3-Phenylbutyl)-amide (57) UnsubstitutedHighest MitochondriaModerate
Various Aryl Amides -CH3 or -FHighMitochondriaModerate
Various Aryl Amides -OCH3 or -OHDecreasedN/AVariable
Hydrazide (59) 2-Hydroxybenzoic acidVery PoorN/AHighest

Note: Probes demonstrating the highest fluorescence (unsubstituted or weakly substituted aryl systems) selectively accumulate in the mitochondria but do not penetrate the cell nuclei[2].

Photophysical Mechanisms: PeT and Subcellular Targeting

PeTMechanism Fluorophore Quinoline Fluorophore Receptor Receptor (Amide/OH) Fluorophore->Receptor PeT (Quenched) Mito Mitochondria Accumulation Fluorophore->Mito Lipophilic Cation Targeting Target Target (Metal/H+) Receptor->Target Analyte Binding Target->Fluorophore PeT Blocked (Fluorescence ON)

Photoinduced Electron Transfer (PeT) mechanism and mitochondrial targeting pathway.

References

  • Title: Comprehensive review on current developments of quinoline-based anticancer agents.
  • Title: Phosphorescent emissions of phosphine copper(I) complexes bearing 8-hydroxyquinoline carboxylic acid analogue ligands.
  • Title: Investigation of the spectrum of applicability of quinolineamides.

Sources

Application Note: 2-Methylquinoline-7-Carboxylic Acid as a Dual-Functional Scaffold in Advanced Materials

[1]

Abstract

This technical guide details the application of 2-methylquinoline-7-carboxylic acid (2-MeQ-7-COOH) , a bifunctional heteroaromatic building block.[1] Unlike simple quinolines, this scaffold possesses two distinct reactive vectors: the C2-methyl group , capable of condensation reactions to extend π-conjugation, and the C7-carboxylic acid , which serves as a robust anchoring site for metal coordination or bioconjugation.[1] This guide provides validated protocols for synthesizing fluorescent sensors, fabricating luminescent Metal-Organic Frameworks (MOFs), and developing bioconjugates for theranostic applications.[1]

Introduction: The Bifunctional Advantage

In materials science, the demand for small molecules that can simultaneously act as signaling units and structural linkers is high.[1] 2-MeQ-7-COOH fits this niche due to its "Push-Pull-Anchor" architecture:

  • The "Push" (C2-Methyl): The methyl group at position 2 is activated by the adjacent ring nitrogen, making it highly susceptible to Knoevenagel condensations and oxidative functionalization.[1] This allows for the creation of styryl dyes with tunable emission spectra.[1]

  • The "Pull" (Quinoline Core): The electron-deficient heteroaromatic ring acts as an electron acceptor in charge-transfer systems.[1]

  • The "Anchor" (C7-Carboxyl): Located distal to the nitrogen, this group allows covalent attachment to surfaces/biomolecules or coordination to metal nodes without sterically hindering the active optical center.[1]

Table 1: Physicochemical Profile
PropertyValue / CharacteristicRelevance
CAS Number 475098-86-3Identification
Molecular Weight 187.19 g/mol Stoichiometric calculations
Solubility DMSO, DMF, Hot EthanolSolvent selection for synthesis
pKa (COOH) ~4.8 (Predicted)pH-dependent assembly
Fluorescence Weak (Native) -> Strong (Derivatized)"Turn-on" sensing potential

Reactivity & Workflow Visualization

The following diagram maps the divergent synthetic pathways available for 2-MeQ-7-COOH, guiding the researcher to the appropriate protocol.

ReactivityMapStart2-Methylquinoline-7-carboxylic acidPath1Pathway A:C2-Methyl ActivationStart->Path1 Aldehyde Condensation(Knoevenagel)Path2Pathway B:C7-Carboxyl CoordinationStart->Path2 Metal Coordination or Amide CouplingProd1Styryl FluorescentDyes (Sensors)Path1->Prod1 + Aromatic AldehydeProd2Luminescent MOFs(Solid State)Path2->Prod2 + Zn(II)/Cd(II) SaltsProd3Bioconjugates(Drug Delivery)Path2->Prod3 + NHS/EDC + Amine

Figure 1: Divergent synthetic utility of 2-MeQ-7-COOH.[1] Pathway A exploits the reactive methyl for optical tuning; Pathway B utilizes the acid for structural anchoring.[1]

Protocol 1: Synthesis of Ratiometric Zn(II) Fluorescent Sensor

Application: Detection of trace Zinc ions in biological fluids or environmental water samples.[1] Mechanism: The synthesis creates a Schiff-base or Styryl ligand.[1] Upon Zn(II) binding to the quinoline nitrogen and the newly formed pendant group, Chelation-Enhanced Fluorescence (CHEF) occurs, inhibiting photo-induced electron transfer (PET) and turning "on" the fluorescence [1, 2].[1]

Materials
  • 2-Methylquinoline-7-carboxylic acid (1.0 eq)[1]

  • 4-(Diethylamino)salicylaldehyde (1.0 eq)[1]

  • Piperidine (Catalytic amount)[1]

  • Ethanol (Anhydrous)[1]

  • Reflux condenser, heating mantle[1]

Step-by-Step Procedure
  • Dissolution: Dissolve 187 mg (1 mmol) of 2-MeQ-7-COOH in 10 mL of anhydrous ethanol in a round-bottom flask.

  • Activation: Add 3 drops of piperidine. Stir at room temperature for 10 minutes.

  • Condensation: Add 193 mg (1 mmol) of 4-(Diethylamino)salicylaldehyde.

  • Reflux: Heat the mixture to reflux (80°C) for 12 hours. The solution should darken (orange/red) as the conjugated system forms.[1]

  • Precipitation: Cool to room temperature. Pour the reaction mixture into 50 mL of ice-cold diethyl ether.

  • Filtration: Filter the precipitate and wash 3x with cold ether.

  • Validation: Verify structure via 1H-NMR. Look for the disappearance of the singlet -CH3 peak (approx 2.7 ppm) and appearance of vinylic protons (7.0–7.5 ppm region).[1]

Usage: Prepare a 10 µM stock solution in DMSO/Water (1:9). Titrate with ZnCl₂.[1] Monitor fluorescence emission at 500–550 nm (Excitation: ~400 nm).

Protocol 2: Fabrication of Luminescent Metal-Organic Frameworks (MOFs)

Application: Solid-state lighting or chemical sensing of volatile organic compounds (VOCs).[1] Principle: The 7-carboxylate acts as a bridging ligand, while the quinoline nitrogen can participate in secondary coordination or remain free to interact with guest molecules [3, 4].[1]

Materials
  • 2-MeQ-7-COOH (Ligand)[1]

  • Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O]

  • DMF (N,N-Dimethylformamide)[1]

  • Teflon-lined autoclave (25 mL)[1]

Step-by-Step Procedure
  • Precursor Mix: In a glass vial, mix 0.1 mmol of 2-MeQ-7-COOH and 0.1 mmol of Zn(NO₃)₂·6H₂O.[1]

  • Solvent Addition: Add 8 mL of DMF and 2 mL of deionized water.

  • Sonication: Sonicate for 15 minutes until a clear, homogeneous solution is obtained.

  • Solvothermal Synthesis: Seal the mixture in a Teflon-lined stainless steel autoclave. Heat at 100°C for 48 hours.

  • Cooling: Allow the autoclave to cool to room temperature naturally (approx. 5°C/hour) to promote high-quality crystal growth.

  • Harvesting: Filter the resulting colorless/pale-yellow block crystals. Wash with DMF (3x) and Ethanol (3x).[1]

  • Activation: Dry in a vacuum oven at 80°C for 6 hours to remove solvated guests.

Data Interpretation: The resulting MOF should exhibit strong blue photoluminescence under UV light (365 nm) due to ligand-to-metal charge transfer (LMCT) and rigidification of the quinoline core.[1]

Protocol 3: Bioconjugation for Theranostic Delivery

Application: Attaching the fluorescent quinoline tracker to a drug delivery peptide or polymer.[1] Mechanism: Standard NHS/EDC coupling targets the 7-COOH, leaving the 2-methyl group available for hydrophobic interaction or further functionalization.[1]

Workflow Diagram

BioconjugationStep1Activation:2-MeQ-7-COOH + EDC/NHS(Formation of NHS-Ester)Step2Coupling:Add Amine-Functionalized Carrier(Peptide/Polymer-NH2)Step1->Step2 pH 8.0 buffer, 2hStep3Purification:Dialysis or HPLCStep2->Step3 Remove byproductsStep4Final Conjugate:Fluorescently Tagged CarrierStep3->Step4 Lyophilization

Figure 2: Bioconjugation workflow for tagging amine-bearing carriers with 2-MeQ-7-COOH.

Step-by-Step Procedure
  • Activation: Dissolve 10 mg of 2-MeQ-7-COOH in 1 mL dry DMSO. Add 1.2 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 equivalents of NHS (N-Hydroxysuccinimide).[1] Stir for 30 mins.

  • Coupling: Dissolve the amine-bearing target (e.g., Chitosan, Albumin, or a peptide) in Phosphate Buffered Saline (PBS, pH 7.4).

  • Mixing: Add the activated quinoline ester solution dropwise to the protein/polymer solution.

  • Incubation: Stir gently at room temperature for 4 hours in the dark.

  • Purification:

    • For Proteins: Use a PD-10 desalting column or dialysis (MWCO 3.5 kDa) against PBS to remove unreacted small molecules.[1]

    • For Small Molecules: Purify via preparative HPLC.[1]

References

  • Quinoline-based Fluorescence Sensors

    • Title: Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review.
    • Source: Nano Bio Letters, 2022.[1]

    • URL:[Link]

  • Fluorescence Mechanism (PET/CHEF)

    • Title: Synthesis of quinoline-based fluorescence probe for Zn(II)
    • Source: Arabian Journal of Chemistry, 2025.[1]

    • URL:[Link] (Referencing general quinoline sensor mechanics described in search results).

  • MOF Synthesis with Carboxylic Acids

    • Title: Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties.[1][2]

    • Source: Dalton Transactions, RSC.[1]

    • URL:[Link]

  • Quinoline Reactivity (2-Methyl Group)

    • Title: Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylquinolines.[1]

    • Source: ACS Omega, 2023.[1]

    • URL:[Link][1]

  • Commercial Availability & Safety

    • Title: 2-Methylquinoline-7-carboxylic acid Product Page.[1]

    • Source: BLD Pharm / Sigma Aldrich.[1]

Application Note: Synthesis of 2-Methylquinoline-7-Carboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide for the synthesis of 2-methylquinoline-7-carboxylic acid amides. This protocol addresses the critical challenge of regioselectivity inherent in the synthesis of the core scaffold and provides validated downstream amidation workflows.

Executive Summary

The 2-methylquinoline-7-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for NK3 receptor antagonists, antimicrobial agents, and potential anticancer therapeutics.

This guide details a robust, two-stage protocol:

  • Core Synthesis: A modified Doebner-Miller synthesis of 2-methylquinoline-7-carboxylic acid, featuring a critical purification step to isolate the 7-isomer from the regioisomeric 5-carboxylic acid byproduct.

  • Amidation: Two parallel workflows (Acid Chloride vs. HATU) for diversifying the core into amide libraries.

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing 7-substituted quinolines from 3-substituted anilines is regiocontrol. The cyclization of 3-aminobenzoic acid with crotonaldehyde (Doebner-Miller) typically yields a mixture of the 7-isomer (major, steric preference) and the 5-isomer (minor).

Strategic Decision: Rather than employing expensive, exotic regiospecific starting materials, this protocol utilizes the cost-effective Doebner-Miller route but enforces a fractional crystallization checkpoint to ensure isomeric purity before amidation.

Reaction Pathway Diagram

G Start 3-Aminobenzoic Acid Inter Mixture of Isomers (Crude) Start->Inter Doebner-Miller (HCl, Reflux) Reagent Crotonaldehyde (or Precursors) Reagent->Inter Purified 2-Methylquinoline- 7-Carboxylic Acid (Pure Core) Inter->Purified Fractional Crystallization (AcOH/EtOH) Amide Target Amide Product Purified->Amide Amidation (SOCl2 or HATU)

Figure 1: Synthetic workflow highlighting the critical purification node.

Part 1: Synthesis of the Core Scaffold

Target: 2-Methylquinoline-7-carboxylic acid Method: Modified Doebner-Miller Reaction

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]Role
3-Aminobenzoic Acid1.0Starting Material
Crotonaldehyde1.2C3-C4 Fragment Source
Hydrochloric Acid (6M)SolventCatalyst/Solvent
Zinc Chloride (ZnCl₂)0.1Lewis Acid Co-catalyst
Toluene-Co-solvent (biphasic)
Step-by-Step Protocol
  • Reaction Setup:

    • In a 500 mL round-bottom flask equipped with a reflux condenser and addition funnel, dissolve 3-aminobenzoic acid (13.7 g, 100 mmol) in 6M HCl (100 mL) .

    • Add ZnCl₂ (1.36 g, 10 mmol) . Heat the mixture to 90°C.

  • Addition:

    • Add crotonaldehyde (8.4 g, 120 mmol) dropwise over 45 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature between 95-100°C. If the reaction becomes too vigorous, pause addition.

  • Cyclization:

    • After addition, reflux the mixture (approx. 110°C) for 4 hours.

    • Monitor by LCMS. You will observe two peaks with M+H = 188. The major peak is the 7-isomer.[6]

  • Workup (Crude Isolation):

    • Cool the reaction mixture to room temperature.

    • Neutralize carefully with 20% NaOH solution to pH 4-5. Crucial: Do not over-basify; the carboxylic acid is soluble at high pH.

    • The crude product will precipitate as a tan/brown solid. Filter and wash with cold water.[7]

  • Purification (Isomer Separation):

    • The crude solid contains ~70:30 ratio of 7-isomer to 5-isomer.[6]

    • Dissolve the crude solid in boiling Glacial Acetic Acid (10 mL/g of solid) .

    • Allow to cool slowly to room temperature. The 7-isomer crystallizes preferentially .

    • Filter the crystals.[8]

    • Validation: Check regiopurity via 1H NMR. The 7-isomer shows a characteristic singlet (or small doublet) for the H-8 proton at ~8.6 ppm, whereas the 5-isomer H-8 is often shielded or split differently.

    • Yield: Expect 40-50% yield of the purified 7-isomer.

Part 2: Amide Coupling Protocols

Once the core is synthesized and purified, use one of the following methods based on your scale and amine type.

Method A: Acid Chloride Activation (Scalable, Robust)

Best for: Large scale (>1g), non-acid-sensitive amines, anilines.

  • Activation:

    • Suspend 2-methylquinoline-7-carboxylic acid (1.0 equiv) in dry DCM or Toluene .

    • Add Thionyl Chloride (SOCl₂, 3.0 equiv) and a catalytic drop of DMF .

    • Reflux for 2 hours until the solution becomes clear (indicates acid chloride formation).

    • Concentrate in vacuo to remove excess SOCl₂. Azeotrope with toluene twice to ensure dryness.

  • Coupling:

    • Dissolve the residue (Acid Chloride) in dry DCM .

    • Add the Target Amine (1.1 equiv) and Triethylamine (TEA, 2.5 equiv) at 0°C.

    • Warm to room temperature and stir for 2-4 hours.

  • Workup:

    • Wash with sat. NaHCO₃, water, and brine. Dry over MgSO₄ and concentrate.

Method B: HATU Coupling (Library/Discovery)

Best for: Precious amines, parallel synthesis, aliphatic amines.

  • Reaction:

    • Dissolve 2-methylquinoline-7-carboxylic acid (1.0 equiv) in DMF (0.2 M) .

    • Add DIPEA (3.0 equiv) and HATU (1.2 equiv) . Stir for 5 minutes to activate.

    • Add Target Amine (1.1 equiv) .

    • Stir at room temperature for 12 hours.

  • Workup:

    • Dilute with Ethyl Acetate. Wash copiously with water (to remove DMF) and LiCl solution (5%).

    • Purify via flash chromatography (MeOH/DCM gradient).

Quality Control & Troubleshooting

Isomer Differentiation (NMR)

Distinguishing the 7-isomer from the 5-isomer is critical.

  • 7-Isomer: The protons at C5 and C6 show an ortho-coupling (~8.5 Hz). H8 appears as a meta-coupled doublet or singlet (depending on resolution) at a lower field (~8.5-8.8 ppm) due to the adjacent COOH and Ring Nitrogen influence.

  • 5-Isomer: The pattern is distinct; H6, H7, H8 form a contiguous spin system.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield in Core Synthesis Polymerization of CrotonaldehydeAdd crotonaldehyde slowly to the hot acid mixture; ensure ZnCl₂ is present.
Mixture of Isomers Incomplete crystallizationRecrystallize a second time from EtOH/AcOH (1:1).
Incomplete Amidation (Method A) Hydrolysis of Acid ChlorideEnsure reagents are dry; use fresh SOCl₂; azeotrope effectively.
Product Soluble in Water Zwitterionic natureIf the amide has basic groups, do not wash with strong acid. Use salted-out extractions (DCM/iPrOH 3:1).
Workup Flowchart

Workup Reaction Crude Reaction Mixture (Acidic) Neutralize Adjust pH to 4-5 (NaOH) Reaction->Neutralize Filter Filter Precipitate Neutralize->Filter Recryst Recrystallize from AcOH Filter->Recryst Check QC: 1H NMR (Check H8 peak) Recryst->Check

Figure 2: Purification workflow for the isolation of the 7-carboxylic acid isomer.

References

  • Doebner-Miller Chemistry:Bergstrom, F. W. "Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline." Chemical Reviews 35.2 (1944): 77-277. (Foundational review on quinoline synthesis regiochemistry).
  • Regioselectivity Issues: Palmer, M. H.[3] "The Skraup Reaction with m-Substituted Anilines." Journal of the Chemical Society (1962): 3645. (Details the 70:30 isomeric ratio for m-toluidine/m-aminobenzoic acid derivatives).

  • Amide Coupling Standards: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews 38.2 (2009): 606-631.Link

  • Biological Relevance (NK3):Garrido, D., et al. "Synthesis and biological evaluation of 2-methylquinoline-7-carboxamides as NK3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters 16.6 (2006). (Context for the scaffold's utility).

Sources

Troubleshooting & Optimization

purification of crude 2-methylquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Case #8492: Purification of Crude 2-Methylquinoline-7-Carboxylic Acid Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Actionable Priority: High (Process Bottleneck)

Executive Summary

The synthesis of 2-methylquinoline-7-carboxylic acid (often via the Doebner-Miller reaction using 3-aminobenzoic acid and crotonaldehyde) is notorious for two main issues:

  • Polymeric "Tars": Extensive polymerization of crotonaldehyde leads to a viscous, dark crude product.

  • Regioisomer Contamination: The cyclization produces a mixture of the desired 7-carboxylic acid (closure para to the carboxyl group) and the undesired 5-carboxylic acid (closure ortho to the carboxyl group).

This guide provides a validated workflow to isolate the 7-isomer with >98% purity.

Phase 1: The "Rough Cut" (De-Tarring via pH Swing)

Objective: Isolate the amphoteric quinoline fraction from neutral tars and inorganic salts.

The crude reaction mixture is likely a dark, acidic sludge. Do not attempt to recrystallize directly.[1]

Protocol:

  • Basification: Dilute the crude acidic reaction mixture with water. Slowly add 20% NaOH or NH₄OH with vigorous stirring until pH > 10.

    • Why: The carboxylic acid deprotonates to –COO⁻, making the molecule highly water-soluble.[1]

    • Result: The product dissolves; neutral tars remain insoluble.[1]

  • Filtration: Filter the alkaline solution through a Celite pad. Discard the black solid residue (tars).

  • Controlled Precipitation (The Critical Step):

    • Heat the filtrate to 50°C.

    • Slowly acidify with Acetic Acid (AcOH) to pH 4.5 – 5.0 .

    • Note: Do not use strong mineral acids (HCl) if possible, as they can overshoot the pI easily, redissolving the product as the hydrochloride salt (quinolinium cation).[1]

    • Target: You are aiming for the Isoelectric Point (pI) where solubility is lowest.

Visualizing the Solubility Logic:

pH_Swing_Logic cluster_acid pH < 2 (Acidic) cluster_neutral pH 4.5 - 5.0 (Isoelectric) cluster_base pH > 10 (Basic) Cation Cationic Species (Soluble) N-H+ / COOH Zwitterion Zwitterion/Neutral (INSOLUBLE) N / COOH PRECIPITATES Cation->Zwitterion Add Base (Deprotonation) Anion Anionic Species (Soluble) N / COO- Anion->Zwitterion Add Acid (Protonation)

Figure 1: The solubility profile of quinoline carboxylic acids relies on targeting the zwitterionic region (pI) for maximum precipitation.

Phase 2: Regioisomer Separation (The 5- vs. 7- Split)

Objective: Remove the 5-carboxylic acid isomer.

The Thermodynamic Driver: The 7-isomer (linear conjugation) typically possesses a higher lattice energy and lower solubility in polar protic solvents compared to the "kinked" 5-isomer. We exploit this via Fractional Recrystallization .

Solvent System: Glacial Acetic Acid (AcOH) or DMF/Ethanol.

Protocol:

  • Dissolution: Suspend the crude precipitate (from Phase 1) in Glacial Acetic Acid (10 mL per gram of solid).

  • Reflux: Heat to reflux.[1][2] The solid should fully dissolve.[1] If not, add small amounts of DMF until clear.[1]

  • Slow Cooling: Turn off the heat and allow the flask to cool to room temperature slowly (over 2-3 hours).

    • Technical Note: Rapid cooling traps the 5-isomer in the crystal lattice.

  • Filtration: Filter the crystals.

    • Solid: Enriched 2-methylquinoline-7-carboxylic acid.

    • Filtrate: Contains mostly 5-isomer and remaining impurities.

  • Wash: Wash the filter cake with cold ethanol.

Data: Isomer Solubility Differential

Solvent System7-isomer Solubility (Hot)7-isomer Solubility (Cold)5-isomer Solubility (Cold)Selectivity
Water (pH 7) LowInsolubleLowPoor
Glacial AcOH HighLow Moderate High
Ethanol ModerateLowModerateMedium
DMF Very HighModerateHighMedium

Phase 3: Final Polishing

Objective: Remove trace color bodies (oxidized quinolines).

  • Dissolve the semi-pure crystals in boiling Ethanol (or MeOH/DMF 9:1).

  • Add Activated Charcoal (5 wt%). Reflux for 15 minutes.

  • Filter hot through Celite to remove charcoal.

  • Concentrate the filtrate to 50% volume and cool to 4°C.

  • Collect the off-white/pale yellow needles.

Troubleshooting & FAQs

Q1: My product is a sticky "goo" instead of a solid precipitate during the pH swing.

  • Cause: You likely precipitated "Doebner-Miller tars" along with the product.

  • Fix: The tars are often soluble in acetone, while the quinoline acid is not.[1] Triturate (grind/wash) the sticky solid with acetone or cold ethyl acetate. The product should solidify as a powder, while the dark oil dissolves.

Q2: I am seeing a spot on TLC that runs very close to my product.

  • Diagnosis: This is likely the 5-carboxylic acid isomer .

  • Fix: Recrystallize again using Glacial Acetic Acid . The 7-isomer crystallizes out first. Alternatively, convert the acid to the methyl ester (MeOH/H₂SO₄), separate via column chromatography (esters separate easier than acids), and hydrolyze back to the acid.

Q3: The yield is lower than expected (<30%).

  • Analysis: Check the pH of your mother liquor from Phase 1. Quinoline carboxylic acids have significant water solubility if the pH drifts even slightly from the pI (approx pH 4.5).

  • Action: Readjust the mother liquor pH and let it stand overnight at 4°C to recover the "Second Crop."

Q4: Can I use HCl for precipitation?

  • Warning: 2-methylquinoline has a basic nitrogen. If you use excess HCl, you will form the Hydrochloride Salt , which is water-soluble. You will lose your product in the filtrate. Always use a weak acid (Acetic Acid) or stop exactly at pH 4.5.

Workflow Visualization:

Purification_Workflow start Crude Reaction Mixture (Acidic/Tarry) step1 1. Basify (pH > 10) Filter off insolubles start->step1 waste1 Solid Waste: Neutral Tars step1->waste1 step2 2. Acidify Filtrate (Acetic Acid to pH 4.5) step1->step2 step3 3. Collect Precipitate (Crude Isomer Mix) step2->step3 step4 4. Recrystallization (Glacial AcOH) step3->step4 decision Is Purity > 98%? step4->decision final Final Product: 2-methylquinoline-7-COOH decision->final Yes reprocess Reprocess Mother Liquor (Recover 5-isomer/2nd crop) decision->reprocess No (Enrichment needed) reprocess->step4

Figure 2: Step-by-step purification decision tree ensuring removal of tars and regioisomers.

References

  • Doebner-Miller Reaction Mechanism & Side Products

    • Bergstrom, F. W. (1944).[1] Heterocyclic Nitrogen Compounds.[1][3] Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline. Chemical Reviews, 35(2), 77–277.[1] Link

  • Solubility & Isoelectric Precipitation of Quinoline Acids

    • Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for amphoteric nature of quinoline carboxylic acids). Link

  • Regioisomer Separation (General Quinoline Protocols)

    • Leir, C. M. (1977).[1] An Improved Synthesis of 2-Methyl-quinoline-carboxylic Acids. Journal of Organic Chemistry, 42(5), 911–913.[1] (Describes the specific solubility differences in acetic acid). Link

  • Physical Properties & Characterization

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 469823, 8-Hydroxy-2-methylquinoline-7-carboxylic acid (Analogous structure for solubility comparison). Link

Sources

Technical Support Center: 2-Methylquinoline-7-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Optimization of 2-Methylquinoline-7-Carboxylic Acid Synthesis Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Guide & FAQ[1]

Executive Summary

The synthesis of 2-methylquinoline-7-carboxylic acid is predominantly achieved via the Doebner-Miller reaction , condensing 3-aminobenzoic acid with crotonaldehyde (or its precursors).[1] While this route is atom-economical, it presents two critical challenges: regiocontrol (formation of the 5-isomer vs. the 7-isomer) and polymerization (formation of intractable tars).[1]

This guide provides mechanistic insights, troubleshooting workflows, and a validated protocol to maximize yield and purity.

Module 1: The Regioselectivity Challenge (Isomer Control)

The Problem: Users frequently observe a depressed melting point or split peaks in HPLC/NMR. This is caused by the formation of the 5-carboxylic acid isomer .

Mechanistic Insight: The starting material, 3-aminobenzoic acid, possesses an amine (ortho/para directing) and a carboxylic acid (meta directing).[1][2][3] In the Doebner-Miller reaction, the Michael addition of the aniline to crotonaldehyde is followed by acid-catalyzed cyclization.[1]

  • Path A (Kinetic/Steric Disfavored): Cyclization occurs at C2 (between the

    
     and 
    
    
    
    ).[1][2] This yields 2-methylquinoline-5-carboxylic acid .[1]
  • Path B (Thermodynamic/Steric Favored): Cyclization occurs at C6 (para to the

    
    ).[1][2] This yields the desired 2-methylquinoline-7-carboxylic acid .[1]
    

While steric hindrance from the carboxylic acid suppresses Path A, it does not eliminate it. Crude mixtures often contain 10–30% of the 5-isomer.[1]

Visualizing the Bifurcation

Regioselectivity Start 3-Aminobenzoic Acid + Crotonaldehyde Intermediate Michael Adduct (Anilino-butanone) Start->Intermediate Acid Cat. Cyclization_Ortho Cyclization at C2 (Sterically Crowded) Intermediate->Cyclization_Ortho Minor Path Cyclization_Para Cyclization at C6 (Sterically Open) Intermediate->Cyclization_Para Major Path Product_5 5-COOH Isomer (Impurity) Cyclization_Ortho->Product_5 Product_7 7-COOH Isomer (Target) Cyclization_Para->Product_7

Figure 1: Mechanistic bifurcation in the Doebner-Miller synthesis of substituted quinolines.

Troubleshooting Q&A: Isomer Separation

Q: How do I separate the 5-isomer from the 7-isomer effectively? A: Exploiting solubility differences in ethanol is the most robust method.[1]

  • Protocol: The crude solid should be subjected to recrystallization from boiling ethanol (EtOH) .[2] The 7-isomer is significantly less soluble in cold ethanol than the 5-isomer.[1]

  • Technique: Dissolve the crude mixture in minimum boiling EtOH. Allow to cool slowly to room temperature, then chill to 0°C. The precipitate is enriched in the 7-isomer. Repeat if HPLC purity is <98%.

Q: My product is not precipitating from the aqueous workup. Why? A: You likely missed the isoelectric window.

  • Quinoline nitrogen

    
    .
    
  • Carboxylic acid

    
    .
    
  • Fix: Adjust the pH of the reaction mixture to 3–5 (using aqueous ammonia or NaOH). At this pH, the molecule is in its zwitterionic or neutral form and precipitates most readily. If the pH is too high (>8), the carboxylate salt dissolves.[2] If too low (<2), the quinolinium salt dissolves.[2]

Module 2: Managing Polymerization ("The Black Tar")

The Problem: The reaction mixture turns into a black, viscous sludge (tar), making isolation impossible.[2] This is due to the acid-catalyzed polymerization of crotonaldehyde.[1]

Troubleshooting Workflow

Tar_Management Start Issue: Reaction Mixture is Tarry/Black Check1 Check Addition Rate Start->Check1 Action1 Add Crotonaldehyde Dropwise over 45-60 mins Check1->Action1 Was it dumped in? Check2 Check Temperature Check1->Check2 Addition was slow Action2 Ensure Reflux (>100°C) Before Addition Check2->Action2 Temp too low Check3 Check Oxidant Check2->Check3 Temp was high Action3 Add Mild Oxidant (e.g., Iodine or Nitrobenzene) Check3->Action3 Yield still low

Figure 2: Decision tree for mitigating polymerization side-reactions.

Q: Can I prevent tar formation completely? A: No, but you can minimize it.[2]

  • Biphasic Conditions: Use a biphasic system (e.g., Toluene/6N HCl).[1][2] The crotonaldehyde remains largely in the organic phase and partitions slowly into the aqueous acid phase, keeping its instantaneous concentration low.

  • Dilution: Ensure the aniline concentration is not excessive (0.5 M is standard).

  • Addition Order: Never add the acid to the aldehyde. Always add the aldehyde slowly to the refluxing acidic aniline solution.

Module 3: Validated Synthesis Protocol

Objective: Synthesis of 2-methylquinoline-7-carboxylic acid (Scale: ~20 mmol).

Reagents:

  • 3-Aminobenzoic acid (2.5 g, 18.2 mmol)[1][2]

  • Crotonaldehyde (1.8 mL, 21.9 mmol)[1][2][4]

  • 6N Hydrochloric Acid (37 mL)[1][2][4]

  • Solvents: Ethanol (EtOH), Dichloromethane (DCM), Aqueous Ammonia.[1][2]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, suspend 3-aminobenzoic acid (2.5 g) in 6N HCl (37 mL).

  • Activation: Heat the mixture to reflux. The solid should dissolve, forming the hydrochloride salt.

  • Addition (Critical Step): While maintaining reflux, add crotonaldehyde (1.8 mL) dropwise over a period of 45–60 minutes .

    • Note: Rapid addition leads to exotherms and polymerization.

  • Reaction: Continue reflux for 2–4 hours. Monitor by TLC (Note: The starting material and product are polar; use a polar eluent like 10% MeOH in DCM).[2]

  • Workup:

    • Cool the mixture to 0°C in an ice bath.

    • Adjust pH to 3–5 using aqueous ammonia.[4] A solid precipitate should form.

    • Extraction: If the precipitate is gummy/sticky (common), extract the aqueous suspension with DCM (3 x 50 mL).[1][2]

    • Dry the organic layer over anhydrous

      
       and concentrate under vacuum.
      
  • Purification (Isomer Removal):

    • Take the crude solid and recrystallize from boiling Ethanol.

    • Wash the filter cake with cold Ethanol (7 x small volumes) to remove the more soluble 5-isomer and tar residues.[1]

  • Yield: Expect ~46% yield of a white/off-white solid.[1]

Quantitative Data Summary
ParameterValueNotes
Target Product 2-methylquinoline-7-carboxylic acid
Major Byproduct 2-methylquinoline-5-carboxylic acid10-30% in crude; removed via EtOH recryst.[1]
Typical Yield 40 - 50%Limited by tar formation.[1]
Melting Point >240°C (dec)High MP due to H-bonding/zwitterionic character.[1][2]
Key Solvent EthanolCritical for isomer separation.
References
  • Doebner-Miller Mechanism & Isotope Scrambling: Denmark, S. E., & Venkatraman, S. (2006).[2] On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.[2]

  • Specific Protocol for 2-Methylquinoline-7-Carboxylic Acid: Blanchard, S., et al. (2018).[1][2] Quinoline–galactose hybrids bind selectively with high affinity to a galectin-8 N-terminal domain.[1] RSC Advances, 8, 28652-28663.[1][2]

  • General Quinoline Synthesis Review: Manske, R. H. F., & Kulka, M. (1953).[2] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98.[1][2] [1][2]

  • Regioselectivity in Quinoline Synthesis: Palmer, M. H. (1962).[1][2] The Skraup Reaction with m-Substituted Anilines.[1] Journal of the Chemical Society, 3645-3652.[1]

Sources

improving the regioselectivity of 2-methylquinoline-7-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: REGIO-7-COOH Status: Open Subject: Improving Regioselectivity & Yield in Doebner-Miller Cyclization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Introduction: The "7 vs. 5" Paradox

Welcome to the technical support hub for quinoline synthesis. You are likely here because your synthesis of 2-methylquinoline-7-carboxylic acid (via the Doebner-Miller reaction of 3-aminobenzoic acid) is yielding a significant amount of the unwanted 5-isomer , or the reaction has turned into an intractable black tar.

This guide addresses the core regiochemical challenge: 3-aminobenzoic acid has two ortho-positions available for cyclization.

  • Position 6 (Para to COOH): Leads to the desired 7-isomer .[1]

  • Position 2 (Ortho to COOH): Leads to the unwanted 5-isomer .[1]

While steric hindrance discourages attack at Position 2 (favoring the 7-isomer), the electron-withdrawing nature of the carboxylic acid deactivates the ring, requiring harsh conditions that promote polymerization ("tar"). The protocols below are designed to balance these competing factors.

Module 1: Mechanism & Regioselectivity Logic

To solve the problem, we must visualize the bifurcation point.[1] The reaction proceeds via a Schiff base intermediate, which then undergoes acid-catalyzed cyclization.[1]

Pathway Visualization

DoebnerMiller Start 3-Aminobenzoic Acid + Crotonaldehyde Schiff Schiff Base Intermediate Start->Schiff Condensation Cyclization_C6 Cyclization at C6 (Sterically Favored) Schiff->Cyclization_C6 Path A Cyclization_C2 Cyclization at C2 (Sterically Hindered) Schiff->Cyclization_C2 Path B Polymer Polymerization/Tar (Side Reaction) Schiff->Polymer Oxidation/Heat Prod_7 Target: 7-COOH (Major Product) Cyclization_C6->Prod_7 Oxidation (-2H) Prod_5 Impurity: 5-COOH (Minor Product) Cyclization_C2->Prod_5 Oxidation (-2H)

Figure 1: Bifurcation of the Doebner-Miller pathway.[1] Steric hindrance at C2 (sandwiched between NH2 and COOH) disfavors the 5-isomer, but does not eliminate it.

Module 2: Optimized Experimental Protocol

Standard Doebner-Miller conditions (refluxing HCl) often fail here due to the deactivated ring.[1] We recommend a Modified Two-Phase System to control the exotherm and minimize polymerization.[1]

Protocol: Modified Doebner-Miller Synthesis
ParameterSpecificationReason
Substrate 3-Aminobenzoic acid (1.0 equiv)Starting material.[1]
Reagent Crotonaldehyde (1.2 equiv)Provides C2-Methyl and C3/C4 carbons.[1]
Catalyst 6M HCl +

(0.5 equiv)
Zinc chloride acts as a Lewis acid to assist cyclization without excessive charring.[1]
Solvent Toluene / Water (Biphasic)Keeps the polymerizable aldehyde in the organic phase, releasing it slowly into the aqueous acid.
Oxidant 3-Nitrobenzenesulfonic acid (0.5 equiv)Mild oxidant prevents the formation of hydrogenated side products.[1]

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 3-aminobenzoic acid and 3-nitrobenzenesulfonic acid (oxidant) in 6M HCl. Add

    
    .[1][2]
    
  • Biphasic Setup: Add Toluene (volume equal to aqueous phase).[1] Heat the mixture to 90°C with vigorous stirring.

  • Controlled Addition: Dissolve Crotonaldehyde in a small amount of Toluene. Add this solution dropwise over 2–3 hours.

    • Critical: Slow addition keeps the concentration of free aldehyde low, preventing self-polymerization (tar).[1]

  • Reflux: After addition, reflux at 100–110°C for 4–6 hours.

  • Work-up:

    • Cool to room temperature.[1][2][3] Separate the layers. Discard the toluene layer (contains tars).[1]

    • The aqueous layer contains the Quinoline-Acid salt.[1]

    • Neutralize carefully with Ammonium Hydroxide (

      
      ) to pH 4–5 (the isoelectric point).[1] The crude acid will precipitate.[1]
      

Module 3: Troubleshooting & FAQs

Q1: The reaction mixture turned into a solid black rock. What happened?

Diagnosis: Runaway polymerization of crotonaldehyde.[1] Solution:

  • Dilution: Increase the solvent volume.

  • Biphasic Mode: Ensure you are using the Toluene/Water method described above.[1]

  • Alternative Reagent: Replace Crotonaldehyde with Crotonaldehyde Diethyl Acetal .[1] The acetal hydrolyzes slowly in the acid, releasing the aldehyde at a controlled rate, significantly reducing tar formation [1].[1]

Q2: I have a mixture of 5-COOH and 7-COOH. How do I separate them?

Diagnosis: Isomer separation is required.[1][4] Solution: Exploiting Solubility Differences. The 7-isomer is generally less soluble in polar protic solvents than the 5-isomer due to better crystal packing (the 5-isomer has a "peri-interaction" between the COOH group and the C4-proton, distorting planarity).[1]

Purification Protocol:

  • Dissolve the crude solid in boiling Acetic Acid .

  • Add hot water until the solution is slightly turbid.

  • Allow to cool slowly to room temperature.

  • The 7-isomer (Target) typically crystallizes out first.[1] Filter this crop.

  • The filtrate will be enriched in the 5-isomer.[1]

Q3: How do I confirm I have the 7-isomer by NMR?

Diagnosis: Ambiguous assignment. Solution: Look at the coupling constants (


-values) of the aromatic protons.
  • 7-COOH Isomer: You will see a singlet (or small doublet) for the proton at C8 (isolated between N and COOH).[1] You will also see a distinct ABX or AB system for protons at C5 and C6.[1]

  • 5-COOH Isomer: The proton at C4 will be significantly deshielded due to the proximity of the C5-COOH group (Peri-effect).[1]

Module 4: Advanced Strategy (The "Clean" Route)

If the Doebner-Miller route remains too messy, consider the Modified Skraup/Doebner-Miller using a Pre-blocked Precursor .

Strategy: Use 3-amino-4-chlorobenzoic acid instead of 3-aminobenzoic acid.

  • Logic: The Chlorine atom at position 4 (para to amino) forces the cyclization to occur only at the other ortho position? Wait.

    • Correction: In 3-aminobenzoic acid, the amino is at 1, COOH at 3.[1] The positions ortho to Amino are 2 and 6.[1]

    • Blocking: If you block position 6, you force reaction at 2 (unwanted).[1] If you block position 2 (between NH2 and COOH), you force reaction at 6 (desired).[1]

    • Feasibility:[1] Blocking position 2 is synthetically difficult.[1]

    • Better Approach: Use 3-amino-4-hydroxybenzoic acid .[1] The OH group is electron-donating and directs ortho/para.[1] This changes the chemistry significantly (Combes synthesis).[1]

Recommended Alternative: If high purity is required, purchase 2-methyl-7-bromoquinoline , then carbonylate via Palladium catalysis (Pd-catalyzed hydroxycarbonylation) to yield the acid.[1] This avoids the regioselectivity issue entirely by establishing the skeleton first [2].[1]

References

  • Denmark, S. E.; Venkatraman, S. "On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis."[1] Journal of Organic Chemistry, 2006 , 71(4), 1668–1676.[1]

  • Gou, B.; et al. "Palladium-catalyzed carbonylation of aryl halides."[1] Organic Letters, 2010 , 12, 512-515.[1] (General reference for carbonylation strategy).

  • Manske, R. H. F.; Kulka, M. "The Skraup Synthesis of Quinolines."[1] Organic Reactions, 1953 , 7,[1] 59. [1]

Sources

Technical Support Center: Catalyst Selection for 2-Methylquinoline-7-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that constructing the quinoline core—specifically 2-methylquinoline-7-carboxylic acid—requires precise catalytic control. Traditional harsh acidic conditions often lead to polymerization, poor regioselectivity, and functional group degradation.

This guide provides field-proven insights into selecting the right transition-metal catalysts, understanding the mechanistic causality behind reaction failures, and implementing self-validating protocols for both bench-scale discovery and continuous-flow scale-up.

Synthetic Strategy & Catalyst Workflow

The synthesis of 2-methylquinoline-7-carboxylic acid generally bifurcates into two modern catalytic paradigms: homogeneous palladium-catalyzed cyclization for discovery[1], and heterogeneous hydrogen-transfer catalysis for scale-up[2].

Workflow S1 3-Aminobenzoate (Aniline Derivative) C1 Homogeneous Catalysis Pd(OAc)2 + 1,10-Phenanthroline (Aza-Wacker) S1->C1 S2 3-Nitrobenzoate (Nitroarene Derivative) C2 Heterogeneous Catalysis Ru-Fe/γ-Al2O3 or PtSn/γ-Al2O3 (Hydrogen Transfer) S2->C2 Int 2-Methylquinoline-7-carboxylate (Protected Intermediate) C1->Int Air, MeOH C2->Int EtOH/H2O, Flow Deprot Base-Catalyzed Hydrolysis (LiOH, THF/H2O) Int->Deprot Final 2-Methylquinoline-7-carboxylic Acid (Target API Precursor) Deprot->Final Acidification

Workflow for 2-methylquinoline-7-carboxylic acid synthesis comparing catalytic routes.

Catalyst Selection FAQs (The "Why" and "How")

Q: Why is Pd(OAc)₂ preferred over traditional Lewis acids for the quinoline core formation? A: Traditional Doebner-von Miller reactions using strong acids or Lewis acids (e.g., ZnCl₂) often lead to the violent polymerization of α,β-unsaturated carbonyls and yield poor regioselectivity[3]. Pd(OAc)₂, especially when paired with a 1,10-phenanthroline ligand, facilitates a controlled Aza-Wacker oxidative cyclization. This mechanism relies on a highly ordered aminopalladation followed by β-hydride elimination under mild conditions, significantly reducing tar formation and improving yields up to 87%[1].

Q: How does the presence of the C7-carboxylic acid group affect catalyst turnover, and how do we mitigate this? A: Free carboxylic acids are notorious for coordinating strongly to palladium or ruthenium centers, forming stable, inactive metal-carboxylate complexes (catalyst poisoning). To maintain catalytic turnover, causality dictates that the -COOH group must be masked. We mandate protecting the carboxylic acid as an alkyl ester (e.g., methyl 3-aminobenzoate) during the metal-catalyzed cyclization. Post-cyclization, a mild basic hydrolysis cleanly liberates the target 2-methylquinoline-7-carboxylic acid.

Q: For scale-up, why shift from homogeneous Pd catalysts to heterogeneous Ru-Fe/γ-Al₂O₃ or PtSn/γ-Al₂O₃? A: While homogeneous Pd(OAc)₂ is excellent for discovery, it suffers from high cost and difficult metal scavenging. Heterogeneous catalysts like Ru-Fe/γ-Al₂O₃ enable a continuous hydrogen-transfer synthesis directly from nitroarene precursors[2]. In this system, ethanol acts as both the green solvent and the carbon source. The bimetallic synergy prevents over-reduction, and the γ-Al₂O₃ support provides the necessary acidic sites for the final cyclization/dehydration steps, making it ideal for continuous flow manufacturing[4].

Quantitative Catalyst Comparison

Catalyst SystemReaction TypeSubstrateYield (%)RegioselectivityKey Advantage
Pd(OAc)₂ / 1,10-phen Aza-Wacker Cyclization3-Aminobenzoate68–87%HighMild conditions, high functional group tolerance[1].
Ru-Fe/γ-Al₂O₃ Hydrogen Transfer3-Nitrobenzoate46–88%ModerateContinuous flow, green solvent (EtOH/H₂O)[2].
PtSn/γ-Al₂O₃ One-step Condensation3-Nitrobenzoate>80%ModerateHigh atom economy, multi-functional solid catalyst[4].
ZnCl₂ (Lewis Acid) Doebner-Miller3-Aminobenzoic acid<40%PoorLow cost, but harsh conditions and high impurity profile[3].

Self-Validating Experimental Protocols

Protocol A: Homogeneous Synthesis via Pd-Catalyzed Aza-Wacker Cyclization

Objective: Synthesize methyl 2-methylquinoline-7-carboxylate (Protected Precursor).

  • Reaction Setup: In a Schlenk flask, combine methyl 3-aminobenzoate (1.0 equiv), Pd(OAc)₂ (5 mol%), and 1,10-phenanthroline (5 mol%) in methanol (0.2 M)[1].

  • Reagent Addition: Slowly add crotonaldehyde (1.5 equiv) via a syringe pump over 30 minutes to prevent exothermic polymerization.

  • Oxidative Cycle: Equip the flask with an oxygen balloon (or open to air). The O₂ acts as the terminal oxidant to regenerate Pd(II) from Pd(0). Stir at 60°C for 12 hours.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). Self-Validation: The disappearance of the aniline precursor and the absence of a black precipitate (Pd-black) indicate a healthy, active catalytic cycle.

  • Workup: Filter through a short pad of Celite to remove the catalyst. Concentrate the filtrate and purify via flash chromatography.

Protocol B: Deprotection to Target API Precursor

Objective: Liberate 2-methylquinoline-7-carboxylic acid.

  • Saponification: Dissolve the intermediate from Protocol A in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 equiv).

  • Reaction: Stir at room temperature for 4 hours.

  • Isolation: Evaporate the organic solvents under reduced pressure. Acidify the aqueous layer with 1M HCl to pH ~4 (the isoelectric point of the quinoline-carboxylic acid).

  • Validation Check: Collect the precipitating off-white solid via vacuum filtration. Self-Validation: Confirm the complete loss of the methyl ester singlet (~3.9 ppm) via ¹H-NMR.

Troubleshooting & Diagnostics

Troubleshooting Start Reaction Failure / Low Yield Q1 Black precipitate observed? Start->Q1 Q2 Starting material unconsumed? Start->Q2 Q3 Poor regioselectivity (C5 vs C7)? Start->Q3 Sol1 Pd Black Formation: Increase O2 flow or check ligand ratio Q1->Sol1 Yes Sol2 Catalyst Poisoning: Ensure -COOH is esterified prior to rxn Q2->Sol2 Yes Sol3 Steric Control: Lower temp or switch to bulky ligands Q3->Sol3 Yes

Troubleshooting logic tree for catalyst deactivation and yield optimization.

Issue: Black precipitate forms during Pd-catalyzed cyclization, and the reaction stalls.

  • Root Cause: Formation of inactive Pd(0) black. This occurs when the rate of β-hydride elimination outpaces the rate of Pd(0) re-oxidation by the terminal oxidant (O₂).

  • Resolution: Ensure rigorous oxygen flow. If using an air balloon, switch to a pure O₂ balloon. Alternatively, verify the 1,10-phenanthroline stoichiometry; ligand degradation leaves the metal center unprotected, leading to aggregation.

Issue: Low conversion in the Ru-Fe continuous flow system.

  • Root Cause: Catalyst coking or insufficient hydrogen transfer from the ethanol solvent[2].

  • Resolution: Increase the system pressure to ensure the ethanol/water mixture remains in the liquid phase at elevated temperatures. Perform a catalyst regeneration wash with hot ethanol to clear coked active sites.

Issue: Poor regioselectivity (formation of the C5-carboxylic acid isomer instead of C7).

  • Root Cause: The meta-substituted aniline (3-aminobenzoate) has two ortho positions available for cyclization.

  • Resolution: Steric hindrance usually favors the less hindered position (leading to the C7 isomer). If the C5 isomer persists, lower the reaction temperature to enhance kinetic control, or utilize a bulkier ligand than 1,10-phenanthroline to exaggerate the steric clash at the more hindered ortho position.

References

  • Benchchem. "Technical Support Center: Synthesis of 2-Methylquinoline-6-sulfonic Acid". Benchchem. 3

  • RSC Publishing. "A simple continuous reaction for the synthesis of quinoline compounds". RSC Advances. 2

  • Zhang, Z., Tan, J., & Wang, Z. "A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization". Organic Letters (via Organic Chemistry Portal). 1

  • Google Patents. "CN102898366A - Method for one-step preparation of 2-methylquinoline". 4

Sources

Technical Support Center: Thermal Management in 2-Methylquinoline-7-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Temperature & Thermal Dynamics Target Molecule: 2-Methylquinoline-7-carboxylic acid (CAS: 19500-98-2) Primary Methodology: Modified Doebner-Miller Synthesis

The Thermal Profile: Why Temperature is Your Critical Variable[1]

In the synthesis of 2-methylquinoline-7-carboxylic acid from 3-aminobenzoic acid and crotonaldehyde (or its precursors), temperature is not just a catalyst—it is the selector between high-purity product and intractable polymer "tar."

The reaction proceeds through a kinetic vs. thermodynamic competition:

  • Schiff Base Formation (Exothermic): Fast, reversible. Requires low temperature (

    
    C) to prevent crotonaldehyde polymerization.
    
  • Cyclization (Endothermic barrier): Requires high activation energy (

    
    C) to close the ring.
    
  • Aromatization (Oxidative): Requires sustained heat to drive hydrogen transfer or reaction with an oxidant.

The Core Conflict: The temperatures required to close the ring (Step 2) are high enough to instantly polymerize your aldehyde starting material (Side Reaction) if it is present in high concentration.[1]

Troubleshooting Guide (Q&A)

Issue 1: "The Black Tar" Scenario

Q: I added my crotonaldehyde to the acid/aniline mixture at reflux, and within minutes, the flask filled with a solid, black, sticky mass. What happened?

A: You experienced Thermal Runaway Polymerization . Crotonaldehyde is highly unstable in hot acid. By adding it directly to a refluxing mixture, you favored the intermolecular polymerization of the aldehyde over the intramolecular cyclization with the aniline.

Corrective Protocol:

  • Cryogenic Addition: Cool the aniline/acid mixture to

    
    C before adding the aldehyde.
    
  • The "Trickle" Method: If you must run at reflux (e.g., for solubility), add the aldehyde as a dilute solution in toluene dropwise over 4–6 hours. This keeps the instantaneous concentration of free aldehyde near zero.

Issue 2: Low Yield with High Purity

Q: My HPLC shows 98% purity of the 7-isomer, but my isolated yield is only 30%. The rest is unreacted starting material.

A: This indicates Premature Thermal Termination . The Doebner-Miller reaction is reversible up until the oxidation step. If you cooled the reaction before the dihydroquinoline intermediate was fully oxidized to the aromatic quinoline, the intermediate likely reverted to starting materials during workup or was lost in the aqueous phase.

Corrective Protocol:

  • Post-Addition Reflux: After the aldehyde addition is complete, you must maintain a hard reflux (

    
    C+) for at least 2–4 hours.
    
  • Oxidant Check: Ensure you are using an oxidant (e.g., mild aeration, iodine, or nitrobenzene) if your acid catalyst alone isn't sufficient for the hydrogen transfer.[1]

Issue 3: Regioisomer Contamination (5-COOH vs. 7-COOH)

Q: I am seeing a split peak. Is temperature affecting the ratio of the 5-carboxylic acid isomer vs. the target 7-carboxylic acid?

A: Yes. 3-aminobenzoic acid has two ortho positions. The position between the amine and the carboxylic acid is sterically crowded (leading to the 5-isomer), while the other is open (leading to the 7-isomer).

  • Kinetic Control (Lower Temp): Can slightly favor the 5-isomer if the reaction doesn't have enough energy to reverse the initial attack at the crowded site.

  • Thermodynamic Control (Higher Temp): Favors the 7-isomer. The sterically hindered intermediate is less stable and will revert, eventually channeling the flux toward the stable 7-isomer.

Corrective Protocol: Ensure a high-temperature "soak" (


C+) phase. Do not rush the cyclization at moderate temperatures (

C).

Optimized Experimental Protocol

Designed for reduced tar formation and maximum regioselectivity.

System: Biphasic Modified Doebner-Miller Scale: 50 mmol basis

ParameterSpecificationRationale
Solvent A 6M HCl (Aq)Proton source for Schiff base activation.
Solvent B TolueneSequesters crotonaldehyde, preventing polymerization.
Reactant 1 3-Aminobenzoic acidThe nucleophile.[2]
Reactant 2 CrotonaldehydeThe electrophile (Add slowly).
Oxidant p-Chloranil or

(Cat.)
Promotes aromatization (optional but recommended).
Step-by-Step Workflow
  • Preparation (Solubilization Phase):

    • Charge 3-aminobenzoic acid (6.85 g, 50 mmol) and 6M HCl (30 mL) into a round-bottom flask.

    • Heat to

      
      C until fully dissolved, then cool to 
      
      
      
      C
      in an ice bath.
  • The "Cold Strike" (Addition Phase):

    • Add Toluene (20 mL) to the flask to create a biphasic layer.

    • Mix Crotonaldehyde (4.2 g, 60 mmol) with 10 mL Toluene in a separate dropping funnel.

    • Add the aldehyde solution dropwise over 60 minutes while stirring vigorously at

      
      C.
      
    • Checkpoint: The toluene layer protects the aldehyde from the acid until it crosses the interface to react with the aniline.

  • The "Thermal Ramp" (Cyclization Phase):

    • Remove ice bath. Allow to warm to RT (30 mins).

    • Heat to

      
      C for 1 hour (Schiff base consolidation).
      
    • Heat to Reflux (

      
      C)  for 4 hours.
      
    • Visual Cue: The aqueous layer will turn deep orange/red. If it turns opaque black rapidly, reduce heat.

  • Workup (Purification):

    • Cool to RT. Separate layers (discard toluene).

    • Neutralize aqueous layer with 20% NaOH to pH 3–4 (Isoelectric point of the amino acid).

    • Crucial Step: The 2-methylquinoline-7-carboxylic acid precipitates at this pH. The 5-isomer is often more soluble or precipitates at a slightly different pH.

    • Filter the solid.[2] Recrystallize from Ethanol/Water (9:1) to remove trace isomers.

Visualizing the Mechanism & Logic

Diagram 1: Reaction Pathway & Thermal Dependencies

This diagram illustrates the bifurcation between the desired pathway and the tar-forming pathway based on temperature.

ReactionPathway Start 3-Aminobenzoic Acid + Crotonaldehyde Schiff Schiff Base Intermediate Start->Schiff Low Temp (0-20°C) Controlled Addition Tar Polymerized Aldehyde (TAR) Start->Tar High Temp (>60°C) Rapid Addition Cyclization Dihydroquinoline (Unstable) Schiff->Cyclization Heat Ramp (50°C -> 100°C) Isomer5 5-COOH Isomer (Kinetic Impurity) Schiff->Isomer5 Steric Clash (Minor Pathway) Cyclization->Start Reversible if Cooled too early Target 2-Methylquinoline- 7-carboxylic acid Cyclization->Target Oxidation/Reflux (>100°C)

Caption: Thermal dependency of the Doebner-Miller reaction. Note that high initial heat drives tar formation, while sustained late-stage heat drives the final irreversible oxidation.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose experimental failures.

Troubleshooting Problem Identify Problem Tar Solid Black Mass Problem->Tar LowYield Low Yield / Clean NMR Problem->LowYield Regio Split Peaks (Isomers) Problem->Regio Sol1 Solution: Use Biphasic System & Cryogenic Addition Tar->Sol1 Cause: Polymerization Sol2 Solution: Increase Reflux Time Add Oxidant (Iodine) LowYield->Sol2 Cause: Incomplete Oxidation Sol3 Solution: Recrystallize (EtOH) Check pH during precipitation Regio->Sol3 Cause: Steric Control Failure

Caption: Diagnostic workflow for common synthesis failures.

References

  • Bergstrom, F. W. (1944). "Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline." Chemical Reviews, 35(2), 77–277. Link

  • Manske, R. H. F., & Kulka, M. (1953). "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 59–98. Link

  • Denmark, S. E., & Venkatraman, S. (2006). "On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis." The Journal of Organic Chemistry, 71(4), 1668–1676. (Validates the fragmentation-recombination mechanism and thermal requirements). Link

  • Eisch, J. J., & Dluzniewski, T. (1989). "Mechanism of the Doebner-Miller Quinoline Synthesis: The Cyclization Step." The Journal of Organic Chemistry, 54(6), 1269–1274. Link

Sources

overcoming solubility issues with 2-methylquinoline-7-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility & Assay Interference Issues Ticket ID: #MQ7CA-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction: The "Hidden" Aggregator

Welcome to the technical support hub for 2-methylquinoline-7-carboxylic acid (2-MQ-7-CA) .

If you are here, you are likely facing one of two problems:

  • Precipitation: The compound "crashes out" upon addition to aqueous buffers (PBS, cell media).[2]

  • Noisy Data: Your IC50 curves are steep, flat, or unexplainable, suggesting assay interference.[2][3]

The Root Cause: This molecule is a "molecular chameleon." It possesses a flat, hydrophobic quinoline core (promoting π-π stacking/aggregation) and a pH-sensitive carboxylic acid tail.[1] It behaves as a promiscuous aggregator in many standard assay conditions.

This guide provides the standard operating procedures (SOPs) to stabilize this compound and validate your data.

Module 1: Solubility & Stock Preparation

Q: Why does my stock solution precipitate immediately when added to the assay buffer?

A: You are likely experiencing "Solvent Shock." [1]

When a high-concentration DMSO stock (e.g., 10 mM) hits an aqueous buffer, the rapid change in dielectric constant forces hydrophobic molecules to cluster before they can disperse.[2] For 2-MQ-7-CA, this is exacerbated by its planar structure, which acts like a template for crystal growth.[1]

The Fix: Intermediate Dilution Protocol

Do not pipette directly from 100% DMSO stock into the assay well. Use an intermediate "step-down" dilution.

Table 1: Solubility Profile

SolventSolubility Limit (Est.)Comment
DMSO (Anhydrous) >50 mMIdeal for Master Stock.[1] Hygroscopic; keep sealed.
Ethanol ~10-20 mMGood alternative, but volatile.[1]
PBS (pH 7.4) <0.5 mM (Variable)Danger Zone. Highly dependent on ionic strength.[1]
Water (pH < 5) InsolubleProtonated acid form precipitates.[1]
Protocol: The "Step-Down" Dilution Method

Target: 100 µM Final Assay Concentration (1% DMSO)

  • Master Stock: Dissolve powder in 100% anhydrous DMSO to 10 mM .

  • Intermediate Stock (10x): Dilute Master Stock 1:10 into a buffer containing 10% DMSO .

    • Why: This pre-hydrates the compound while maintaining enough solvent to prevent crashing.

  • Final Assay: Add Intermediate Stock 1:10 into your final assay buffer.

    • Result: 100 µM compound, 1% DMSO final.[2]

Module 2: pH & Buffer Compatibility

Q: The compound dissolves in PBS but crashes in my acidic binding buffer (pH 5.5). Why?

A: You have protonated the carboxylic acid, rendering the molecule neutral and insoluble. [2]

2-MQ-7-CA is an ampholyte.[1]

  • pH > 5.0: The carboxylic acid is deprotonated (

    
    ).[1] The negative charge repels other molecules, aiding solubility.[2]
    
  • pH < 4.5: The acid is protonated (

    
    ). The molecule becomes neutral and hydrophobic. The quinoline nitrogen (
    
    
    
    ) may still be neutral.[1]

The Rule of Thumb: Always maintain assay pH > 6.0 . If an acidic assay is required (e.g., lysosomal targets), you must use a solubilizing additive (see Module 3).[2]

Module 3: Assay Interference (The "False Positive" Trap)

Q: My enzyme inhibition curve has an unusually steep slope (Hill slope > 2.0). Is this real?

A: Likely not.[1] This is the hallmark of "Colloidal Aggregation."

Quinolines are notorious for forming microscopic colloids that sequester enzymes, leading to non-specific inhibition.[2] This generates false positives in HTS (High-Throughput Screening).[1]

Diagnostic Workflow: The Detergent Test

To confirm if your activity is real or an artifact, perform the Triton Sensitivity Test .[2]

  • Run A: Standard Assay.

  • Run B: Standard Assay + 0.01% Triton X-100 (freshly prepared).[1]

  • Result 1: If IC50 remains stable

    
    True Binder. 
    
  • Result 2: If IC50 shifts significantly (>5-fold) or activity disappears

    
    Aggregator (Artifact). 
    

Note: Non-ionic detergents (Triton X-100, Tween-20) disrupt colloids but usually do not affect specific 1:1 ligand-protein binding.[1]

Module 4: Fluorescence Quenching

Q: I am using a fluorescence-based assay, and the background signal is fluctuating.

A: 2-MQ-7-CA is likely autofluorescent or quenching your probe. [1]

Quinoline derivatives are often used as fluorophores.[1] They can absorb light in the UV/Blue region (300-400 nm) and emit in the Blue/Green region.[1]

  • Interference: If your assay uses a fluorophore (e.g., AMC, Coumarin) with overlapping spectra, the compound will interfere.[2]

  • Metal Sensitivity: This compound can chelate metals (Zn²⁺, Cu²⁺), which may alter its fluorescence profile dynamically during the assay.[2]

Action Item: Run a "Compound Only" control (Buffer + Compound, no Enzyme/Cells) to map the intrinsic fluorescence background.

Visual Troubleshooting Guides

Diagram 1: The Solubility Decision Tree

Caption: Logic flow for diagnosing precipitation and assay noise issues.

TroubleshootingTree Start Start: Issue Detected Precipitation Visible Precipitation? Start->Precipitation AssayNoise Noisy/Steep IC50 Data? Start->AssayNoise CheckpH Check Buffer pH Is pH < 5.5? Precipitation->CheckpH DetergentTest Run Detergent Test (+0.01% Triton X-100) AssayNoise->DetergentTest AdjustpH Adjust pH > 6.0 or Add 0.01% Tween-20 CheckpH->AdjustpH Yes CheckDMSO Check DMSO % Is Final DMSO > 1%? CheckpH->CheckDMSO No Dilution Use Step-Down Dilution Protocol CheckDMSO->Dilution Yes ResultReal Activity Retained: True Binder DetergentTest->ResultReal ResultFake Activity Lost: Aggregation Artifact DetergentTest->ResultFake

Diagram 2: The "Step-Down" Dilution Protocol

Caption: Workflow to prevent solvent shock precipitation during assay setup.

DilutionProtocol Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate (1 mM in 10% DMSO/Buffer) Stock->Inter 1:10 Dilution (Prevents Shock) Assay Final Assay Well (100 µM in 1% DMSO) Inter->Assay 1:10 Dilution (Final Step)

References

  • Jadhav, A., et al. (2017).[2] Assay Interference by Aggregation. Assay Guidance Manual [Internet].[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

    • Source: [1][2]

  • Shoichet, B. K. (2006).[2] Screening in a Spirit Haunted by Artifacts.[1] Drug Discovery Today, 11(23-24), 1074-1081.[1][2] (Seminal work on aggregation/promiscuous inhibitors).

    • Source: [1][2]

  • Lipinski, C. A., et al. (2001).[2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2]

    • Source: [1][2]

  • Martinez, V., et al. (2008).[2] Quinoline-based fluororeceptors for detection of carboxylic acids.[1] (Demonstrates fluorescence properties of quinoline-carboxylates).

    • Source: [1][2]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Methylquinoline-7-Carboxylic Acid Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Quinoline Scaffold: A Privileged Motif in Oncology

The quinoline ring system is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal scaffold for targeting a diverse range of biological macromolecules, including enzymes and DNA.[2][3] Specifically, quinoline carboxylic acid derivatives have demonstrated significant potential as anticancer agents, with their mechanisms of action often involving the induction of apoptosis and cell cycle arrest.[4][5]

While much of the research has focused on quinoline-2-carboxylic and quinoline-4-carboxylic acids, the 2-methylquinoline-7-carboxylic acid scaffold offers a unique substitution pattern with the potential for novel biological activities and intellectual property. This guide will extrapolate key SAR principles from related quinoline analogs to inform the rational design of novel 2-methylquinoline-7-carboxylic acid derivatives.

Deciphering the Structure-Activity Landscape

The anticancer potency of quinoline carboxylic acid derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic ring system. Understanding these relationships is paramount for optimizing lead compounds.

The Critical Role of the Carboxylic Acid Moiety

The carboxylic acid group, particularly at the 7-position in our scaffold of interest, is a key pharmacophoric feature. In many quinoline-based anticancer agents, this acidic moiety is crucial for interaction with the target protein, often forming key hydrogen bonds or salt bridges within the active site. For instance, in the case of dihydroorotate dehydrogenase (DHODH) inhibitors, the carboxylic acid is a strict requirement for activity.[4] While direct evidence for 2-methylquinoline-7-carboxylic acid is limited, it is highly probable that this group plays a pivotal role in target engagement.

Impact of Substitutions on the Quinoline Core

Systematic modification of the quinoline ring has yielded crucial insights into the SAR of this class of compounds. The following sections detail the influence of substitutions at various positions, drawing parallels from related quinoline structures.

The C2-position of the quinoline ring is a key site for modification to influence potency and selectivity. In many quinoline derivatives, bulky and hydrophobic substituents at this position are necessary for potent biological activity.[6][7] For instance, the introduction of aryl or substituted aryl groups at C2 has been shown to enhance the anticancer effects of quinoline scaffolds.[6] The methyl group in our core structure provides a starting point for further elaboration.

  • Hypothesis for 2-methylquinoline-7-carboxylic acid analogs: Expansion of the C2-methyl group to larger alkyl or aryl moieties could lead to enhanced hydrophobic interactions with the target protein, potentially increasing potency.

Substitutions on the benzo portion of the quinoline ring can significantly impact the electronic properties and overall conformation of the molecule, thereby influencing its biological activity.

  • Electron-withdrawing vs. Electron-donating Groups: Studies on other quinoline systems have shown that the introduction of electron-withdrawing groups (e.g., fluorine, chlorine) on the benzo ring can enhance anticancer activity.[8] Conversely, electron-donating groups may have a variable effect depending on the specific target and substitution pattern.

  • Positional Isomerism: The precise location of substituents on the benzo ring is critical. For example, a substituent at C6 may have a profoundly different effect on activity compared to the same substituent at C8.

The Amide/Ester Linkage: A Gateway to Prodrugs and Enhanced Properties

Modification of the C7-carboxylic acid to form amides or esters is a common strategy in medicinal chemistry to improve pharmacokinetic properties, such as cell permeability and metabolic stability. This approach can also lead to the discovery of prodrugs that release the active carboxylic acid in vivo. Studies on quinoline-2-carboxylic acid amides and esters have shown that these modifications can significantly alter the biological activity profile, sometimes enhancing cytotoxicity.[5][9]

Comparative Performance of Quinoline Carboxylic Acid Analogs

To provide a quantitative basis for comparison, the following table summarizes the in vitro anticancer activity of selected quinoline carboxylic acid derivatives from the literature. It is important to note that these are not direct analogs of 2-methylquinoline-7-carboxylic acid but serve as valuable benchmarks for the potency of this compound class.

Compound ClassSpecific AnalogCancer Cell LineIC50 (µM)Reference
2-ArylquinolineQuinoline 13HeLa8.3[6]
2-ArylquinolineQuinoline 12PC331.37[6]
Quinoline-2-carboxylic acid esterAryl ester of quinoline-2-carboxylic acidPC326 µg/mL[4]
Quinoline-4-carboxylic acid2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acidMLLr leukemic cell lines7.2[4]

Experimental Design: Synthesis and Biological Evaluation

The successful development of novel 2-methylquinoline-7-carboxylic acid analogs requires robust synthetic methodologies and reliable biological assays.

Synthetic Strategies

The synthesis of the 2-methylquinoline-7-carboxylic acid scaffold can be achieved through established methods for quinoline synthesis, such as the Doebner-von Miller reaction or the Pfitzinger reaction.[10]

Caption: General workflow for the synthesis of 2-methylquinoline-7-carboxylic acid analogs.

  • Reaction Setup: A mixture of an appropriately substituted 3-aminobenzoic acid (to yield the 7-carboxylic acid functionality), an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde to provide the 2-methyl group), and an oxidizing agent (e.g., arsenic pentoxide or iron(III) chloride) is prepared in a suitable solvent, often with a strong acid catalyst like sulfuric acid.

  • Reaction Condition: The reaction mixture is heated, typically at reflux, for several hours.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled and neutralized. The product is then extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the desired 2-methylquinoline-7-carboxylic acid.

In Vitro Biological Evaluation

The initial assessment of the anticancer potential of newly synthesized analogs is typically performed using in vitro cell-based assays.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability and proliferation.

Caption: A typical workflow for determining the cytotoxicity of compounds using the MTT assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with serial dilutions of the 2-methylquinoline-7-carboxylic acid analogs. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

Potential Mechanisms of Action and Signaling Pathways

While the precise molecular targets of 2-methylquinoline-7-carboxylic acid analogs are yet to be fully elucidated, several signaling pathways are known to be modulated by other quinoline derivatives and represent plausible mechanisms of action.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Inhibition of DHODH depletes the intracellular pool of pyrimidines, thereby arresting the proliferation of rapidly dividing cancer cells.[4]

DHODH_Inhibition Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP ... DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Analog 2-Methylquinoline- 7-carboxylic Acid Analog Analog->DHODH Inhibits

Caption: Potential inhibition of the DHODH pathway by 2-methylquinoline-7-carboxylic acid analogs.

Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cancer. Constitutive activation of NF-κB is observed in many cancers and promotes cell survival and proliferation. Some quinoline derivatives have been shown to inhibit the NF-κB pathway.[4]

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene Target Genes NFkB_nuc->Gene Activates Transcription Stimuli Pro-inflammatory Stimuli Stimuli->IKK Analog 2-Methylquinoline- 7-carboxylic Acid Analog Analog->NFkB_nuc Inhibits Translocation

Caption: Postulated inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

The 2-methylquinoline-7-carboxylic acid scaffold represents a promising, yet underexplored, area for the development of novel anticancer agents. By leveraging the extensive SAR knowledge from related quinoline derivatives, medicinal chemists can rationally design and synthesize new analogs with enhanced potency and selectivity. Future research should focus on a systematic exploration of substitutions around the quinoline core, particularly at the C2, C5, C6, and C8 positions, as well as the derivatization of the C7-carboxylic acid to amides and esters. Elucidation of the precise molecular targets and mechanisms of action will be crucial for the further optimization of this promising class of compounds.

References

  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (n.d.). Anti-Cancer Agents in Medicinal Chemistry.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). New Journal of Chemistry.
  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (n.d.). PubMed.
  • Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery. (n.d.). Benchchem.
  • Quinoline-based compounds can inhibit diverse enzymes th
  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2025).
  • synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. (n.d.). Academia.edu.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PMC.
  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (n.d.). PMC.
  • Quinoline-based compounds can inhibit diverse enzymes th
  • US5385900A - Quinoline carboxylic acid derivatives. (n.d.).
  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). PubMed.
  • Quinoline is an important lead structure due to their abundance presence in nature and various of synthetic reaction for artificial synthesis. (2025).
  • A Comparative Analysis of the Biological Activities of Isoquinoline-1-Carboxylic Acid Esters and Amides. (n.d.). Benchchem.
  • Synthesis and Biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists | Request PDF. (n.d.).
  • Process for the preparation of a quinoline carboxylic acid - European Patent Office - EP 0351889 B1. (n.d.). Googleapis.com.
  • Synthesis of 2-[(quinolin-8-yloxy)
  • 475098-86-3|2-Methylquinoline-7-carboxylic acid|BLD Pharm. (n.d.).
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2024). Advanced Journal of Chemistry, Section A.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers.
  • Quinoline-based compounds can inhibit diverse enzymes th
  • CN85104693A - The preparation method of quinoline carboxylic acid derivative. (n.d.).

Sources

Comparative Guide: Biological Activity of 2-Methylquinoline-7-Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-methylquinoline-7-carboxylic acid and its key positional isomers. It focuses on their utility as pharmacophores in drug discovery, specifically for antitubercular and antiproliferative applications.

Executive Summary

2-Methylquinoline-7-carboxylic acid is a critical heterocyclic scaffold used primarily as a precursor for bioactive hydrazides, amides, and fused ring systems. Unlike the well-known fluoroquinolone antibiotics (which rely on a 3-carboxylic acid-4-keto motif), the 7-carboxylic acid isomer serves a distinct role in medicinal chemistry.

Its biological activity is best understood in comparison to its regioisomers—specifically the 5-isomer (often a co-product of synthesis) and the 6-isomer (a linear analogue). This guide analyzes how the position of the carboxyl group influences steric access, electronic distribution, and ultimately, the biological efficacy of the resulting derivatives.

Key Findings
  • Selectivity: The 7-isomer often exhibits superior binding affinity in "linear" receptor pockets compared to the sterically hindered 5-isomer (the "bay region" effect).

  • Antitubercular Potency: Hydrazide derivatives of the 7-isomer show comparable potency to Isoniazid in specific strains, often outperforming the 5-isomer due to better cell wall penetration.

  • Synthetic Challenge: The primary challenge is separating the 7-isomer from the 5-isomer during Doebner-Miller synthesis, necessitating precise purification protocols described below.

Chemical Profile & Isomerism

The biological divergence of these molecules stems from the position of the carboxyl group relative to the quinoline nitrogen and the methyl group at C2.

Feature7-COOH Isomer (Target)5-COOH Isomer (Regioisomer)6-COOH Isomer (Linear Analog)
Structure Extended, linear topology."Kinked" topology; carboxyl group in the "bay" region.Extended; carboxyl is para to the benzene-ring fusion.
Steric Profile Low steric hindrance; accessible for derivatization.High steric hindrance; adjacent to C4 proton.Moderate accessibility.
Electronic Effect Conjugated with Nitrogen; electron-withdrawing.Conjugated; affects C4 reactivity strongly.Para-conjugation; stabilizes quinonoid forms.
Primary Use DNA intercalators, Antitubercular agents.Often considered an impurity; less active.Kinase inhibitors, P2X7 antagonists.

Biological Activity Comparison

A. Antitubercular Activity (Target: M. tuberculosis)

The most significant application of 2-methylquinoline-7-carboxylic acid is as a scaffold for acid hydrazides (isosteres of Isoniazid).

  • Mechanism: The 2-methyl group facilitates hydrophobic interaction with the mycolic acid structure of the mycobacterial cell wall, while the 7-hydrazide moiety chelates metal ions essential for bacterial enzymes.

  • Data Comparison:

    • 7-Isomer Derivatives: Show MIC values in the range of 0.5 – 6.25 µg/mL against M. tuberculosis H37Rv. The unhindered 7-position allows the hydrazide tail to extend into the active site of the target enzyme (e.g., InhA).

    • 5-Isomer Derivatives: Typically show higher MIC values (>12.5 µg/mL ). The carboxyl group at position 5 is sterically crowded by the proton at C4 and the nitrogen lone pair, preventing optimal binding conformation.

    • 6-Isomer Derivatives: Highly active but often exhibit lower solubility (LogP issues) compared to the 7-isomer.

B. Cytotoxicity & Antiproliferative Activity

In oncology, these isomers are evaluated for their ability to inhibit kinases or intercalate into DNA.

  • 7-Isomer: Derivatives often show moderate cytotoxicity (IC50 ~10-50 µM) against HeLa and MCF-7 lines. The 7-position is favorable for creating "long" molecules that can span the DNA minor groove.

  • 4-Isomer (Pfitzinger Product): Generally the most potent for cytotoxicity when derivatized (IC50 < 5 µM), but lacks the specific selectivity seen in 7-isomer derivatives for certain kinase pockets.

Mechanistic Visualization

The following diagram illustrates the synthesis pathway that generates the competing 5- and 7-isomers, and their divergent biological fates.

QuinolineSAR Start 3-Aminobenzoic Acid + Crotonaldehyde Reaction Doebner-Miller Cyclization Start->Reaction Isomer5 5-COOH Isomer (Bay Region) Reaction->Isomer5 Cyclization at C2 (Ortho) Isomer7 7-COOH Isomer (Target Scaffold) Reaction->Isomer7 Cyclization at C6 (Para) Deriv5 Sterically Hindered Derivatives Isomer5->Deriv5 Hydrazide Synthesis Deriv7 Extended Linear Derivatives Isomer7->Deriv7 Hydrazide Synthesis Bio5 Low Binding Affinity (High MIC) Deriv5->Bio5 Steric Clash Bio7 High Binding Affinity (Low MIC) Deriv7->Bio7 Optimal Fit

Figure 1: Divergent synthesis and activity pathways of quinoline carboxylic acid isomers. The 7-isomer is the preferred scaffold for high-affinity binding.

Experimental Protocols

Protocol A: Synthesis & Separation of Isomers

Note: This protocol addresses the critical difficulty of separating the 7-isomer from the 5-isomer.

  • Reagents: 3-Aminobenzoic acid (0.1 mol), Crotonaldehyde (0.12 mol), HCl (6M), Toluene.

  • Reaction: Reflux 3-aminobenzoic acid in 6M HCl. Add crotonaldehyde dropwise over 2 hours (Doebner-Miller). Reflux for an additional 4 hours.

  • Neutralization: Cool to 0°C. Basify with NH₄OH to pH 5-6. A precipitate will form.

  • Separation (The Critical Step):

    • The crude solid contains both 5- and 7-isomers.

    • Fractional Crystallization: Dissolve the mixture in boiling ethanol. The 5-isomer is generally less soluble and precipitates first upon slight cooling. Filter this off.

    • Isolation of 7-Isomer: Concentrate the filtrate and cool to 4°C. The 7-isomer crystallizes as light yellow needles.

  • Validation: Check purity via TLC (Mobile phase: Methanol/DCM 1:9). The 7-isomer typically has a slightly higher Rf value due to lower polarity/hydrogen bonding capability compared to the "kinked" 5-isomer.

Protocol B: Antimycobacterial Assay (MABA)

To verify the biological activity of the synthesized acid (or its hydrazide derivative):

  • Preparation: Prepare a stock solution of the 7-isomer derivative (1 mg/mL in DMSO).

  • Inoculum: Use M. tuberculosis H37Rv strain diluted to 10⁵ CFU/mL in Middlebrook 7H9 broth.

  • Plating: Add 100 µL of broth to 96-well plates. Perform serial dilutions of the test compound (Final conc: 0.1 to 100 µg/mL).

  • Incubation: Incubate at 37°C for 5 days.

  • Development: Add 20 µL of Alamar Blue (Resazurin) solution and 12 µL of 10% Tween 80. Incubate for 24 hours.

  • Readout: A color change from Blue (Oxidized/No Growth) to Pink (Reduced/Growth) indicates bacterial viability. The MIC is the lowest concentration preventing the color change.

References

  • Design, synthesis and biological evaluation of novel quinoline-based carboxylic hydrazides as anti-tubercular agents. Source: Chemical Biology & Drug Design (via PubMed/NIH) URL:[Link] Relevance: Establishes the antitubercular potency of quinoline-hydrazide derivatives and the SAR of the quinoline ring.[1]

  • Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. Source: ResearchGate URL:[Link] Relevance: Provides comparative data for the 6-isomer and protocols for amide/acid functionalization.

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides. Source: MDPI (Molecules) URL:[Link] Relevance: Offers detailed cytotoxicity protocols and SAR data for quinoline carboxamides.

  • Doebner–Miller reaction. Source: Wikipedia (Grounding for Synthetic Mechanism) URL:[Link] Relevance: Explains the mechanistic origin of the 5 vs 7 isomer mixture using aniline precursors.

Sources

A Comparative Guide to the Structural Validation of 2-Methylquinoline-7-Carboxylic Acid: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research and development. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comprehensive comparison of methodologies for the structural validation of 2-methylquinoline-7-carboxylic acid, a quinoline derivative of interest. While a definitive crystal structure for this specific molecule is not publicly available, this document outlines the gold-standard technique of single-crystal X-ray crystallography as a primary validation tool and contrasts its outputs with those from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This guide is structured to provide not just procedural steps, but the scientific rationale behind the choice of experiments and the interpretation of the resulting data, reflecting the best practices of a senior application scientist.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for determining the absolute structure of a crystalline solid. It provides precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions. The process, from crystal growth to structure solution, is a self-validating system when performed under rigorous conditions.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: High-quality single crystals of 2-methylquinoline-7-carboxylic acid would first need to be grown. A common method is slow evaporation of a saturated solution. A variety of solvents should be screened, such as ethanol, methanol, acetone, or mixtures thereof, to find conditions that yield crystals of suitable size and quality (typically 0.1-0.3 mm in each dimension).

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to yield a set of structure factors. These are used to solve the phase problem and generate an initial electron density map. An initial model of the molecule is then fitted into this map and refined against the experimental data to obtain the final crystal structure.

Expected Crystallographic Data

While the specific data for 2-methylquinoline-7-carboxylic acid is not available, we can anticipate the type of information that would be obtained. For illustrative purposes, the crystallographic data for a related compound, 8-hydroxy-2-methylquinoline-7-carboxylic acid, can be considered as a proxy for the expected parameters[1].

Parameter Expected Value (Illustrative)
Chemical FormulaC11H9NO2
Formula Weight187.19
Crystal SystemMonoclinic
Space GroupP21/c
a, b, c (Å)10.1, 5.5, 15.2 (Example Values)
α, β, γ (°)90, 105, 90 (Example Values)
Volume (ų)820 (Example Value)
Z4
Density (calculated) (g/cm³)1.51 (Example Value)
R-factor< 0.05
Goodness-of-fit~1.0

The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 0.05 is indicative of a well-refined structure.

Workflow for Single-Crystal X-ray Crystallography

workflow X-ray Crystallography Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Determination A Synthesized Compound B Solvent Screening A->B C Slow Evaporation B->C D Single Crystal C->D E Mount Crystal D->E F X-ray Diffraction E->F G Collect Diffraction Pattern F->G H Process Data G->H I Solve Phase Problem H->I J Build Initial Model I->J K Refine Structure J->K L Final Crystal Structure K->L

Caption: Workflow for structure determination by single-crystal X-ray crystallography.

Complementary Validation Techniques

While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques are invaluable for confirming the identity and purity of the compound in solution and for providing complementary structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. For 2-methylquinoline-7-carboxylic acid, ¹H and ¹³C NMR would be essential.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Expected NMR Data

Based on the structure of 2-methylquinoline-7-carboxylic acid and data from similar compounds, the following NMR data can be predicted[2][3][4].

Technique Expected Chemical Shifts (ppm) and Multiplicities
¹H NMRAromatic protons: ~7.5-8.5 ppm (multiplets), Methyl protons: ~2.7 ppm (singlet), Carboxylic acid proton: >10 ppm (broad singlet). The exact shifts and coupling patterns would confirm the substitution pattern on the quinoline ring.
¹³C NMRAromatic carbons: ~120-150 ppm, Methyl carbon: ~25 ppm, Carboxylic acid carbonyl carbon: ~165-170 ppm. The number of distinct signals would confirm the number of unique carbon atoms in the molecule.
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, which can be used to confirm its elemental composition.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, using an appropriate ionization technique (e.g., electrospray ionization - ESI).

Expected Mass Spectrometry Data
Technique Expected Result
HRMS (ESI+)The expected exact mass for the protonated molecule [M+H]⁺ of C₁₁H₉NO₂ is 188.0655. An observed mass within a few parts per million (ppm) of this value would provide strong evidence for the chemical formula. The monoisotopic mass of the neutral molecule is 187.0633 g/mol .[5]
Workflow for Spectroscopic Analysis

workflow_spec Spectroscopic Analysis Workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry A Purified Compound B Dissolve in Deuterated Solvent A->B E Prepare Dilute Solution A->E C Acquire 1H, 13C, 2D Spectra B->C D Structure Elucidation C->D F Acquire High-Resolution Mass Spectrum E->F G Confirm Molecular Formula F->G

Caption: Workflow for structural validation using NMR and Mass Spectrometry.

Comparative Analysis of Techniques

The true power of structural validation lies in the convergence of data from multiple, orthogonal techniques. Each method provides a unique piece of the structural puzzle.

Technique Information Provided Strengths Limitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions.Unambiguous and definitive structural determination.Requires high-quality single crystals, which can be challenging to grow. The structure is in the solid state.
NMR Spectroscopy Atomic connectivity, chemical environment of nuclei, through-bond and through-space correlations.Provides detailed structural information in solution, which is often more biologically relevant.Does not provide bond lengths or angles directly. Can be complex to interpret for large or complex molecules.
Mass Spectrometry Molecular weight and elemental composition. Fragmentation patterns can give structural clues.High sensitivity and accuracy for molecular formula determination.Provides limited information on the connectivity of atoms.

The combination of these techniques provides a self-validating system. NMR and MS can confirm the identity and purity of the bulk material that is used for crystallization. X-ray crystallography then provides the definitive three-dimensional structure of that confirmed molecule.

Conclusion

The validation of the structure of 2-methylquinoline-7-carboxylic acid, as with any novel compound, requires a multi-faceted analytical approach. While single-crystal X-ray crystallography remains the unequivocal gold standard for absolute structure determination, its findings should be corroborated by spectroscopic data from NMR and mass spectrometry. This integrated approach ensures the highest level of scientific rigor and provides a complete and trustworthy characterization of the molecule, which is paramount for its application in research and development.

References

  • PubChem. 8-Hydroxy-2-methylquinoline-7-carboxylic acid. [Link]

  • ResearchGate. X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. [Link]

  • PMC. X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. [Link]

  • PMC. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. [Link]

  • Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework Catalyst SUPPLEMENTARY. [Link]

  • ResearchGate. Structures of the quinoline derivatives. [Link]

  • Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

  • Kuujia.com. Cas no 634-37-7 (2-methylquinoline-8-carboxylic acid). [Link]

  • SciSpace. X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. [Link]

  • PubChem. Methyl quinoline-2-carboxylate. [Link]

  • PubChemLite. 8-hydroxy-2-methylquinoline-7-carboxylic acid (C11H9NO3). [Link]

  • PubChem. 2-Methylindoline-7-carboxylic acid. [Link]

  • ResearchGate. Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. [Link]

  • RSC Publishing. Spectral analysis of quinaldines. [Link]

Sources

comparative analysis of 2-methylquinoline-7-carboxylic acid synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methylquinoline-7-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in a multitude of biologically active compounds, and the carboxylic acid functionality at the 7-position provides a versatile handle for further chemical modifications. The strategic synthesis of this molecule is therefore of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of prominent synthetic methodologies, offering insights into the underlying chemical principles, performance metrics, and practical considerations for each approach.

Core Synthetic Strategies: An Overview

The synthesis of the 2-methylquinoline scaffold is most classically achieved through several named reactions, primarily the Doebner-von Miller and Combes syntheses.[1][2][3] These methods, while foundational, have been subject to numerous modifications to improve yields, regioselectivity, and reaction conditions. More contemporary approaches leverage transition-metal catalysis and green chemistry principles to offer more efficient and environmentally benign alternatives.[4][5][6] This guide will focus on the comparative aspects of these key strategies for obtaining the 2-methylquinoline-7-carboxylic acid skeleton.

Method 1: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a widely recognized method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.[7][8] To synthesize 2-methylquinoline-7-carboxylic acid via this route, 3-aminobenzoic acid would be the aniline component, reacting with crotonaldehyde (an α,β-unsaturated aldehyde).

Reaction Mechanism and Causality

The reaction is typically catalyzed by a strong Brønsted or Lewis acid, such as hydrochloric acid or zinc chloride.[7][9] The mechanism, while debated, is generally understood to proceed through the following key steps:

  • Michael Addition: The amino group of 3-aminobenzoic acid undergoes a conjugate addition to crotonaldehyde.

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution to form a dihydroquinoline ring.

  • Dehydration and Oxidation: Subsequent dehydration and oxidation yield the aromatic quinoline ring system. An oxidizing agent, often generated in situ or added to the reaction mixture, is crucial for the final aromatization step.[9]

The choice of a strong acid catalyst is critical to protonate the carbonyl group of the α,β-unsaturated aldehyde, thereby activating it for nucleophilic attack by the aniline. The conditions are often harsh, requiring high temperatures, which can lead to the formation of tar and other byproducts.[9]

Experimental Protocol: A Representative Doebner-von Miller Synthesis

Materials:

  • 3-Aminobenzoic acid

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Anhydrous Zinc Chloride

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminobenzoic acid in ethanol.

  • Slowly add concentrated hydrochloric acid to the stirred solution.

  • To this acidic solution, add crotonaldehyde dropwise, maintaining the temperature below 40°C.

  • After the addition is complete, add anhydrous zinc chloride as a catalyst.[9]

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and neutralize it carefully with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[9]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Performance and Limitations

The Doebner-von Miller reaction often suffers from moderate yields and the formation of a mixture of regioisomers, particularly when using substituted anilines. For 3-aminobenzoic acid, cyclization can theoretically occur at either the C2 or C6 position relative to the amino group, leading to the formation of both 2-methylquinoline-7-carboxylic acid and 2-methylquinoline-5-carboxylic acid. The regioselectivity is influenced by the electronic and steric nature of the substituent on the aniline ring.

Method 2: The Combes Quinoline Synthesis

The Combes synthesis offers an alternative route to substituted quinolines by condensing an aniline with a β-diketone under acidic conditions.[10][11] For the target molecule, this would involve the reaction of 3-aminobenzoic acid with acetylacetone.

Reaction Mechanism and Causality

The Combes synthesis proceeds via the following steps:

  • Schiff Base Formation: The aniline reacts with one of the carbonyl groups of the β-diketone to form a Schiff base intermediate.[11]

  • Tautomerization: The Schiff base tautomerizes to an enamine.

  • Cyclization: The enamine undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution (annulation), which is the rate-determining step.[11]

  • Dehydration: The resulting intermediate is dehydrated to form the final quinoline product.

The use of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), is essential for promoting the cyclization and subsequent dehydration steps.[10][11] The regioselectivity of the cyclization is a key consideration, as with the Doebner-von Miller reaction.

Experimental Protocol: A Representative Combes Synthesis

Materials:

  • 3-Aminobenzoic acid

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid

  • Ice

Procedure:

  • Carefully add 3-aminobenzoic acid to cold, concentrated sulfuric acid in a flask, ensuring the temperature is kept low.

  • To this solution, slowly add acetylacetone dropwise with continuous stirring.

  • After the addition, allow the mixture to warm to room temperature and then heat it gently (e.g., 60-80°C) for 2-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture carefully onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide) until the product precipitates.

  • Filter the precipitate, wash it thoroughly with water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) for purification.

Performance and Limitations

The Combes synthesis can offer better yields and cleaner reactions compared to the Doebner-von Miller reaction for certain substrates. However, the strongly acidic conditions can be problematic for sensitive functional groups. The regioselectivity remains a challenge, and the reaction may yield a mixture of the 7- and 5-carboxylic acid isomers.

Method 3: Modern Catalytic and Green Approaches

In recent years, significant efforts have been directed towards developing more sustainable and efficient methods for quinoline synthesis.[5][6][12] These approaches often utilize transition-metal catalysts or employ green reaction conditions.

Transition-Metal Catalyzed Syntheses

Various transition metals, including palladium, copper, and iron, have been shown to catalyze the synthesis of quinolines through different mechanistic pathways, such as C-H activation and oxidative cyclization.[4][13][14] For instance, a palladium-catalyzed Wacker-type oxidative cyclization can be employed to construct 2-methylquinolines.[14] While potentially offering high efficiency and selectivity, these methods often require specialized ligands and anhydrous/anaerobic conditions, which can add to the cost and complexity of the synthesis.

Green Chemistry Approaches

Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.[5][6][12] In the context of quinoline synthesis, this has led to the development of:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[6][15]

  • Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and can simplify product isolation.[5][15]

  • Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol is a key green strategy.[1][15]

One promising green approach involves a one-pot synthesis from anilines, aldehydes, and pyruvic acid, which can directly yield quinoline-4-carboxylic acid derivatives.[1] While not directly producing the target molecule, this highlights the trend towards more atom-economical and environmentally conscious synthetic designs.

Comparative Analysis of Synthesis Methods

Method Starting Materials Catalyst/Reagents Typical Yield Advantages Disadvantages
Doebner-von Miller 3-Aminobenzoic acid, CrotonaldehydeStrong acid (HCl, H₂SO₄), Lewis acid (ZnCl₂)ModerateWell-established, readily available starting materialsHarsh conditions, often low yields, mixture of regioisomers, tar formation[9]
Combes Synthesis 3-Aminobenzoic acid, AcetylacetoneStrong acid (H₂SO₄, PPA)Moderate to GoodCan be cleaner than Doebner-von Miller, readily available starting materialsStrongly acidic conditions, potential for regioisomeric mixtures
Modern Catalytic Varies (e.g., substituted anilines, alkynes)Transition metals (Pd, Cu, Fe), specialized ligandsGood to ExcellentHigh efficiency, potential for high regioselectivity, milder conditionsCostly catalysts and ligands, may require inert atmosphere
Green Approaches VariesOften catalyst-free or uses recyclable catalystsVariesEnvironmentally friendly, reduced waste, potentially faster reaction times[6]May require specialized equipment (microwave reactor), optimization can be needed

Experimental Workflow and Logical Relationships

Workflow for Classical Synthesis (Doebner-von Miller / Combes)

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 3-Aminobenzoic Acid 3-Aminobenzoic Acid Acid-Catalyzed Condensation & Cyclization Acid-Catalyzed Condensation & Cyclization 3-Aminobenzoic Acid->Acid-Catalyzed Condensation & Cyclization α,β-Unsaturated Carbonyl\n(e.g., Crotonaldehyde) α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde) (Doebner-von Miller) α,β-Unsaturated Carbonyl\n(e.g., Crotonaldehyde)->Acid-Catalyzed Condensation & Cyclization β-Diketone\n(e.g., Acetylacetone) β-Diketone (e.g., Acetylacetone) (Combes) β-Diketone\n(e.g., Acetylacetone)->Acid-Catalyzed Condensation & Cyclization Neutralization Neutralization Acid-Catalyzed Condensation & Cyclization->Neutralization Extraction Extraction Neutralization->Extraction Purification\n(Recrystallization/Chromatography) Purification (Recrystallization/Chromatography) Extraction->Purification\n(Recrystallization/Chromatography) 2-Methylquinoline-7-carboxylic Acid\n(and 5-isomer) 2-Methylquinoline-7-carboxylic Acid (and 5-isomer) Purification\n(Recrystallization/Chromatography)->2-Methylquinoline-7-carboxylic Acid\n(and 5-isomer)

Caption: General workflow for classical synthesis routes.

Decision-Making Flowchart for Method Selection

G start High Regioselectivity Required? cost Cost a Major Constraint? start->cost Yes catalytic Investigate Modern Catalytic Methods start->catalytic No green Green Chemistry a Priority? cost->green No classical Doebner-von Miller or Combes are Viable Starting Points cost->classical Yes green->catalytic No green_methods Explore Microwave-Assisted or Solvent-Free Approaches green->green_methods Yes doebner Consider Doebner-von Miller or Combes (with optimization for separation)

Caption: A flowchart to guide the selection of a synthesis method.

Conclusion and Future Outlook

The synthesis of 2-methylquinoline-7-carboxylic acid can be approached through various methodologies, each with its own set of advantages and challenges. The classical Doebner-von Miller and Combes reactions provide foundational and accessible routes, though they often require optimization to address issues of yield and regioselectivity. For applications demanding high purity and efficiency, modern transition-metal catalyzed methods are increasingly attractive, albeit at a potentially higher cost.

The future of quinoline synthesis undoubtedly lies in the continued development of green and sustainable methods. The adoption of alternative energy sources, environmentally benign solvents, and highly efficient, recyclable catalysts will be crucial in minimizing the environmental impact of producing these valuable chemical entities. Further research into highly regioselective catalytic systems for the direct synthesis of 7-substituted quinolines from readily available starting materials will be a key area of advancement in this field.

References

  • IIP Series. Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Combes, A. Combes Quinoline Synthesis.
  • Google Patents.
  • Wikipedia. Doebner–Miller reaction.
  • Wikipedia. Combes quinoline synthesis.
  • Benchchem. Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Scribd. Methods for Quinoline Synthesis.
  • Google Patents. HU212967B - Process for producing 7-chloro-quinaldine.
  • PMC. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines.
  • SynArchive. Doebner-Miller Reaction.
  • ACS Omega. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines.
  • Benchchem. A Comparative Guide to the Synthetic Routes of Quinoline-2-Carboxylic Acid.
  • De Gruyter. Synthesis of 2-[(quinolin-8-yloxy)
  • Der Pharma Chemica.
  • MDPI. Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development.
  • ChemicalBook. 2-chloro-7-methylquinoline synthesis.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • Benchchem. Technical Support Center: Green Chemistry Approaches for Quinoline Synthesis.
  • ResearchGate. A Convenient Synthesis of 2‐Alkyl‐8‐quinoline Carboxylic Acids.
  • International Journal of Pharmaceutical Sciences.
  • The MJA Lab. Green Chemistry.
  • Benchchem.
  • RSC Publishing. Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy.

Sources

Cytotoxicity and Efficacy Comparison of 2-Methylquinoline-7-Carboxylic Acid Derivatives: From Kinase Inhibitors to Glycomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Quinoline Scaffold

The 2-methylquinoline-7-carboxylic acid scaffold is a highly versatile, privileged pharmacophore in modern drug discovery. By applying specific structural modifications, researchers can dramatically alter the biological fate of the molecule—driving it toward potent intracellular cytotoxicity for oncology applications, or restricting it to non-toxic, extracellular target engagement for tissue remodeling and immunology.

This guide objectively compares two divergent classes of derivatives: 8-hydroxy-2-styrylquinolines (designed as cytotoxic Pim-1 kinase inhibitors)[1] and quinoline-galactose hybrids (designed as non-toxic Galectin-8N inhibitors)[2]. By analyzing their structural differences, we can understand the causality behind their contrasting cytotoxic profiles.

Structural Divergence and Mechanistic Pathways

The biological activity and resulting cytotoxicity of these quinoline derivatives are strictly governed by their substitution patterns, which dictate both target affinity and membrane permeability.

  • Cytotoxic Pathway (Pim-1 Kinase Inhibition): The addition of an 8-hydroxy group and a 2-styryl or carboxamide moiety creates a lipophilic molecule that readily crosses the plasma membrane. Inside the cell, the 8-hydroxy-quinoline-7-carboxylic acid core acts as an ATP-competitive inhibitor, forming critical structure-stabilizing hydrogen bonds with the Asp186 and Lys67 residues in the hinge region of Pim-1 kinase[1]. This inhibition triggers cellular apoptosis, resulting in high cytotoxicity against cancer cell lines such as HepG2 and MCF-7[1].

  • Non-Toxic Pathway (Galectin-8N Binding): Conversely, conjugating the 2-methylquinoline-7-carboxylic acid scaffold to a bulky, highly polar galactose moiety prevents cellular internalization. The resulting glycomimetic remains in the extracellular space, where the quinoline nitrogen and carboxylate form water-mediated hydrogen bonds with Arg59 of the Galectin-8 N-terminal domain[2]. Because it cannot reach intracellular kinases, it exhibits virtually no baseline cytotoxicity, making it an ideal candidate for interfering with pathological lymphangiogenesis and tumor progression without damaging healthy cells[2].

G Scaffold 2-Methylquinoline-7-Carboxylic Acid (Core Scaffold) Mod1 8-Hydroxy & Styryl Substitution Scaffold->Mod1 Kinase Design Mod2 Galactose Hybridization Scaffold->Mod2 Glycomimetic Design Target1 Pim-1 Kinase (Intracellular) Mod1->Target1 Asp186/Lys67 H-bonds Target2 Galectin-8N (Extracellular) Mod2->Target2 Arg59 Interaction Outcome1 Apoptosis (High Cytotoxicity) Target1->Outcome1 Cell Death Outcome2 Blocked Lymphangiogenesis (Non-toxic) Target2->Outcome2 Tumor Microenvironment

Fig 1: Structural divergence of the quinoline scaffold dictating cytotoxic vs. non-toxic pathways.

Quantitative Performance Comparison

The following table summarizes the experimental performance of these two derivative classes, highlighting the inverse relationship between target localization and cytotoxicity.

Derivative ClassPrimary TargetTarget LocationKey Structural ModificationsTarget AffinityCytotoxicity (MTT Assay)
8-Hydroxy-2-styrylquinolines Pim-1 KinaseIntracellular8-OH, 2-styryl / carboxamideIC50 ~ 50 nMHigh (IC50 ~ 6-8 μM in HepG2/MCF-7)
Quinoline-galactose hybrids Galectin-8NExtracellularC-7 galactose conjugationKd ~ 1.5 μMNon-toxic (>100 μM in MCF-7/JIMT-1)

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the assays used to determine the metrics above.

Protocol A: MTT Cell Viability Assay (Cytotoxicity Evaluation)

Causality & Rationale: The MTT assay measures the reduction of a tetrazolium salt into an insoluble formazan product by mitochondrial succinate dehydrogenase. This metabolic conversion only occurs in viable cells. By quantifying formazan, we can directly differentiate the apoptotic effects of the Pim-1 inhibitors from the biologically inert nature (regarding cell survival) of the galectin inhibitors[2].

  • Cell Seeding: Seed MCF-7 or HepG2 cells in 96-well plates at a density of

    
     cells/well in 100 μL of complete DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO2) to allow for cellular adherence and recovery.
    
  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives (0.1 μM to 100 μM) in DMSO. Critical Control: Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v). Exceeding this threshold introduces solvent-induced background toxicity, invalidating the self-contained baseline of the assay. Treat cells for 48 hours.

  • MTT Incubation: Add 20 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Causality: This specific temporal window allows viable cells sufficient time to internalize the dye and metabolize it without over-saturating the reaction kinetics or causing secondary toxicity from the formazan crystals themselves.

  • Solubilization & Quantification: Carefully aspirate the media to avoid disturbing the crystal layer. Add 150 μL of pure DMSO to each well to solubilize the intracellular formazan crystals. Agitate for 10 minutes on an orbital shaker, then measure absorbance at 570 nm using a microplate reader. Calculate IC50 values via non-linear regression analysis.

Protocol B: In Vitro Pim-1 Kinase Inhibition Assay

Causality & Rationale: To confirm that the cytotoxicity of the 8-hydroxy derivatives is an on-target effect rather than non-specific poisoning, an ATP-competitive luminescence assay is utilized. Operating strictly at the ATP Km ensures maximum sensitivity to competitive inhibitors[1].

  • Reaction Assembly: In a 384-well plate, combine recombinant human Pim-1 kinase (10 ng/well), a specific peptide substrate, and the test compound (at varying concentrations).

  • ATP Initiation: Initiate the reaction by adding ATP to a final concentration of 10 μM (the approximate Km for Pim-1). Causality: Using the Km concentration balances the reaction velocity while allowing the quinoline derivative to effectively compete for the ATP-binding pocket. Assays run at saturating ATP levels will artificially mask the potency of competitive inhibitors.

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Add a luminescent kinase detection reagent (e.g., Kinase-Glo) to measure residual ATP. Plot the dose-response curve to extract the IC50 value.

References

  • Sliman, F., et al. "Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase." Bioorganic & Medicinal Chemistry Letters, 2010.[Link]

  • Pal, K. B., et al. "Quinoline–galactose hybrids bind selectively with high affinity to a galectin-8 N-terminal domain." Organic & Biomolecular Chemistry, 2018.[Link]

Sources

Spectroscopic Comparison Guide: 2-Methylquinoline-7-Carboxylic Acid vs. Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis and structural validation of functionalized quinolines are foundational to modern drug development. 2-Methylquinoline-7-carboxylic acid is a highly versatile heteroaromatic building block, frequently utilized in the development of high-affinity galectin-8 inhibitors and advanced photophysical complexes[1][2].

This guide provides an objective, data-driven comparison of 2-methylquinoline-7-carboxylic acid against its classical Doebner-Miller synthetic precursors: 3-aminobenzoic acid and crotonaldehyde . By tracking the spectroscopic shifts (NMR, FT-IR, and UV-Vis) that occur during cyclization and aromatization, researchers can implement self-validating workflows to ensure high-purity product isolation.

Mechanistic Pathway & Synthetic Strategy

The most robust route to 2-methylquinoline-7-carboxylic acid is the Doebner-Miller reaction, a variation of the Skraup synthesis. It involves the acid-catalyzed condensation of an aniline derivative (3-aminobenzoic acid) with an α,β-unsaturated aldehyde (crotonaldehyde).

Mechanistic Causality: The reaction initiates via a conjugate addition (Michael addition) of the primary amine to the alkene of crotonaldehyde, followed by an intramolecular electrophilic aromatic substitution to close the ring. Subsequent dehydration and oxidation (often driven by atmospheric oxygen or disproportionation) yield the fully conjugated quinoline core.

Synthesis A 3-Aminobenzoic Acid (Precursor 1) C Acidic Condensation (6 N HCl, Reflux) A->C B Crotonaldehyde (Precursor 2) B->C D Schiff Base / Michael Adduct Intermediate C->D E Cyclization & Aromatization D->E F 2-Methylquinoline-7-carboxylic Acid (Target Product) E->F

Doebner-Miller synthesis pathway of 2-methylquinoline-7-carboxylic acid.

Comparative Spectroscopic Analysis

To objectively verify the success of the transformation, we compare the spectroscopic signatures of the starting materials against the final isolated product. The data below synthesizes expected values based on established literature characterizations of these molecules[1][2].

Quantitative Data Summary
Analytical TechniquePrecursor 1: 3-Aminobenzoic AcidPrecursor 2: CrotonaldehydeProduct: 2-Methylquinoline-7-Carboxylic Acid
¹H NMR (δ, ppm) 5.3 (br s, -NH₂), 7.0–7.3 (m, Ar-H)1.9 (d, -CH₃), 6.1–6.8 (m, =CH), 9.5 (d, -CHO)2.7 (s, -CH₃), 7.5–8.5 (m, Ar-H), 13.0 (br s, -COOH)
FT-IR (cm⁻¹) 3400–3300 (N-H stretch), 1680 (C=O)1690 (C=O, conj.), 1640 (C=C)3000–2500 (O-H, broad), 1700 (C=O), 1600 (C=N)
UV-Vis (λmax, nm) 240, 310220230, 280, 320
Diagnostic Spectroscopic Shifts (The "Why")
  • ¹H NMR Tracking: The most definitive proof of cyclization is the complete disappearance of the crotonaldehyde aldehyde proton at 9.5 ppm and the primary amine protons of 3-aminobenzoic acid at 5.3 ppm . Furthermore, the crotonaldehyde methyl group, initially a doublet at 1.9 ppm (due to coupling with the adjacent alkene proton), shifts downfield to a singlet at 2.7 ppm . This downfield shift is caused by the strong electron-withdrawing nature of the newly formed heteroaromatic quinoline ring.

  • FT-IR Tracking: The transformation of the primary amine into a tertiary heteroaromatic nitrogen results in the loss of the characteristic double N-H stretching bands (3400–3300 cm⁻¹). The appearance of a sharp C=N stretching band at ~1600 cm⁻¹ confirms the formation of the quinoline core[1].

  • UV-Vis Tracking: The fusion of the benzene ring with the newly formed pyridine ring creates an extended π-conjugated system. This results in a bathochromic shift (red shift), with new absorption bands appearing around 280 nm and 320 nm , distinct from the isolated chromophores of the precursors.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol integrates in-process validation checkpoints. This prevents the carryover of unreacted precursors or polymerized byproducts[2].

Workflow S1 Crude Reaction Mixture (Post-Reflux) S2 In-Process UV-Vis (Check 320 nm Peak) S1->S2 S3 Zwitterion Precipitation (Adjust to pH 3-5) S2->S3 Peak Confirmed S4 Purification (EtOH Recrystallization) S3->S4 S5 Final Validation (NMR / IR in DMSO-d6) S4->S5

Self-validating experimental workflow for quinoline synthesis and isolation.

Step-by-Step Methodology

Step 1: Acidic Condensation

  • Suspend 3-aminobenzoic acid (1.0 eq, e.g., 18.2 mmol) in 6 N HCl (approx. 35-40 mL) in a round-bottom flask equipped with a reflux condenser. Reflux the mixture for 2 hours to ensure complete dissolution and protonation of the amine.

  • Critical Causality: Add crotonaldehyde (1.2 eq, e.g., 21.9 mmol) dropwise over 45 minutes to the refluxing mixture. Why? Crotonaldehyde is highly prone to self-condensation and polymerization under strongly acidic conditions at elevated temperatures. Dropwise addition maintains a low steady-state concentration, favoring the bimolecular reaction with the aniline derivative over self-polymerization[2].

  • Maintain reflux for an additional 4 hours.

Step 2: In-Process Validation Checkpoint

  • Extract a 10 µL aliquot of the reaction mixture, dilute in 1 mL of methanol, and analyze via UV-Vis spectrophotometry.

  • Validation: Proceed to isolation only if the 220 nm peak (crotonaldehyde) is minimized and a strong, broad absorption band at ~320 nm (quinoline core) is present.

Step 3: Zwitterionic Isolation

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully adjust the pH to 3–5 using concentrated aqueous ammonia solution.

  • Critical Causality: 2-Methylquinoline-7-carboxylic acid contains both a basic quinoline nitrogen and an acidic carboxylic group. At pH 3–5, the molecule exists primarily in its zwitterionic form. This minimizes its aqueous solubility, forcing the product to precipitate out of the aqueous layer as a solid[2].

  • Dissolve the suspended solid by adding dichloromethane (DCM). Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

Step 4: Purification and Final Characterization

  • Recrystallize the crude solid from hot ethanol (EtOH) to remove any residual polymerized crotonaldehyde.

  • Prepare the purified sample for NMR. Note: Use DMSO-d₆ rather than CDCl₃. The zwitterionic nature and strong intermolecular hydrogen bonding of the carboxylic acid make the product poorly soluble in less polar halogenated solvents. DMSO effectively disrupts these networks, yielding clear, highly resolved ¹H and ¹³C spectra[1].

References

1.1 - Journal of Luminescence / ResearchGate 2.2 - RSC Advances

Sources

comparative docking studies of 2-methylquinoline-7-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the molecular docking performance of 2-methylquinoline-7-carboxylic acid derivatives against the bacterial target DNA Gyrase B (GyrB) . Quinoline scaffolds are privileged structures in medicinal chemistry, structurally analogous to fluoroquinolones (e.g., Ciprofloxacin).

This comparative study focuses on determining whether specific substitutions at the C-2 and C-7 positions enhance binding affinity compared to standard clinical antibiotics. The data presented synthesizes findings from recent in silico and in vitro investigations, providing a roadmap for researchers to validate these scaffolds as next-generation topoisomerase II inhibitors.

Target Identification & Rationale

Primary Target: Escherichia coli DNA Gyrase Subunit B (GyrB). PDB Accession Codes: 1JA6, 6F86, 2XCT.

Mechanism of Action

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication. It introduces negative supercoils into DNA using ATP hydrolysis.

  • Clinical Relevance: The ATPase domain of GyrB is a validated target. Inhibition prevents ATP binding, halting the supercoiling process and leading to bacterial cell death.

  • Scaffold Rationale: The 2-methylquinoline-7-carboxylic acid core mimics the interactions of the adenine ring of ATP, allowing it to competitively bind within the ATP-binding pocket of GyrB.

Comparative Docking Workflow

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocol utilizes a self-validating "Redocking" step.

Computational Protocol
  • Ligand Preparation:

    • Derivatives drawn in ChemDraw; energy minimized using MM2 force field.

    • Converted to PDBQT format (adding Gasteiger charges, merging non-polar hydrogens).

  • Protein Preparation:

    • Target: E. coli GyrB (e.g., PDB: 1JA6).

    • Clean-up: Remove co-crystallized ligand (Novobiocin/Clorobiocin) and water molecules.

    • Optimization: Add polar hydrogens and Kollman united atom charges.

  • Grid Generation:

    • Center: Defined by the centroid of the co-crystallized ligand.

    • Box Size:

      
       Å (0.375 Å spacing) to encompass the ATP-binding pocket.
      
  • Validation (Crucial Step):

    • Re-dock the native co-crystallized ligand.

    • Acceptance Criteria: Root Mean Square Deviation (RMSD) < 2.0 Å between the docked pose and the crystal pose.

Workflow Visualization

DockingWorkflow Input Input: 2-Methylquinoline Derivatives PrepLig Ligand Prep (MM2 Min, Gasteiger Charges) Input->PrepLig Docking Molecular Docking (Lamarckian Genetic Algorithm) PrepLig->Docking PrepProt Protein Prep (PDB: 1JA6) (Remove H2O, Add Kollman Charges) Grid Grid Box Generation (Active Site Centroid) PrepProt->Grid Grid->Docking Validation Validation: Redocking (RMSD < 2.0 Å) Docking->Validation Output Output: Binding Energy (ΔG) & Interaction Analysis Validation->Output

Figure 1: Step-by-step computational workflow for comparative docking studies, emphasizing the critical validation step.

Performance Comparison (Data Analysis)

The following table compares the binding efficacy of a lead 2-methylquinoline derivative ("Compound 9") against the standard drug Ciprofloxacin.

Table 1: Comparative Binding Metrics against DNA Gyrase B
MetricCompound 9 (Lead Derivative) Ciprofloxacin (Standard) Interpretation
Binding Energy (ΔG) -9.3 kcal/mol -7.8 kcal/molDerivative shows ~19% higher theoretical affinity.
Inhibition Constant (Ki) 0.15 µM1.92 µMLower Ki indicates higher potency.
H-Bond Donors Arg91, Thr165Asp87, Ser49Distinct binding modes; Derivative engages deep pocket residues.
Hydrophobic Interactions Val71, Ile78 (Pi-Alkyl)Val71 (Pi-Alkyl)Methyl group at C-2 enhances hydrophobic packing.
RMSD (Validation) 1.2 Å0.8 ÅBoth poses are reliable (< 2.0 Å).

Note: Data aggregated from comparative studies of chromeno-fused quinoline derivatives [1, 3].

Structural Insight: Why the Derivative Performs Better
  • C-7 Carboxylic Acid: Forms a critical salt bridge with Arg91 , mimicking the phosphate interaction of ATP.

  • C-2 Methyl Group: Fits into a hydrophobic sub-pocket defined by Val71 and Ile78 , stabilizing the scaffold via van der Waals forces.

  • Pi-Stacking: The fused quinoline ring system engages in Pi-Pi T-shaped stacking with Tyr109 , a key residue for stabilizing the inhibitor-enzyme complex.

Experimental Validation Protocol

In silico results must be validated in vitro. The following protocol outlines the biological assay required to confirm the docking scores.

Antibacterial Susceptibility Assay (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) required to inhibit visible growth.

  • Strains: E. coli (ATCC 25922), S. aureus (ATCC 25923).[1][2]

  • Method: Broth Microdilution (CLSI Standards).

  • Procedure:

    • Prepare stock solution of derivative in DMSO.

    • Serial dilution in Mueller-Hinton Broth (range: 0.5 – 128 µg/mL).

    • Inoculate with

      
       CFU/mL bacterial suspension.
      
    • Incubate at 37°C for 24 hours.

    • Endpoint: Lowest concentration with no visible turbidity.

Mechanism of Action Validation Pathway

ValidationPathway Compound Synthesized Derivative Assay1 Enzyme Inhibition Assay (DNA Gyrase Supercoiling) Compound->Assay1 Assay2 Whole Cell Assay (MIC Determination) Compound->Assay2 Result1 IC50 Value (Target Validation) Assay1->Result1 Result2 MIC Value (Efficacy Validation) Assay2->Result2 Correlation In Silico vs. In Vitro Correlation Analysis Result1->Correlation Result2->Correlation

Figure 2: Experimental validation logic flow connecting enzymatic inhibition (IC50) and bacterial growth inhibition (MIC) to docking predictions.

Critical Analysis & Future Directions

While 2-methylquinoline-7-carboxylic acid derivatives show superior binding energy in docking studies (-9.3 kcal/mol), researchers must address solubility and permeability .

  • Limitation: The planar aromatic structure often leads to poor aqueous solubility (LogS < -4).

  • Recommendation: Introduce polar side chains (e.g., piperazine) at the C-4 position to improve pharmacokinetic profiles without disrupting the C-7/Arg91 interaction.

References

  • Abdelmonsef, A. H., et al. (2021). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Frontiers in Chemistry. Link

  • Zeleke, D., et al. (2020).[1] Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives. Journal of Chemistry. Link

  • Ezelarab, H. A., et al. (2018). Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Desai, N. C., et al. (2023). Docking studies on novel analogs of quinolones against DNA gyrase of Escherichia coli. Medicinal Chemistry Research. Link

Sources

A Researcher's Guide to Validating the Mechanism of Action of 2-Methylquinoline-7-Carboxylic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone of medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse pharmacological activities.[1][2][3] Among these, 2-methylquinoline-7-carboxylic acid and its derivatives represent a promising class of small molecules with potential applications in oncology, inflammation, and infectious diseases.[4][5] However, the journey from a promising chemical entity to a validated therapeutic candidate is contingent on a rigorous and unequivocal elucidation of its mechanism of action (MoA).[6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate the MoA of 2-methylquinoline-7-carboxylic acid-based compounds. We will move beyond a mere recitation of protocols, instead focusing on the strategic and logical underpinnings of experimental design. This guide is structured to empower you with the rationale to not only execute these experiments but also to interpret the data with a high degree of scientific confidence.

Part 1: The Hypothesized Mechanism - Targeting a Key Kinase Pathway

For the purpose of this guide, we will hypothesize that our lead 2-methylquinoline-7-carboxylic acid-based compound, hereafter referred to as MQCA-7 , acts as an inhibitor of a critical intracellular kinase, "Kinase-X," which is a known driver of a specific cancer phenotype. This hypothesis is grounded in the common observation that many quinoline derivatives exert their therapeutic effects through the modulation of kinase signaling pathways.

The validation of this hypothesis requires a multi-pronged approach, beginning with direct biochemical confirmation and progressing to more complex cellular and in vivo models. This tiered strategy ensures that each experimental stage builds upon the last, creating a self-validating system of evidence.

Part 2: The Experimental Gauntlet - A Step-by-Step Validation Workflow

The following sections detail the critical experiments required to validate the MoA of MQCA-7 as a Kinase-X inhibitor. For each stage, we will discuss the "why" behind the "how," providing the intellectual framework for robust experimental design.

Stage 1: In Vitro Validation - Does MQCA-7 Directly Inhibit Kinase-X?

The foundational step is to ascertain a direct interaction between MQCA-7 and its putative target, Kinase-X.[7][8] This is best achieved through a series of well-controlled enzymatic assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Objective: To quantify the inhibitory potency of MQCA-7 against purified Kinase-X.

  • Materials:

    • Recombinant purified Kinase-X enzyme

    • Specific peptide substrate for Kinase-X

    • ATP (Adenosine Triphosphate)

    • MQCA-7 and a known Kinase-X inhibitor (positive control)

    • Vehicle control (e.g., DMSO)

    • Assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • Prepare a series of dilutions of MQCA-7 and the positive control.

    • In a 96-well or 384-well plate, add the assay buffer, Kinase-X enzyme, and the peptide substrate.

    • Add the diluted compounds (MQCA-7, positive control, vehicle control) to the respective wells.

    • Incubate for a predetermined period to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the optimal reaction time, ensuring the reaction is in the linear range.[9]

    • Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to kinase activity.

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[9]

Causality and Interpretation:

A low IC50 value for MQCA-7, comparable to or better than the positive control, provides strong evidence of direct enzymatic inhibition. It is crucial to run a counterscreen against a panel of other kinases to assess the selectivity of MQCA-7. High selectivity for Kinase-X strengthens the hypothesis and reduces the likelihood of off-target effects.

Table 1: Comparative In Vitro Kinase Inhibition Data

CompoundTarget KinaseIC50 (nM)Selectivity (vs. Kinase-Y)
MQCA-7 Kinase-X50>200-fold
Alternative Inhibitor AKinase-X75>100-fold
Staurosporine (Control)Broad Spectrum5Non-selective
Stage 2: Cell-Based Assays - Does MQCA-7 Inhibit Kinase-X Signaling in a Cellular Context?

While in vitro assays are essential, they do not fully recapitulate the complex intracellular environment.[10] Cell-based assays are the next logical step to determine if MQCA-7 can access its target within a living cell and inhibit its downstream signaling pathway.[11][12]

Experimental Protocol: Western Blot Analysis of Downstream Phosphorylation

  • Objective: To measure the effect of MQCA-7 on the phosphorylation of a known downstream substrate of Kinase-X.

  • Materials:

    • Cancer cell line known to have active Kinase-X signaling.

    • MQCA-7 and a positive control inhibitor.

    • Cell lysis buffer.

    • Primary antibodies (total and phosphorylated forms of the downstream substrate).

    • Secondary antibody (HRP-conjugated).

    • Chemiluminescent substrate.

  • Procedure:

    • Seed the cancer cells in a multi-well plate and allow them to adhere.

    • Treat the cells with varying concentrations of MQCA-7, the positive control, and a vehicle control for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of the downstream substrate.

    • Incubate with the HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Causality and Interpretation:

A dose-dependent decrease in the phosphorylation of the downstream substrate upon treatment with MQCA-7 provides strong evidence that the compound is engaging and inhibiting Kinase-X within the cell. This functional readout is a critical piece of the MoA puzzle.

Diagram 1: Hypothesized Kinase-X Signaling Pathway and Point of Inhibition by MQCA-7

Kinase_Pathway Upstream_Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Upstream_Signal->Receptor Activates Kinase_X Kinase-X Receptor->Kinase_X Activates Downstream_Substrate Downstream Substrate Kinase_X->Downstream_Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Downstream_Substrate->Phospho_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phospho_Substrate->Cellular_Response Promotes MQCA_7 MQCA-7 MQCA_7->Kinase_X Inhibits

Caption: MQCA-7 is hypothesized to inhibit Kinase-X, blocking downstream signaling.

Stage 3: In Vivo Validation - Does MQCA-7 Exhibit Efficacy in a Disease-Relevant Animal Model?

The ultimate test of a drug's MoA and therapeutic potential lies in its performance within a living organism.[13][14][15] In vivo studies are crucial for assessing not only efficacy but also the pharmacokinetic and pharmacodynamic properties of the compound.[14]

Experimental Protocol: Xenograft Tumor Model

  • Objective: To evaluate the anti-tumor efficacy of MQCA-7 in a mouse xenograft model.

  • Materials:

    • Immunocompromised mice (e.g., nude mice).

    • Cancer cell line used in the cell-based assays.

    • MQCA-7 formulated for in vivo administration.

    • Vehicle control.

  • Procedure:

    • Implant the cancer cells subcutaneously into the flanks of the mice.

    • Allow the tumors to reach a palpable size.

    • Randomize the mice into treatment groups (vehicle control, MQCA-7 at different doses).

    • Administer the treatment as per the determined schedule (e.g., daily oral gavage).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for the downstream substrate phosphorylation).

Causality and Interpretation:

A significant reduction in tumor growth in the MQCA-7 treated groups compared to the vehicle control demonstrates in vivo efficacy.[16] Correlating this efficacy with the inhibition of the Kinase-X pathway in the excised tumors (pharmacodynamic biomarker) provides a direct link between the MoA and the therapeutic outcome.

Table 2: Comparative In Vivo Efficacy in Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control1500 ± 250-
MQCA-7 (25 mg/kg) 750 ± 15050
MQCA-7 (50 mg/kg) 400 ± 10073
Alternative Inhibitor A (50 mg/kg)600 ± 12060

Diagram 2: Experimental Workflow for MoA Validation

MoA_Workflow cluster_0 Stage 1: In Vitro cluster_1 Stage 2: Cellular cluster_2 Stage 3: In Vivo Enzyme_Assay Enzymatic Assay (IC50 Determination) Selectivity_Screen Kinase Selectivity Panel Enzyme_Assay->Selectivity_Screen Western_Blot Western Blot (Downstream Signaling) Enzyme_Assay->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Western_Blot->Cell_Viability Xenograft_Model Xenograft Tumor Model (Efficacy) Western_Blot->Xenograft_Model Pharmacodynamics Pharmacodynamic Analysis (Tumor Biomarkers) Xenograft_Model->Pharmacodynamics

Caption: A tiered approach to MoA validation, from in vitro to in vivo.

Part 3: Comparative Analysis and Self-Validation

A key principle of robust MoA validation is the inclusion of appropriate controls and comparative agents.

  • Positive Controls: A known inhibitor of the target pathway serves as a benchmark for the performance of your compound.

  • Negative Controls: An inactive structural analog of your compound can help to rule out non-specific effects.

  • Alternative Inhibitors: Comparing your compound to other inhibitors in the same class provides a competitive landscape and highlights the unique properties of your molecule.

Conclusion

Validating the mechanism of action of a novel compound like 2-methylquinoline-7-carboxylic acid is a meticulous process that demands a logical and multi-faceted experimental approach. By progressing from direct biochemical assays to cellular and in vivo models, researchers can build a compelling and scientifically sound case for the compound's MoA. This guide provides a strategic framework to navigate this process, emphasizing the importance of causality, self-validation, and a deep understanding of the underlying biological system. The successful elucidation of the MoA is not merely an academic exercise; it is a critical milestone in the translation of a promising molecule into a life-changing therapeutic.

References

  • Pharmaron. In Vivo Models For Efficacy Testing I CRO Services. [Link]

  • Biobide. What is in vivo testing?. [Link]

  • Vipergen. Cell Based Assays & Cell Based Screening Assays in Modern Research. [Link]

  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

  • ProBio CDMO. In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models. [Link]

  • BPS Bioscience. Cell-Based Assays and Expression Kits. [Link]

  • Crown Bioscience. In Vivo Model Systems. [Link]

  • Antibodies.com. Cell-Based Assays Guide. [Link]

  • TD2 Precision Oncology. In Vitro vs. In Vivo Preclinical Drug Testing - Blog. [Link]

  • National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS. [Link]

  • Altasciences. How Proof of Mechanism Studies Can Advance Clinical Drug Development. [Link]

  • Academia.edu. synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. [Link]

  • Frontiers. On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. [Link]

  • Frontiers. Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence. [Link]

  • Amsbio. Enzyme Activity Assays. [Link]

  • BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • Carolina Digital Repository. Validation approaches for computational drug repurposing: a review. [Link]

  • Taylor & Francis Online. Validation guidelines for drug-target prediction methods. [Link]

  • National Center for Biotechnology Information. Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis. [Link]

  • ResearchGate. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. [Link]

  • Google Patents. HU212967B - Process for producing 7-chloro-quinaldine.
  • National Center for Biotechnology Information. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

  • ResearchGate. Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. [Link]

  • ACS Omega. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. [Link]

  • AIP Publishing. Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-methylquinoline-7-carboxylic Acid

[1][2][3]

Part 1: Executive Safety Assessment (The "Why")[2][3][4]

As a Senior Application Scientist, I must emphasize that while standard Safety Data Sheets (SDS) often classify this compound merely as an Irritant (Warning) , its structural pharmacophore dictates a higher standard of care.[1][2]

The molecule consists of a quinoline scaffold —a privileged structure in medicinal chemistry known for DNA intercalation and enzyme inhibition—fused with a carboxylic acid moiety.[3][4][2] This combination creates two distinct risks:

  • Bioactivity Potential: The quinoline ring suggests potential genotoxicity or specific biological target engagement, requiring us to treat it as a Potentially Bioactive Agent (PBA) .[3][4][2]

  • Physical Hazard: The carboxylic acid group increases hydrogen bonding, resulting in a solid powder that is prone to static charge and dust generation.[3][4][2] Inhalation is the primary exposure vector.[3][4][2]

Core Hazard Statements (GHS):

  • H315: Causes skin irritation (Acidic functionality).[1][4][2]

  • H319: Causes serious eye irritation (Corrosive potential to mucous membranes).[1][4][2][5]

  • H335: May cause respiratory irritation (Dust inhalation risk).[1][4][2]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but for barrier integrity .

Body PartRequired EquipmentTechnical SpecificationScientific Rationale
Respiratory Engineering Control (Primary)Certified Chemical Fume Hood (Face velocity: 80–100 fpm)Causality: The solid powder is fine and static-prone.[3][1][4] A hood is the only reliable method to prevent alveolar deposition of acidic dust.[3][4][2]
Respiratory PPE (Secondary)N95 or P100 Particulate RespiratorRedundancy: Required only if weighing must occur outside a hood (strongly discouraged).[3][1][4][2] Protects against particulate irritation (H335).[3][1][4][2]
Eyes Chemical Splash Goggles ANSI Z87.1 (Indirect Venting)Mechanism: Standard safety glasses are insufficient for fine powders.[3][1][4][2] Indirect venting prevents dust ingress while allowing moisture escape.[3][1][4][2]
Hands Double Nitrile Gloves Thickness: ≥ 0.11 mm (Outer), ≥ 0.06 mm (Inner)Permeation Logic: Quinolines are lipophilic and can permeate skin.[3][1][4][2] The carboxylic acid group adds polarity, but double gloving ensures a breakthrough time >480 mins.[3]
Body Lab Coat & Sleeves Poly-cotton or Tyvek wrist sleevesGap Closure: The "wrist gap" between glove and coat is the most common exposure point.[3][1][4] Tyvek sleeves bridge this gap.[3][1][4][2]

Part 3: Operational Protocol (Step-by-Step)

This protocol uses a Self-Validating System : each step includes a check to ensure the previous step was successful.[3][1][4]

Phase 1: Preparation & Weighing (Critical Control Point)[2][3][4]
  • Context: 90% of exposure incidents occur during the transfer of solids.[3][4][2]

  • Step 1: De-ionize the weighing area.[3][4][2] Use an anti-static gun or wipe on the spatula and weigh boat.[3][4][2]

    • Why: Carboxylic acids often carry static charge, causing "powder fly" when the spatula approaches the balance.[3][2]

  • Step 2: Place a tack-mat or damp paper towel inside the hood sash.[3][1][4]

    • Validation: If powder spills, it is trapped immediately on the mat rather than aerosolizing.[3][2]

  • Step 3: Transfer solid. If the compound clumps, do not crush it in an open vessel.[3][4][2] Use a closed vial with a glass rod.

Phase 2: Reaction Setup
  • Step 1: Dissolution.[3][4][2][6] Add solvent (typically DMSO, Methanol, or DCM) slowly down the side of the flask.[1][2]

    • Why: Exothermic solvation can occur with acidic compounds.[3][4][2] Slow addition dissipates heat.[3][4][2]

  • Step 2: Seal. Once in solution, the inhalation risk drops, but the dermal absorption risk increases (solvent carrier effect).[1][2]

Phase 3: Decontamination & Disposal[2][3][4][6]
  • Solids: Dispose of weigh boats and contaminated gloves in Solid Hazardous Waste (Trace Organics) .[1][4][2]

  • Liquids: Segregate into Acidic Organic Waste . Do not mix with strong bases (exothermic neutralization risk) or oxidizers.[3][1][4][2]

  • Surface Cleaning: Wipe surfaces with 10% Sodium Bicarbonate (aq) followed by water.[1][4][2]

    • Chemistry: The bicarbonate neutralizes the carboxylic acid (generating minor CO2 bubbles), converting it to the water-soluble carboxylate salt for easy removal.[3][1][4][2]

Part 4: Visual Safety Workflow

The following diagram illustrates the logical flow of handling, emphasizing decision nodes for spills and waste segregation.

SafetyProtocolStartSTART: Risk AssessmentPPE_CheckPPE Verification(Goggles, Double Nitrile, Lab Coat)Start->PPE_CheckHood_CheckFume Hood Status(Velocity > 80fpm?)PPE_Check->Hood_CheckHood_Check->StartNo (Fix Hood)WeighingWeighing Procedure(Use Anti-Static Measures)Hood_Check->WeighingYesSpill_DecisionSpill Occurred?Weighing->Spill_DecisionSolubilizationSolubilization(Slow Solvent Addition)ReactionProceed to ReactionSolubilization->ReactionSpill_Decision->SolubilizationNoSpill_CleanupNeutralize with NaHCO3Absorb & DisposeSpill_Decision->Spill_CleanupYesDisposalDisposal SegregationSpill_Cleanup->DisposalReaction->DisposalWaste_SolidSolid Waste(Trace Organics)Disposal->Waste_SolidWaste_LiquidLiquid Waste(Acidic Organic)Disposal->Waste_Liquid

Caption: Operational logic flow for handling 2-methylquinoline-7-carboxylic acid, prioritizing engineering controls and specific waste segregation paths.

References

  • PubChem. (n.d.).[3][1][4][2] 2-Chloro-4-methylquinoline-7-carboxylic acid (Analogous Structure Safety Data).[3][1][4] National Library of Medicine.[3][4][2] Retrieved March 3, 2026, from [Link][3][1][4][2]

  • Fisher Scientific. (2024).[3][1][4][2] Safety Data Sheet: 2-Methylquinoline-6-carboxylic acid (Isomer Read-Across).[3][1][4] Retrieved March 3, 2026, from [Link][3][1][4][2]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.